molecular formula C10H7FN2O2 B12513291 5-fluoro-3-(2-nitroethenyl)-1H-indole

5-fluoro-3-(2-nitroethenyl)-1H-indole

Cat. No.: B12513291
M. Wt: 206.17 g/mol
InChI Key: RFGJWSVNMVSDEH-UHFFFAOYSA-N
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Description

5-fluoro-3-(2-nitroethenyl)-1H-indole is a useful research compound. Its molecular formula is C10H7FN2O2 and its molecular weight is 206.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-fluoro-3-(2-nitroethenyl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-3-(2-nitroethenyl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-3-(2-nitroethenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-8-1-2-10-9(5-8)7(6-12-10)3-4-13(14)15/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGJWSVNMVSDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties and Synthetic Workflows of 5-Fluoro-3-(2-nitroethenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Fluoro-3-(2-nitroethenyl)-1H-indole is a highly versatile fluorinated indole derivative characterized by its reactive nitrovinyl moiety. It serves as a critical intermediate in the synthesis of 5-fluorotryptamine and various novel serotonergic agents (1). This technical guide details the physicochemical properties, mechanistic synthetic pathways, and downstream pharmacological applications of this compound, providing researchers with field-proven, self-validating protocols.

Physicochemical Profiling

The unique reactivity of 5-fluoro-3-(2-nitroethenyl)-1H-indole stems from the electron-withdrawing nature of both the C5-fluoro substitution and the C3-nitrovinyl group. The conjugated nitroalkene system makes it an excellent Michael acceptor and a prime candidate for reduction ().

PropertyValue
Chemical Name 5-Fluoro-3-(2-nitroethenyl)-1H-indole
Synonyms 5-Fluoro-3-(2-nitrovinyl)indole
CAS Number 208645-53-8
Molecular Formula C10H7FN2O2
Molecular Weight 206.17 g/mol
Appearance Yellow to orange crystalline solid
Structural Features Indole core, C5-fluoro group, C3-nitrovinyl group

Mechanistic Synthesis Pathways

The synthesis of 5-fluoro-3-(2-nitroethenyl)-1H-indole is typically achieved via a two-step sequence starting from 5-fluoroindole.

Step 1: Vilsmeier-Haack Formylation

The first step involves the site-selective formylation of 5-fluoroindole at the C3 position. N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) react to generate the electrophilic Vilsmeier reagent (a chloroiminium ion). The electron-rich indole ring attacks this reagent (2). We maintain the temperature at 0°C during reagent formation because the reaction is highly exothermic; thermal control prevents the decomposition of the chloroiminium intermediate. Subsequent aqueous hydrolysis yields 5-fluoroindole-3-carboxaldehyde (3).

Step 2: Henry (Nitroaldol) Condensation

The purified aldehyde is then subjected to a Henry reaction with nitromethane. Ammonium acetate (NH₄OAc) is employed as an amphoteric catalyst: the acetate anion deprotonates nitromethane to form the reactive nitronate nucleophile, while the ammonium cation protonates the aldehyde carbonyl, enhancing its electrophilicity. The intermediate nitroaldol undergoes spontaneous E1cB dehydration, driven by the thermodynamic stability of the extended conjugated pi-system, yielding the (E)-nitroalkene (4).

SyntheticWorkflow A 5-Fluoroindole B Vilsmeier-Haack Formylation Reagents: POCl3, DMF Temp: 0°C to 85°C A->B Electrophilic Aromatic Substitution C 5-Fluoroindole-3-carboxaldehyde B->C Hydrolysis D Henry (Nitroaldol) Condensation Reagents: Nitromethane, NH4OAc Temp: Reflux C->D Nucleophilic Addition E 5-Fluoro-3-(2-nitroethenyl)-1H-indole (Target Compound) D->E Dehydration (E1cB)

Fig 1. Step-by-step synthetic workflow of 5-fluoro-3-(2-nitroethenyl)-1H-indole.

Protocol 1: Synthesis of 5-Fluoro-3-(2-nitroethenyl)-1H-indole
  • Reagent Preparation: Dissolve 5-fluoroindole-3-carboxaldehyde (1.0 eq) in an excess of nitromethane (which acts as both the reactant and the solvent).

  • Catalyst Addition: Add ammonium acetate (0.3 to 0.5 eq). Causality: Sub-stoichiometric NH₄OAc is sufficient to establish the catalytic cycle without causing unwanted side reactions or necessitating complex downstream purification.

  • Reflux & Monitoring: Heat the mixture to reflux (approx. 100°C) for 2-4 hours. Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc system. The disappearance of the aldehyde spot and the emergence of a bright yellow, lower-Rf spot confirms the formation of the conjugated nitroalkene.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates directly. If not, pour the mixture into crushed ice. Self-Validation: The formation of a bright yellow to orange precipitate is a direct visual confirmation of the highly conjugated (E)-nitrovinyl system.

  • Isolation: Filter the solid under vacuum, wash with cold water and a small amount of cold ethanol, and dry under a vacuum to yield the pure compound.

Downstream Applications: Tryptamine Derivatization

The primary utility of 5-fluoro-3-(2-nitroethenyl)-1H-indole lies in its reduction to 5-fluorotryptamine (5-FT), a critical building block for neuropharmacological agents.

Simultaneous Reduction Mechanism

Lithium aluminum hydride (LiAlH₄) is utilized to simultaneously reduce both the conjugated alkene and the nitro group. The reduction of the nitro group to a primary amine proceeds via nitroso and hydroxylamine intermediates, while the alkene is reduced via hydride delivery. Anhydrous tetrahydrofuran (THF) is strictly required because LiAlH₄ reacts violently with protic solvents.

DownstreamPathway Nitro 5-Fluoro-3-(2-nitroethenyl)-1H-indole Red LiAlH4 Reduction Solvent: Anhydrous THF Nitro->Red Simultaneous Reduction Trypt 5-Fluorotryptamine (5-FT) Red->Trypt Yields Primary Amine Receptor 5-HT Receptor Agonism (Serotonergic System) Trypt->Receptor Pharmacological Binding Bio Neurological Drug Development & Mutasynthesis Receptor->Bio Therapeutic Target

Fig 2. Transformation of nitrovinyl indole to 5-fluorotryptamine and its bio-applications.

Protocol 2: LAH Reduction to 5-Fluorotryptamine
  • System Preparation: Flame-dry a multineck flask and purge with Argon. Causality: Strict anhydrous and anaerobic conditions prevent the explosive quenching of LiAlH₄ by atmospheric moisture and ensure maximum hydride transfer efficiency.

  • Hydride Suspension: Suspend LiAlH₄ (4.0-5.0 eq) in anhydrous THF at 0°C.

  • Substrate Addition: Dissolve 5-fluoro-3-(2-nitroethenyl)-1H-indole in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Causality: Dropwise addition controls the highly exothermic reduction process and prevents solvent boil-over.

  • Reflux: Gradually warm the mixture to room temperature, then reflux for 4-6 hours.

  • Fieser Workup (Self-Validating): Cool to 0°C. For every

    
     grams of LiAlH₄ used, carefully add 
    
    
    
    mL of water, followed by
    
    
    mL of 15% NaOH, and finally
    
    
    mL of water. Self-Validation: The formation of a granular, easily filterable white precipitate (lithium aluminate salts) confirms the successful and safe quenching of the hydride. If the precipitate is gummy, the quenching is incomplete.
  • Isolation: Filter the salts through a Celite pad, concentrate the filtrate, and purify via column chromatography to isolate 5-fluorotryptamine.

Pharmacological Significance & Advanced Applications

The resulting 5-fluorotryptamine is a highly valuable building block. The fluorine atom at the C5 position mimics the hydroxyl group of serotonin (5-hydroxytryptamine, 5-HT), allowing these derivatives to act as potent 5-HT receptor agonists. Furthermore, 5-fluorotryptamine is extensively used in mutasynthesis to produce unnatural, fluorinated monoterpene indole alkaloids in plant cultures (5), opening new avenues for neurological and psychiatric drug development.

References

  • CymitQuimica. "5-Fluoro-3-(2-nitrovinyl)-1H-indole Chemical Properties." CymitQuimica Catalog.

  • Chem-Impex. "5-Fluoro-3-(2-nitrovinyl)indole - Pharmaceutical Development and Applications." Chem-Impex International. 1

  • BenchChem. "Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles." BenchChem Protocols. 3

  • Master Organic Chemistry. "Vilsmeier-Haack Reaction Mechanism." Master Organic Chemistry. 2

  • NIH / PMC. "Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines." National Institutes of Health. 4

  • PNAS. "Silencing of tryptamine biosynthesis for production of nonnatural alkaloids in plant culture." Proceedings of the National Academy of Sciences. 5

Sources

molecular weight and formula of 5-fluoro-3-(2-nitroethenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Core Identity & Synthetic Utility in Tryptamine Scaffolding

Executive Summary

5-Fluoro-3-(2-nitroethenyl)-1H-indole (CAS: 208645-53-8) is a critical synthetic intermediate, primarily utilized as the "linchpin" precursor in the synthesis of 5-fluorotryptamine (5-FT) and related serotonin (5-HT) receptor ligands.

Its structure features an electron-deficient nitroalkene moiety conjugated to the electron-rich indole heterocycle. This "push-pull" electronic system makes it highly reactive toward hydride reduction, serving as the most direct gateway to accessing the ethylamine side chain characteristic of the tryptamine class.

This guide provides a rigorous physicochemical profile, field-proven synthetic protocols, and downstream application logic for researchers in medicinal chemistry and neuropharmacology.

Physicochemical Specifications

The following data aggregates experimental values and calculated properties essential for identification and stoichiometry.

PropertySpecificationNotes
IUPAC Name 5-Fluoro-3-[(E)-2-nitroethenyl]-1H-indoleThe (E)-isomer is thermodynamically favored.
Molecular Formula C₁₀H₇FN₂O₂
Molecular Weight 206.18 g/mol Exact Mass: 206.0492
CAS Registry 208645-53-8 Often listed as "5-Fluoro-3-(2-nitrovinyl)indole".
Appearance Orange to Red Crystalline SolidColor arises from extended conjugation (Indole + Nitroalkene).
Melting Point 186 – 187 °CSharp melting point indicates high purity; decomposition may occur above 200°C.
Solubility DMSO, DMF, AcetonePoor solubility in non-polar solvents (Hexane, Et₂O).
Stability Light SensitiveStore at 2–8°C away from light to prevent polymerization.

Synthetic Architecture & Protocols

Workflow Visualization

The following diagram outlines the conversion of the aldehyde precursor to the tryptamine target via the nitroethenyl intermediate.

SynthesisWorkflow Aldehyde 5-Fluoroindole-3- carboxaldehyde Reagents1 Nitromethane NH4OAc (Cat.) Reflux Aldehyde->Reagents1 Intermediate 5-Fluoro-3-(2-nitroethenyl) -1H-indole (Target Molecule) Reagents1->Intermediate Henry Reaction (-H2O) Reagents2 LiAlH4 (THF) or NaBH4/NiCl2 Intermediate->Reagents2 Product 5-Fluorotryptamine Reagents2->Product Hydride Reduction

Figure 1: Synthetic pathway from aldehyde precursor to tryptamine via the nitroethenyl intermediate.

Protocol A: Synthesis of 5-Fluoro-3-(2-nitroethenyl)-1H-indole

Reaction Type: Henry Condensation Objective: Maximize yield of the (E)-alkene while minimizing polymerization.

  • Reagent Setup:

    • Substrate: 5-Fluoroindole-3-carboxaldehyde (1.0 eq).

    • Reagent: Nitromethane (10–20 eq). Used as both reactant and solvent.[1]

    • Catalyst: Ammonium Acetate (NH₄OAc, 0.2–0.5 eq).

  • Procedure:

    • Dissolve the aldehyde in nitromethane in a round-bottom flask equipped with a reflux condenser.

    • Add ammonium acetate.[2]

    • Critical Step: Heat to mild reflux (approx. 100°C) for 2–4 hours. Monitor by TLC (the product will appear as a distinct bright orange spot, less polar than the aldehyde).

    • Why Reflux? The heat drives the dehydration of the initial nitroaldol adduct to the conjugated nitroalkene.

  • Workup:

    • Cool the reaction mixture to room temperature. The product often crystallizes directly from the nitromethane solution upon cooling.

    • Filter the orange precipitate.[3]

    • Wash with cold methanol or water to remove excess catalyst.

    • Yield Expectation: 75–85%.[2]

Protocol B: Downstream Reduction to 5-Fluorotryptamine

Reaction Type: Hydride Reduction Objective: Reduce both the alkene and the nitro group to an amine.

  • Reagent Setup:

    • Substrate: 5-Fluoro-3-(2-nitroethenyl)-1H-indole.

    • Reducing System: LiAlH₄ (4–6 eq) in anhydrous THF.

  • Procedure:

    • Prepare a suspension of LiAlH₄ in dry THF under Argon/Nitrogen atmosphere (exothermic).

    • Add the nitroethenyl indole solution dropwise to the hydride suspension.[2] Caution: Vigorous hydrogen evolution.

    • Reflux for 4–6 hours. The orange color of the starting material will fade to a pale yellow/colorless solution, indicating the loss of conjugation.

    • Quenching: Use the Fieser method (Water, 15% NaOH, Water) to precipitate aluminum salts as a granular white solid.

    • Filter and evaporate solvent to obtain the crude tryptamine.

Structural & Mechanistic Analysis

The reactivity of this molecule is defined by the Michael Acceptor motif. The nitro group strongly withdraws electrons, making the


-carbon (relative to the nitro group) highly electrophilic.

StructureAnalysis Core 5-Fluoro-3-(2-nitroethenyl)-1H-indole Indole Indole Core (Electron Rich) Core->Indole Fluoro 5-Fluoro Substituent (Metabolic Blocker) Core->Fluoro NitroVinyl Nitrovinyl Tail (Michael Acceptor) Core->NitroVinyl Implication1 Prevents hydroxylation at C5 (MAO/CYP stability) Fluoro->Implication1 Implication2 High reactivity toward hydride reduction NitroVinyl->Implication2

Figure 2: Functional decomposition of the molecule highlighting stability and reactivity zones.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized intermediate, verify the following NMR signals:

  • ¹H NMR (DMSO-d₆): Look for two doublets with a large coupling constant (

    
    ) in the aromatic region (approx. 8.0–8.5 ppm).[2][4] This confirms the (E)-alkene  geometry.
    
  • Absence of Aldehyde: The disappearance of the singlet at ~10.0 ppm (CHO) confirms full conversion.

Safety & Handling

  • Energetic Potential: Nitroalkenes are energetic precursors. While this specific indole derivative is stable at room temperature, avoid subjecting it to shock or temperatures >200°C.

  • Irritant: As a Michael acceptor, it is a potent skin and eye irritant (lachrymator). All handling must occur in a fume hood.

  • Storage: Store under inert gas (Argon) at 4°C. Oxidation leads to polymerization, observed as a darkening of the orange solid to a brown tar.

References

  • Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. Source: Journal of Medicinal Chemistry. Context: Establishes the primary route for converting 5-fluoroindole-3-carboxaldehyde to the nitroethenyl intermediate using ammonium acetate. Verification:

  • 5-Fluoro-3-(2-nitrovinyl)indole (Product Specification). Source: Chem-Impex International. Context: Verification of CAS 208645-53-8, molecular weight (206.18), and physical appearance. Verification:

  • Tryptamine Synthesis via Nitroalkene Reduction. Source: Organic Syntheses / Wiley Online Library. Context: General protocols for LiAlH4 reduction of 3-(2-nitrovinyl)indoles to tryptamines. Verification:

  • 5-Fluorotryptamine: A Serotonin Agonist. Source:[5] National Center for Biotechnology Information (PubChem). Context: Downstream utility and biological relevance of the final reduced product. Verification:[5]

Sources

The Chemical Biology and Synthesis of 5-Fluoro-3-(2-nitroethenyl)-1H-indole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and advanced organic synthesis, indole derivatives serve as privileged scaffolds. 5-Fluoro-3-(2-nitroethenyl)-1H-indole (commonly referred to as 5-fluoro-3-(2-nitrovinyl)indole) is a highly reactive, versatile intermediate characterized by the strategic placement of a fluorine atom at the C5 position and an electron-withdrawing nitrovinyl group at the C3 position[1].

As a Senior Application Scientist, I approach this compound not merely as a catalog item, but as a critical node in chemical space. The bioisosteric replacement of hydrogen with fluorine enhances metabolic stability and lipophilicity, while the nitrovinyl moiety serves as a highly efficient electrophile for Michael additions or as a reducible precursor to yield 5-fluorotryptamine derivatives. This compound is actively investigated for its potential in targeting specific biological pathways, including its role as a nitric oxide (NO) donor and as a precursor for novel anticancer and neurological therapeutics[1].

Physicochemical Profiling & Identifiers

To ensure rigorous tracking and reproducibility across laboratory information management systems (LIMS), the quantitative and structural data for 5-fluoro-3-(2-nitroethenyl)-1H-indole and its primary precursor are summarized below[1][2][3][4].

Property / Identifier5-Fluoro-3-(2-nitroethenyl)-1H-indolePrecursor: 5-Fluoro-1H-indole-3-carboxaldehyde
CAS Number 208645-53-82338-71-8
PubChem CID 2774669259089
Molecular Formula C₁₀H₇FN₂O₂C₉H₆FNO
Molecular Weight 206.18 g/mol 163.15 g/mol
MDL Number MFCD00047179MFCD00022719
Appearance Yellow to orange crystalline powderColorless to yellow crystalline powder
Storage Conditions 0–8°C, protect from light-20°C to 4°C, store under nitrogen

Mechanistic Synthesis: The Henry (Nitroaldol) Condensation

The synthesis of 5-fluoro-3-(2-nitroethenyl)-1H-indole is typically achieved via the Henry reaction. This involves the condensation of 5-fluoro-1H-indole-3-carboxaldehyde with nitromethane.

Causality in Experimental Design: Ammonium acetate (NH₄OAc) is selected as the catalyst because it functions as a bifunctional agent. The acetate anion acts as a mild base to deprotonate nitromethane, generating the nucleophilic nitronate carbanion. Simultaneously, the ammonium cation acts as a mild Brønsted acid, activating the carbonyl oxygen of the indole-3-carboxaldehyde. This synergistic catalysis drives the formation of the β-nitro alcohol intermediate, which rapidly undergoes dehydration under reflux conditions to yield the thermodynamically stable conjugated (E)-nitroalkene.

Experimental Protocol: Synthesis of the Nitrovinyl Indole

Reagents:

  • 5-Fluoro-1H-indole-3-carboxaldehyde (1.0 eq, 10 mmol, 1.63 g)[3]

  • Nitromethane (Solvent/Reactant, 15 mL)

  • Ammonium Acetate (0.5 eq, 5 mmol, 0.38 g)

Step-by-Step Workflow:

  • Initialization: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-fluoro-1H-indole-3-carboxaldehyde in 15 mL of anhydrous nitromethane.

  • Catalyst Addition: Add ammonium acetate to the suspension. The mixture will initially appear heterogeneous.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 95–100°C using an oil bath. As the temperature rises, the starting materials will dissolve, and the solution will progressively darken to a deep yellow/orange.

  • Self-Validating Monitoring: After 2 hours, withdraw a 0.1 mL aliquot, quench in 1 mL water, and extract with ethyl acetate. Run Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). The disappearance of the UV-active aldehyde spot (lower

    
    ) and the appearance of a bright yellow product spot (higher 
    
    
    
    ) confirms the reaction has reached completion.
  • Isolation: Cool the reaction to room temperature, then transfer to an ice bath for 30 minutes. The product will precipitate as bright yellow/orange crystals.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake with ice-cold methanol (2 x 5 mL) to remove unreacted nitromethane and catalyst byproducts. Dry under high vacuum to afford 5-fluoro-3-(2-nitroethenyl)-1H-indole.

HenryReaction SM1 5-Fluoro-1H-indole-3-carboxaldehyde (CAS: 2338-71-8) Cond Ammonium Acetate (NH4OAc) Reflux (95-100°C), 2-4 hrs SM1->Cond SM2 Nitromethane (Excess / Solvent) SM2->Cond Prod 5-Fluoro-3-(2-nitroethenyl)-1H-indole (CAS: 208645-53-8) Cond->Prod

Synthetic workflow for the Henry condensation yielding 5-fluoro-3-(2-nitroethenyl)-1H-indole.

Downstream Derivatization: Reduction to 5-Fluorotryptamine

The most critical application of 5-fluoro-3-(2-nitroethenyl)-1H-indole is its role as a direct precursor to 5-fluorotryptamine (5-F-T), a potent serotonin receptor agonist and building block for complex psychoactive or neurological therapeutics[1].

Causality in Experimental Design: The reduction of the nitrovinyl group requires a powerful reducing agent capable of reducing both the alkene double bond and the nitro group to a primary amine. Lithium aluminum hydride (LiAlH₄) is the reagent of choice. The reaction must be initiated at 0°C because the initial hydride transfer to the nitroalkene is highly exothermic. Anhydrous Tetrahydrofuran (THF) is used as the solvent because it effectively solvates the lithium cations, enhancing the nucleophilicity of the hydride ions while preventing the violent decomposition of LiAlH₄ that would occur in protic solvents.

Experimental Protocol: LiAlH₄ Reduction

Reagents:

  • 5-Fluoro-3-(2-nitroethenyl)-1H-indole (1.0 eq, 5 mmol, 1.03 g)

  • Lithium Aluminum Hydride (LiAlH₄) (4.0 eq, 20 mmol, 0.76 g)

  • Anhydrous THF (30 mL)

Step-by-Step Workflow:

  • Preparation: In an oven-dried, argon-purged 100 mL two-neck flask, suspend LiAlH₄ in 15 mL of anhydrous THF. Cool the suspension to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve the 5-fluoro-3-(2-nitroethenyl)-1H-indole in 15 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes via an addition funnel to control the exothermic reaction.

  • Reflux: Once addition is complete, remove the ice bath and gradually heat the reaction to reflux (65°C) for 4 hours.

  • Self-Validating Monitoring: The visual transition from a bright yellow solution (nitrovinyl) to a pale/colorless solution indicates the destruction of the conjugated chromophore. Confirm via TLC (DCM:MeOH:NH₄OH 90:9:1). Staining with ninhydrin will reveal a deep purple spot, validating the formation of the primary amine (tryptamine).

  • Fieser Quench (Critical Safety Step): Cool the reaction to 0°C. Sequentially and cautiously add 0.76 mL DI water, 0.76 mL 15% NaOH aqueous solution, and 2.28 mL DI water. Stir vigorously for 30 minutes until a white, granular aluminum salts precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite, wash the cake with hot THF, and concentrate the filtrate under reduced pressure to yield crude 5-fluorotryptamine.

ReductionPathway Precursor 5-Fluoro-3-(2-nitroethenyl)-1H-indole (Bright Yellow) Reagent LiAlH4 (4.0 eq) Anhydrous THF, 0°C to Reflux Precursor->Reagent Intermediate Aluminate Complex Intermediate (Exothermic Formation) Reagent->Intermediate Product 5-Fluorotryptamine (5-F-T) (Colorless / Ninhydrin Active) Intermediate->Product

Chemical transformation pathway for the reduction of the nitrovinyl moiety to a primary amine.

Pharmacological & Material Science Implications

The structural topology of 5-fluoro-3-(2-nitroethenyl)-1H-indole offers distinct advantages in both medicinal chemistry and materials science:

  • Neurological Therapeutics: As a precursor to 5-fluorotryptamines, it enables the synthesis of molecules that probe the 5-HT (serotonin) receptor family. The C5 fluorine atom prevents oxidative metabolism by monoamine oxidase (MAO) at that position, significantly increasing the half-life of derived pharmaceuticals[1].

  • Nitric Oxide (NO) Donors: The nitrovinyl group is under investigation for its capacity to act as an NO donor under specific physiological or reductive conditions, presenting pathways for novel cardiovascular therapies[1].

  • Organic Electronics: Beyond pharma, the unique push-pull electronic characteristics imparted by the electron-donating indole ring and the electron-withdrawing nitro group make this compound a candidate for functionalized materials in organic sensors[1].

References

Sources

solubility of 5-fluoro-3-(2-nitroethenyl)-1H-indole in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solvation Dynamics and Processing Protocols for 5-Fluoro-3-(2-nitroethenyl)-1H-indole

Executive Summary

5-Fluoro-3-(2-nitroethenyl)-1H-indole (also known as 5-fluoro-3-(2-nitrovinyl)indole, CAS: 208645-53-8) is a critical synthetic intermediate heavily utilized in pharmaceutical development, particularly for synthesizing fluorinated tryptamines targeting neurological receptors, and in materials science for organic electronics[1]. Due to its highly conjugated planar structure, strong dipole moment, and rigid crystal lattice, handling this compound requires a precise understanding of its solubility profile.

This whitepaper provides an authoritative guide on the solubility characteristics of 5-fluoro-3-(2-nitroethenyl)-1H-indole, detailing the physicochemical causality behind solvent selection, and outlines field-proven protocols for its synthesis, extraction, and recrystallization.

Physicochemical Profiling & Causality of Solvation

To predict and manipulate the solubility of 5-fluoro-3-(2-nitroethenyl)-1H-indole, one must analyze its structural micro-environments:

  • The Indole Core (N-H): Acts as a strong hydrogen-bond donor. In the solid state, this leads to robust intermolecular hydrogen bonding with the nitro groups of adjacent molecules, resulting in a high lattice energy.

  • The Nitroalkene Moiety (-NO₂): A potent electron-withdrawing group and hydrogen-bond acceptor. It introduces a massive molecular dipole, making the compound highly polar but not aqueous-soluble due to the large hydrophobic aromatic bulk.

  • The 5-Fluoro Substituent: While highly electronegative, fluorine is a poor hydrogen-bond acceptor. It increases the overall lipophilicity of the molecule compared to the unsubstituted parent compound, subtly altering its solubility in non-polar media and modulating

    
     stacking interactions in the crystal lattice[1].
    

The Causality of Solvent Selection: To dissolve this compound at room temperature, a solvent must possess a high dielectric constant and act as a strong hydrogen-bond acceptor to disrupt the N-H···O₂N crystal lattice network. Consequently, polar aprotic solvents excel, while non-polar hydrocarbons fail entirely.

SolventInteractions Molecule 5-Fluoro-3-(2-nitroethenyl)-1H-indole NH Indole N-H (H-Bond Donor) Molecule->NH NO2 Nitrovinyl Group (H-Bond Acceptor & Dipole) Molecule->NO2 Pi Conjugated Pi-System (Hydrophobic/Pi-Pi) Molecule->Pi DMSO Polar Aprotic (DMSO, DMF) High Solubility NH->DMSO H-Bonding NO2->DMSO Dipole-Dipole DCM Halogenated (DCM) Moderate Solubility Pi->DCM Dispersion Forces Hexane Non-Polar (Hexane) Insoluble (Antisolvent) Pi->Hexane Weak Interaction

Intermolecular forces dictating solvent compatibility.

Quantitative Solubility Data

The following table synthesizes the solubility profile of 5-fluoro-3-(2-nitroethenyl)-1H-indole across standard laboratory solvents, providing a strategic baseline for reaction design and purification.

Solvent ClassSpecific SolventSolubility at 20°CSolubility at Boiling PointPrimary Application
Polar Aprotic DMSO, DMFHigh (>100 mg/mL)Very HighNMR Spectroscopy, Stock Solutions
Polar Aprotic Tetrahydrofuran (THF)High (~50 mg/mL)Very HighReduction reactions (e.g., LiAlH₄)
Halogenated Dichloromethane (DCM)Moderate (~15 mg/mL)GoodLiquid-liquid extraction
Esters Ethyl Acetate (EtOAc)Moderate (~10 mg/mL)GoodChromatography eluent
Alcohols Methanol, EthanolPoor (<5 mg/mL)High (>50 mg/mL)Recrystallization , Henry Reaction
Non-Polar Hexane, HeptaneInsolubleInsolubleAntisolvent precipitation, Trituration
Aqueous WaterInsolubleInsolubleQuenching, Washing

Experimental Workflows & Protocols

The steep temperature-dependent solubility gradient of this compound in alcohols is its most exploitable physical trait. This allows for self-purifying synthetic workflows and highly efficient recrystallization.

Protocol A: Synthesis via Henry (Nitroaldol) Condensation

This protocol leverages the differential solubility between the starting material (5-fluoro-1H-indole-3-carbaldehyde)[2] and the target nitroalkene to drive the reaction to completion[3].

Materials:

  • 5-Fluoro-1H-indole-3-carbaldehyde (1.0 eq)

  • Nitromethane (10.0 eq) - Acts as both reagent and co-solvent.

  • Ammonium acetate (0.5 eq) - Catalyst.

  • Glacial acetic acid (Optional, 0.1 eq) - Buffer.

  • Methanol (Reaction solvent).

Step-by-Step Methodology:

  • Dissolution: Suspend 5-fluoro-1H-indole-3-carbaldehyde in methanol (approx. 5 mL per gram of aldehyde). Add nitromethane and ammonium acetate.

  • Reflux: Heat the mixture to 70–80°C under continuous stirring. The starting material will fully dissolve, forming a homogeneous yellow solution.

  • Condensation: Maintain reflux for 2–4 hours. As the Knoevenagel-type condensation proceeds, the highly conjugated 5-fluoro-3-(2-nitroethenyl)-1H-indole is formed[4].

  • Precipitation (Self-Validation): Because the nitroalkene product is significantly less soluble in methanol than the aldehyde, it will begin to precipitate directly out of the hot solution as a bright yellow/orange crystalline solid, driving the equilibrium forward.

  • Isolation: Cool the reaction mixture to 0–5°C in an ice bath for 1 hour to maximize precipitation. Filter the solid under vacuum and wash with ice-cold methanol to remove residual nitromethane and unreacted aldehyde.

Protocol B: Recrystallization & Antisolvent Purification

Crude 5-fluoro-3-(2-nitroethenyl)-1H-indole often contains polymeric byproducts or unreacted aldehyde. Recrystallization utilizes its high solubility in hot alcohols and insolubility in cold alcohols/hydrocarbons.

Step-by-Step Methodology:

  • Saturation: Place the crude solid in a round-bottom flask. Add a minimal amount of boiling ethanol (or isopropanol) until the solid is just completely dissolved.

  • Hot Filtration (Optional): If insoluble dark polymeric impurities remain, perform a rapid hot gravity filtration.

  • Antisolvent Addition (Optional but recommended): While the solution is still hot, add hot hexane dropwise until the solution becomes faintly cloudy (the cloud point). Add one drop of ethanol to clear the solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. The slow reduction in kinetic energy allows the molecules to align via

    
     stacking and N-H hydrogen bonding, excluding impurities from the growing crystal lattice.
    
  • Harvesting: Once at room temperature, chill the flask at 4°C for 2 hours. Filter the resulting fine yellow needles via a Büchner funnel, wash with cold hexane, and dry under high vacuum.

Workflow A 5-Fluoroindole-3-carboxaldehyde (Soluble in MeOH) B Henry Condensation (Nitromethane + NH4OAc, 80°C) A->B C Cooling to 5°C (Product Precipitation) B->C Solubility Drop D Crude 5-Fluoro-3-(2-nitroethenyl)-1H-indole (Solid) C->D E Hot Ethanol Dissolution (Disrupts Crystal Lattice) D->E F Controlled Cooling & Antisolvent (Hexane Addition) E->F G Pure Crystalline Product F->G Crystallization

Workflow for the synthesis and purification of the nitroalkene.

References

  • Oakwood Chemical. "5-Fluoro-3-(2-nitrovinyl)indole Specifications." Oakwood Chemical Database. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 259089, 5-fluoro-1H-indole-3-carbaldehyde." PubChem. Available at:[Link]

  • Sciencemadness Discussion Board. "Condensation with Nitromethane." Sciencemadness.org. Available at:[Link]

  • Scientific Research Publishing. "Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol." SCIRP. Available at:[Link]

Sources

Fluorinated Nitrovinyl Indoles: A Technical Guide to a New Frontier in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole scaffold remains a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Strategic functionalization of this privileged heterocycle offers a proven pathway to modulate biological activity. This technical guide delves into the synthesis, mechanisms, and therapeutic potential of a highly promising, yet specialized class of compounds: fluorinated nitrovinyl indoles. We explore the synergistic interplay between the indole nucleus, the strategic placement of fluorine atoms, and the reactive potential of the nitrovinyl moiety. This guide provides researchers, chemists, and drug development professionals with an in-depth analysis of the rationale behind this molecular design, its application in oncology and neuroprotection, and detailed protocols for synthesis and evaluation. By explaining the causality behind experimental choices and grounding claims in verifiable literature, we aim to equip scientists with the foundational knowledge to innovate within this exciting chemical space.

Introduction: A Trifecta of Pharmacological Advantage

The therapeutic efficacy of fluorinated nitrovinyl indoles stems from the unique combination of three distinct chemical motifs, each contributing critical properties to the final molecule. Understanding these individual components is key to appreciating their synergistic potential.

The Indole Core: A Privileged Scaffold

The indole ring system, a fusion of benzene and pyrrole, is a ubiquitous structure in biologically active compounds.[2] Its structural rigidity, coupled with the hydrogen-bonding capability of the N-H group and its rich electron density, allows it to participate in various non-covalent interactions with biological targets, including π-π stacking, hydrogen bonding, and hydrophobic interactions.[1] This versatility has led to the development of indole-based drugs across a wide spectrum of diseases, from cancer to viral infections and neurological disorders.[3]

Strategic Fluorination: Enhancing Drug-Like Properties

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design, with fluorinated compounds representing approximately 20-25% of all approved small-molecule pharmaceuticals.[4][5] The strategic replacement of hydrogen with fluorine can profoundly alter a molecule's properties in several beneficial ways:[6]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug's half-life and bioavailability.

  • Lipophilicity and Permeability: Fluorine substitution increases lipophilicity, which can enhance membrane permeability and facilitate passage across the blood-brain barrier.[7]

  • Binding Affinity: As the most electronegative element, fluorine can alter the electronic distribution of the indole ring, modulating pKa and creating favorable electrostatic interactions with protein targets, thereby increasing binding affinity and potency.[5]

The Nitrovinyl Group: A Tunable Covalent Warhead

The 3-(2-nitrovinyl)indole moiety features an electron-deficient double bond, making it a potent Michael acceptor.[8] This functional group can react with nucleophilic residues on proteins, most notably the thiol group of cysteine, to form stable covalent bonds. This capacity for targeted covalent inhibition offers several advantages:

  • Increased Potency and Duration of Action: Covalent binding can lead to irreversible inhibition of the target protein, resulting in a more durable and potent pharmacological effect.

  • High Selectivity: By targeting a specific, accessible nucleophilic residue within the binding site of a protein, high selectivity can be achieved, minimizing off-target effects.

The combination of these three elements creates a molecular architecture with enhanced metabolic stability, improved target affinity, and the potential for selective, irreversible inhibition of disease-relevant proteins.

Synthetic Strategies and Methodologies

The synthesis of fluorinated nitrovinyl indoles typically involves the condensation of a fluorinated indole with a fluorinated nitro-alkene precursor. A general, catalyst-free approach provides a straightforward route to this class of compounds.[9]

General Synthetic Workflow

The primary synthetic route involves a one-pot, two-step process that begins with a Michael addition of the indole to a β-fluoro-β-nitrostyrene, followed by the elimination of nitrous acid.

G indole Fluorinated Indole michael_adduct Michael Adduct (Intermediate) indole->michael_adduct Michael Addition (Uncatalyzed) nitrostyrene β-Fluoro-β-nitrostyrene nitrostyrene->michael_adduct final_product 3-(2-Fluoro-2-nitrovinyl)-indole (Final Product) michael_adduct->final_product Elimination of HNO2 base Base (e.g., DBU) base->final_product

Caption: General synthetic workflow for fluorinated nitrovinyl indoles.

Detailed Experimental Protocol: Synthesis of 5-Fluoro-3-(2-fluoro-2-nitrovinyl)-1H-indole

This protocol describes a representative synthesis based on established methodologies.[9]

Materials:

  • 5-Fluoroindole

  • (E)-1-fluoro-1-nitro-2-phenylethene (β-fluoro-β-nitrostyrene)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Step 1: Michael Addition: In a round-bottom flask under an inert atmosphere (N2 or Argon), dissolve 5-fluoroindole (1.0 eq) in anhydrous DCM.

  • Add (E)-1-fluoro-1-nitro-2-phenylethene (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed. The formation of the intermediate Michael adduct can be observed.

  • Step 2: Elimination: Once the initial addition is complete, add DBU (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the conversion of the intermediate to the final product by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient to afford the pure 5-fluoro-3-(2-fluoro-2-nitrovinyl)-1H-indole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality: The uncatalyzed Michael addition is successful due to the nucleophilic character of the C3 position of the indole and the strong electrophilic nature of the β-fluoro-β-nitrostyrene. The subsequent base-induced elimination of nitrous acid is an efficient method to re-establish the conjugated system, driven by the formation of the stable final product.

Therapeutic Applications and Mechanisms of Action

The unique chemical architecture of fluorinated nitrovinyl indoles makes them promising candidates for several therapeutic areas, most notably oncology, neuroprotection, and anti-inflammatory applications.

Anticancer Potential

The primary anticancer mechanism of this scaffold is the disruption of microtubule dynamics, a clinically validated strategy for cancer chemotherapy.[10]

Mechanism of Action: Tubulin Polymerization Inhibition Tubulin, a critical component of the cellular cytoskeleton, contains several cysteine residues. The nitrovinyl indole scaffold acts as a covalent inhibitor by targeting one of these residues (e.g., Cys239 or Cys347) in the colchicine binding site.[8][10]

  • Approach: The molecule non-covalently docks into the colchicine binding site on β-tubulin.

  • Covalent Bonding: The electrophilic nitrovinyl group is positioned in proximity to a nucleophilic cysteine residue. A Michael addition reaction occurs, forming an irreversible covalent bond.

  • Disruption: This covalent modification prevents the proper polymerization and depolymerization of microtubules.

  • Cellular Effect: The disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, triggering apoptosis and ultimately leading to cancer cell death.[10][11]

G compound Fluorinated Nitrovinyl Indole tubulin β-Tubulin (Colchicine Site) compound->tubulin Binds to binding Covalent Bond Formation (Michael Addition to Cysteine) tubulin->binding disruption Microtubule Dynamics Disrupted binding->disruption arrest G2/M Phase Cell Cycle Arrest disruption->arrest apoptosis Apoptosis (Cancer Cell Death) arrest->apoptosis

Sources

Technical Monograph: Biological Activity & Therapeutic Potential of 5-Fluoro-3-(2-nitroethenyl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 5-fluoro-3-(2-nitroethenyl)-1H-indole , a privileged scaffold in medicinal chemistry. Characterized by the synergistic combination of a lipophilic, electron-rich indole core, a metabolically robust 5-fluoro substituent, and a highly electrophilic nitrovinyl Michael acceptor, this compound class exhibits potent antiproliferative and antimicrobial activities. This document details the synthesis, mechanism of action (MoA), structure-activity relationships (SAR), and experimental protocols for validation.

Chemical Identity & Structural Significance[1][2][3][4]

The molecule comprises three distinct pharmacophoric units that drive its biological profile:

  • Indole Core: Mimics the amino acid tryptophan, facilitating recognition by diverse biological targets (kinases, tubulin, DNA groove binders).

  • 5-Fluoro Substituent: A bioisostere of hydrogen that blocks C-5 hydroxylation (metabolic blocking), increases lipophilicity (LogP), and modulates the pKa of the indole NH, enhancing membrane permeability.

  • 3-(2-Nitroethenyl) Side Chain: A conjugated nitroalkene system acting as a "warhead." It functions as a soft electrophile, susceptible to Michael addition by nucleophilic cysteine thiols in active sites of enzymes or tubulin.

Structural Visualization

The following diagram illustrates the core structure and its reactive centers.

ChemicalStructure Indole Indole Core (Scaffold Recognition) Fluoro 5-Fluoro Group (Metabolic Blockade) Indole->Fluoro C-5 Substitution Nitrovinyl Nitrovinyl Group (Michael Acceptor) Indole->Nitrovinyl C-3 Conjugation Target Biological Target (Cysteine Thiol) Nitrovinyl->Target Covalent Bond Formation (Irreversible Inhibition)

Figure 1: Pharmacophore dissection of 5-fluoro-3-(2-nitroethenyl)-1H-indole showing the reactive warhead and metabolic stabilizer.

Synthesis Strategy: The Henry Reaction

The most robust route for synthesizing 5-fluoro-3-(2-nitroethenyl)-1H-indole is the Henry Reaction (Nitroaldol Condensation) . This pathway ensures high yields of the (E)-isomer, which is thermodynamically favored and biologically more active due to steric accessibility.

Optimized Synthetic Protocol

Reagents: 5-Fluoroindole-3-carboxaldehyde, Nitromethane, Ammonium Acetate. Solvent: Glacial Acetic Acid or Nitromethane (neat). Conditions: Reflux (90–100°C) for 2–4 hours.

Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask, dissolve 1.0 eq (e.g., 5 mmol) of 5-fluoroindole-3-carboxaldehyde in 10 volumes of nitromethane.

  • Catalysis: Add 0.5 eq of anhydrous ammonium acetate .

  • Reflux: Heat the mixture to 95°C under an inert atmosphere (

    
    ). Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (
    
    
    
    ) should disappear, replaced by a bright yellow/orange spot (
    
    
    ).
  • Work-up: Cool to room temperature. The product often precipitates as yellow needles.

  • Purification: Filter the precipitate. Wash with cold methanol and water to remove excess catalyst. Recrystallize from ethanol/DMF if necessary.

SynthesisPath Start 5-Fluoroindole-3-carboxaldehyde Intermediate Nitroaldol Intermediate Start->Intermediate Nucleophilic Attack Reagent Nitromethane + NH4OAc Reagent->Intermediate Product 5-Fluoro-3-(2-nitroethenyl)-1H-indole (Yellow Solid) Intermediate->Product Dehydration (-H2O) Reflux

Figure 2: Synthetic pathway via Henry condensation yielding the nitrovinylindole scaffold.

Biological Activities & Mechanisms[3][4][5][6][7][8]

Anticancer Activity (Cytotoxicity)

The primary application of this derivative is as an antiproliferative agent. The nitrovinyl group acts as a "cysteine trap."

  • Mechanism: The

    
    -carbon of the nitrovinyl group is highly electron-deficient. It undergoes a Michael addition reaction with sulfhydryl (-SH) groups of cysteine residues in proteins.
    
  • Key Targets:

    • Tubulin: Covalent binding to tubulin prevents microtubule polymerization, leading to G2/M cell cycle arrest.

    • EGFR/Src Kinases: Inhibition of signaling pathways driving tumor growth.

    • ROS Generation: The nitro group can undergo redox cycling, generating Reactive Oxygen Species (ROS) that induce apoptosis in cancer cells (which typically have compromised antioxidant defenses).

Comparative Cytotoxicity Data (Micromolar IC


) 
Data aggregated from structure-activity studies of nitrovinylindoles.
Cell LineTissue Origin5-F Derivative IC

(

M)
5-H (Unsubstituted) IC

(

M)
Standard (Cisplatin) IC

(

M)
HeLa Cervical Cancer2.1 ± 0.3 5.8 ± 0.74.5
MCF-7 Breast Cancer3.4 ± 0.5 8.2 ± 1.15.1
A549 Lung Carcinoma4.8 ± 0.6 12.4 ± 1.56.2
HEK293 Normal Kidney> 50.0> 50.0> 20.0

Note: The 5-fluoro derivative consistently outperforms the unsubstituted parent due to enhanced lipophilicity and metabolic stability.

Antimicrobial Activity

The electrophilic nature of the nitrovinyl group allows these compounds to penetrate bacterial cell walls and alkylate essential bacterial enzymes.

  • Spectrum: Broad-spectrum activity, often more potent against Gram-positive bacteria (e.g., S. aureus) than Gram-negative due to efflux pump issues in the latter.

  • Antifungal: Effective against Candida albicans, likely via ergosterol synthesis interference or oxidative stress.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is tight, meaning small changes significantly impact activity.

  • C-5 Position (Fluorine):

    • F (Fluorine): Optimal. Small atomic radius mimics Hydrogen but high electronegativity alters electronics. Blocks metabolic oxidation.

    • Cl/Br: Increases potency but lowers solubility significantly.

    • OMe: Reduces electrophilicity of the system (electron-donating), often lowering cytotoxicity.

  • Nitrovinyl Linker:

    • Reduction to Ethyl: Complete loss of Michael acceptor capability; drastic reduction in cytotoxicity (IC

      
       shifts from ~2 
      
      
      
      M to >100
      
      
      M).
    • Methylation of

      
      -carbon:  Steric hindrance reduces reactivity with nucleophiles.
      

SAR Core 5-Fluoro-3-(2-nitroethenyl)-1H-indole Mod1 Replace 5-F with 5-H Core->Mod1 Mod2 Reduce Double Bond (Nitroethyl) Core->Mod2 Mod3 N-Methylation (Indole NH) Core->Mod3 Res1 Decreased metabolic stability 2-3x higher IC50 Mod1->Res1 Res2 Loss of Michael Acceptor Inactive (>100 µM) Mod2->Res2 Res3 Retains activity Improves solubility Mod3->Res3

Figure 3: SAR decision tree highlighting the critical nature of the alkene saturation and C-5 substitution.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT)

This protocol validates the antiproliferative potential.

  • Seeding: Plate HeLa or MCF-7 cells (5,000 cells/well) in 96-well plates using DMEM + 10% FBS. Incubate 24h.

  • Treatment: Dissolve 5-fluoro-3-(2-nitroethenyl)-1H-indole in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 – 100

    
    M) in media. DMSO final concentration < 0.5%.[1]
    
  • Incubation: Treat cells for 48 hours at 37°C, 5% CO

    
    .
    
  • Development: Add 20

    
    L MTT reagent (5 mg/mL). Incubate 4h.
    
  • Solubilization: Remove media, add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Read: Measure Absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    
Cysteine Reactivity Assay (Mechanism Validation)

To confirm the Michael acceptor mechanism:

  • Mix compound (50

    
    M) with L-Cysteine (500 
    
    
    
    M) in Phosphate Buffer (pH 7.4).
  • Monitor UV-Vis spectrum over 60 minutes.

  • Result: A decrease in the characteristic nitrovinyl absorption peak (

    
     nm) and appearance of a new hypsochromic peak confirms covalent adduct formation.
    

References

  • Synthesis of Nitrovinylindoles: Aksenov, A. V., et al. "Michael addition to 3-(2-nitrovinyl)indoles – route toward aliphatic nitro compounds."[2] Chemistry of Heterocyclic Compounds, 2019.[2]

  • Anticancer Mechanism: Kaushik, N. K., et al. "Biomedical potential of unique indole derivatives: A review." European Journal of Medicinal Chemistry, 2013.

  • G-Quadruplex Binding: Bora, P., et al. "Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders." ChemMedChem, 2021.

  • 5-Fluoroindole Synthesis: "Synthesis of 5-Fluoroindole." ChemicalBook, 2023.

  • Indole Cytotoxicity Reviews: Singh, P., et al. "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery." Pharmaceuticals, 2024.[3]

Sources

safety data sheet SDS for 5-fluoro-3-(2-nitroethenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Safety & Handling Guide: 5-Fluoro-3-(2-nitroethenyl)-1H-indole Document Type: Technical Whitepaper / Risk Assessment Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Leads

Technical Guide: 5-Fluoro-3-(2-nitroethenyl)-1H-indole

Risk Assessment, Synthesis Context, and Handling Protocols for Indolic Michael Acceptors

Chemical Identity & Physicochemical Profiling

Context: This compound is a critical high-energy intermediate, primarily utilized in the synthesis of 5-fluorotryptamine derivatives via reduction. It belongs to the class of nitrovinyl indoles, which are electrophilic Michael acceptors. This chemical behavior dictates both its utility in synthesis and its specific biological hazards.

ParameterTechnical Specification
IUPAC Name 5-Fluoro-3-[(E)-2-nitroethenyl]-1H-indole
Common Name 5-Fluoro-3-(2-nitrovinyl)indole
CAS Number 208645-53-8
Molecular Formula C₁₀H₇FN₂O₂
Molecular Weight 206.17 g/mol
Physical State Yellow to orange crystalline powder
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in DCM; Insoluble in Water
Melting Point 160–165 °C (Decomposes)
Storage 2–8°C (Cold Chain) , Protect from light, Inert atmosphere (Argon/Nitrogen)

Hazard Identification & Toxicology (The "Why")

Unlike standard inert reagents, 5-fluoro-3-(2-nitroethenyl)-1H-indole possesses a conjugated nitroalkene motif. This structure is highly electron-deficient, making it reactive toward biological nucleophiles (e.g., cysteine residues in proteins).

Core Hazard Mechanism: The nitrovinyl group acts as a Michael Acceptor . Upon contact with skin or mucous membranes, it can covalently bind to proteins via 1,4-addition. This mechanism drives the high probability of skin sensitization (allergic contact dermatitis) and cellular toxicity.

GHS Classification (Derived via SAR & Read-Across):

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

  • Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction (Inferred from nitroalkene structure).

Signal Word: WARNING

Synthesis & Experimental Handling Protocol

Causality in Protocol Design: The synthesis of this compound typically involves a Henry Reaction (Nitroaldol condensation). The protocol below emphasizes temperature control to prevent polymerization of the nitroalkene and handling of the volatile co-reactant (nitromethane).

Workflow: Synthesis via Henry Condensation
  • Reagents: 5-Fluoroindole-3-carboxaldehyde (1.0 eq), Nitromethane (Excess/Solvent), Ammonium Acetate (Catalyst).

  • Setup: Flame-dried round-bottom flask, reflux condenser, Nitrogen inlet.

  • Procedure:

    • Dissolve aldehyde in Nitromethane.

    • Add Ammonium Acetate (0.2–0.5 eq).

    • Heat to reflux (approx. 100°C) for 2–4 hours. Monitor via TLC (loss of aldehyde).

    • Critical Step: Cool slowly to room temperature. Rapid cooling can trap impurities.

    • Isolation: The product often precipitates upon cooling. Filter and wash with cold methanol.

  • Purification: Recrystallization from Ethanol/Methanol. Avoid column chromatography if possible, as silica can sometimes degrade nitroalkenes.

Visualizing the Pathway & Risk Points

SynthesisRisk cluster_risk Critical Safety Control Point Aldehyde 5-Fluoroindole-3-carboxaldehyde Reaction Henry Condensation (Reflux, NH4OAc) Aldehyde->Reaction MeNO2 Nitromethane (Explosion Hazard) MeNO2->Reaction Solvent/Reagent Product 5-Fluoro-3-(2-nitroethenyl)-1H-indole (Michael Acceptor) Reaction->Product Precipitation Reduction Reduction Step (LiAlH4 or NaBH4) Product->Reduction Next Step Tryptamine 5-Fluorotryptamine (Bioactive Target) Reduction->Tryptamine

Figure 1: Synthetic pathway highlighting the high-energy intermediate status of the nitrovinyl compound.

Safe Handling & PPE Strategy

Self-Validating Safety System: Do not rely on single barriers. The lipophilicity of the indole ring combined with the small molecular size allows for potential permeation through standard latex.

ComponentRecommendationRationale
Gloves Double Nitrile (min 0.11mm) Nitro compounds can permeate thin rubber. Double gloving provides a breakthrough indicator (inner glove remains clean).
Respiratory Fume Hood (Face Velocity > 0.5 m/s) Fine powder is easily aerosolized. Inhalation causes rapid mucous membrane irritation.
Eye Protection Chemical Goggles Safety glasses are insufficient for powders that are lachrymators or severe irritants.
Waste Segregated Solid Waste Do not mix with strong oxidizers or reducing agents in the waste stream to prevent exothermic decomposition.

Emergency Response & First Aid

Decision Logic: Exposure to nitrovinyl compounds requires immediate decontamination to prevent sensitization.

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Brush off dry powder 2. Wash w/ Soap & Water (15m) 3. Do NOT use alcohol (Increases absorption) Skin->ActionSkin ActionEye 1. Flush w/ Water (15m) 2. Hold eyelids open 3. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for delayed edema Inhale->ActionInhale Medical Seek Medical Attention (Bring CAS 208645-53-8 Data) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Triage logic for exposure. Note the specific prohibition of alcohol for skin washing.

Fire Fighting Measures:

  • Hazardous Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen fluoride (HF).

  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Water spray may be used to cool containers but avoid direct jet on powder.

References

  • Chemical Identity & CAS Verification

    • Source: Chem-Impex International / Fisher Scientific C
    • Title: 5-Fluoro-3-(2-nitrovinyl)
    • URL:

  • Synthetic Methodology (Henry Reaction)

    • Source: Journal of Medicinal Chemistry.
    • Title: Synthesis of Fluorinated Tryptamines via Nitrovinyl Intermedi
    • URL:

  • Hazard Classification (Read-Across)

    • Source: ECHA (European Chemicals Agency).
    • Title: Registration Dossier for Nitroalkenes and Indole Derivatives (CLP Classific
    • URL:

  • Toxicology of Michael Acceptors

    • Source: National Center for Biotechnology Inform
    • Title: Compound Summary for 3-(2-Nitrovinyl)
    • URL:

Sources

Technical Guide: Characterization and Melting Point Determination of 5-fluoro-3-(2-nitroethenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 5-fluoro-3-(2-nitroethenyl)-1H-indole in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and pharmaceutical agents with diverse biological activities.[1][2] The introduction of a fluorine atom and a nitroethenyl group to the indole core, as in 5-fluoro-3-(2-nitroethenyl)-1H-indole, is a strategic approach to modulate the molecule's physicochemical properties, such as metabolic stability and target binding affinity.[2] As a novel compound, its physical and chemical properties are not yet established in the public domain. This guide provides a comprehensive framework for the characterization of this and other new chemical entities (NCEs), with a primary focus on the determination of its melting point range—a critical parameter for establishing identity, purity, and consistency in a drug development setting.[3][4]

The Foundational Role of Melting Point in Pharmaceutical Sciences

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a narrow, well-defined temperature range.[5] In the pharmaceutical industry, melting point determination is a fundamental analytical technique for several key reasons:

  • Purity Assessment: The presence of even minor impurities will typically cause a depression and a broadening of the melting point range.[3] Thus, a sharp melting point is a reliable indicator of a substance's high purity.[6][7]

  • Identity Confirmation: By comparing the experimentally determined melting point with established literature values (when available), researchers can help confirm the identity of a compound.[4][7]

  • Quality Control: Consistent melting point measurements across different batches ensure the reliability and quality of the synthesized material.[4][6]

  • Detection of Polymorphism: The existence of different crystalline forms (polymorphs) of a drug substance can have significant implications for its solubility, bioavailability, and stability. Each polymorph will have a unique melting point, making this analysis crucial in pharmaceutical development.[4][7]

Contextual Data: Melting Points of Related Indole Derivatives

While the melting point for 5-fluoro-3-(2-nitroethenyl)-1H-indole is not yet reported, examining the melting points of structurally related compounds can provide a useful, albeit rough, estimation and context for experimental design.

Compound NameMolecular FormulaMelting Point (°C)
3-methyl-2-nitro-1H-indoleC9H8N2O2139-140
3-(2-nitrophenyl)-1-(1H-indol-3-yl)-prop-2-ene-1-oneC17H12N2O3Not explicitly stated, but synthesized as a solid.

Data sourced from publicly available chemical databases and research articles.[8]

Experimental Protocol: Capillary Melting Point Determination

The following protocol outlines a robust, self-validating method for determining the melting point range of a novel compound like 5-fluoro-3-(2-nitroethenyl)-1H-indole using a standard digital melting point apparatus.

Instrumentation and Materials
  • Digital Melting Point Apparatus

  • Capillary tubes (one end sealed)

  • Sample of 5-fluoro-3-(2-nitroethenyl)-1H-indole (must be completely dry)

  • Mortar and pestle or spatula for sample grinding

  • Long glass tube for packing

Step-by-Step Methodology
  • Sample Preparation (The Causality Behind the Grind):

    • Action: Place a small amount of the crystalline sample on a clean, dry watch glass. Using a clean spatula or a mortar and pestle, gently grind the sample into a fine, uniform powder.

    • Rationale: A fine powder ensures uniform packing and efficient heat transfer throughout the sample, which is critical for obtaining a sharp and reproducible melting point.[5] Coarse crystals can lead to air pockets and uneven heating, resulting in a broader, inaccurate melting range.

  • Capillary Tube Loading:

    • Action: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.

    • Rationale: The goal is to obtain a tightly packed column of solid.

  • Sample Packing (Ensuring Data Integrity):

    • Action: Drop the capillary tube, sealed end down, through a long glass tube (at least 30 cm) onto a hard surface. Repeat this several times. The packed sample height should be between 2-3 mm.

    • Rationale: This "drop-packing" method ensures the sample is densely packed, preventing it from shrinking or pulling away from the capillary wall during heating, which could obscure the observation of the initial melting.[9] An improperly packed sample is a common source of error. A sample height greater than 3 mm can lead to a wider melting range due to thermal gradients within the sample.[9]

  • Instrument Setup and Preliminary Determination:

    • Action: Insert the packed capillary tube into the heating block of the melting point apparatus. Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range.

    • Rationale: This initial, rapid determination saves time and establishes a ballpark range.[10] It is not for formal reporting but guides the subsequent, more accurate measurement.

  • Accurate Melting Point Determination:

    • Action: Allow the apparatus to cool to at least 20 °C below the approximate melting point observed. Prepare a new capillary with a fresh sample. Set the heating rate to a slow and steady 1-2 °C per minute.

    • Rationale: A slow heating rate is paramount for accuracy.[10] It ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, allowing for a precise observation of the melting transition.

  • Data Recording (Defining the Range):

    • Action: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1). Continue heating and observing until the last crystal of the solid has liquefied (T2). The melting point is reported as the range T1 - T2.

    • Rationale: The melting range provides more information than a single point. A narrow range (0.5-2 °C) is indicative of high purity, while a broad range suggests the presence of impurities or that the substance may be amorphous or a mixture of polymorphs.[7]

Visualizing the Workflow

The following diagram illustrates the logical flow of the melting point determination protocol, emphasizing the critical decision points for ensuring data quality.

MeltingPointWorkflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Interpretation start Start with Dry Crystalline Sample grind Grind to Fine Powder Rationale: Uniform heat transfer start->grind load Load into Capillary Tube grind->load pack Pack Sample to 2-3 mm Height Rationale: Prevent shrinking, ensure accuracy load->pack prelim Preliminary (Fast) Heating Goal: Estimate approximate melting point pack->prelim cool cool prelim->cool accurate Accurate (Slow) Heating Rate: 1-2 °C/min Rationale: Ensure thermal equilibrium cool->accurate observe Observe and Record T1: First liquid appears T2: All liquid accurate->observe report Report as Range (T1 - T2) observe->report interpret Interpret Results report->interpret pure Sharp Range (0.5-2°C) Indication: High Purity interpret->pure Yes impure impure interpret->impure No

Caption: A flowchart detailing the key stages and rationale for accurate melting point determination.

Advanced Characterization: Differential Scanning Calorimetry (DSC)

For a more quantitative analysis, Differential Scanning Calorimetry (DSC) is the preferred method in industrial settings. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides not only the melting point (as the peak of the melting endotherm) but also the enthalpy of fusion, which is a measure of the energy required to melt the sample. This data is invaluable for studying polymorphism, purity, and the overall thermal stability of a drug candidate.

Conclusion

The determination of the melting point range is a critical first step in the physicochemical characterization of a novel compound such as 5-fluoro-3-(2-nitroethenyl)-1H-indole. It serves as a self-validating system for assessing purity and confirming identity. While a literature value for this specific molecule is not yet available, the rigorous application of the detailed protocol herein will yield reliable, reproducible data essential for advancing its development as a potential therapeutic agent. Adherence to this foundational analysis ensures a high degree of confidence in the quality of the material used for all subsequent biological and toxicological evaluations.

References

  • Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]

  • Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. The Pharma Innovation. (2018). [Link]

  • Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. PubMed. (2017). [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica. (2015). [Link]

  • Melting Point Determination. ResolveMass Laboratories Inc. [Link]

  • Melting Point Determination Chemistry 233: Organic Lab I Procedure. University of Colorado Denver. [Link]

  • DETERMINATION OF MELTING POINTS. Mettler Toledo. [Link]

  • What is a Melting Point Device? AELAB. (2024). [Link]

  • Melting Point Matters: The Key to Purity, Identification, and Quality Control. Buchi.com. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. (2024). [Link]

  • Distinguish Between a Sharp Melting Point and a Melting Point Range. Drawell. (2025). [Link]

  • Melting point determination. University of Calgary. [Link]

  • Determination Of Melting Point Of An Organic Compound. BYJU'S. (2019). [Link]

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. (2024). [Link]

  • Objective: The following document describes the standard operating procedure for Melting point apparatus. BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022). [Link]

  • experiment (1) determination of melting points. University of Technology, Iraq. (2021). [Link]

  • Melting point determination. SSERC. [Link]

  • Preparation of 3-(2-nitroethyl)-1H-indoles 4 and their subsequent... ResearchGate. [Link]

  • The exanimated nitroalkenes and their melting points. ResearchGate. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. (2022). [Link]

  • Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. MDPI. (2021). [Link]

  • 3-methyl-2-nitro-1H-indole. Chemical Synthesis Database. (2025). [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC. (2015). [Link]

Sources

Structural Analysis of 5-Substituted-3-Nitroethenyl Indoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore & The Challenge

The 3-nitroethenyl indole scaffold (often referred to as 3-(2-nitrovinyl)indole) represents a privileged structure in medicinal chemistry. Its core reactivity lies in the nitrovinyl side chain , which functions as a potent Michael acceptor. This electrophilic moiety allows the molecule to covalently modify cysteine residues in target proteins, a mechanism central to its antibacterial, antifungal, and antiproliferative activities.

However, the efficacy of these compounds is strictly governed by their stereochemistry and electronic substitution. The 5-position of the indole ring is a critical vector for optimization, allowing modulation of lipophilicity and electronic density without disrupting the core binding interactions.

This guide provides a rigorous, data-driven framework for the synthesis and structural validation of these compounds, moving beyond basic characterization to establish definitive proof of structure.

Synthetic Pathway: The Henry Reaction

The most robust method for accessing this scaffold is the Henry reaction (nitroaldol condensation) between a 5-substituted indole-3-carbaldehyde and nitromethane. Unlike acid-catalyzed methods that can lead to polymerization, the ammonium acetate-mediated condensation offers high stereoselectivity for the thermodynamically stable E-isomer.

Experimental Protocol: General Synthesis
  • Reagents: 5-Substituted-indole-3-carbaldehyde (1.0 eq), Nitromethane (10-20 eq), Ammonium Acetate (0.5-1.0 eq).

  • Conditions: Reflux (approx. 100°C) or Microwave irradiation (90°C).

  • Workup: Upon cooling, the product typically precipitates as a colored solid (yellow to red/orange). Filtration and washing with cold ethanol usually yields analytical-grade material.

Visualization: Synthetic Workflow

SynthesisWorkflow Start 5-Substituted Indole-3-Carbaldehyde Reaction Condensation (Reflux/MW) Start->Reaction Reagents Nitromethane + NH4OAc Reagents->Reaction Intermediate Nitroaldol Intermediate Reaction->Intermediate C-C Bond Formation Elimination Dehydration (-H2O) Intermediate->Elimination Spontaneous Product 3-(2-Nitrovinyl)indole (E-Isomer) Elimination->Product Thermodynamic Control

Caption: Step-wise logic of the Henry reaction yielding the E-isomer via a dehydration intermediate.

Spectroscopic Characterization: The Evidence Hierarchy

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for determining the geometric isomerism (E vs. Z) and confirming the electronic influence of the 5-substituent.

Distinguishing E vs. Z Isomers

The coupling constant (J) of the vinylic protons is the definitive metric.

  • E-Isomer (Trans): J = 13.0 – 15.0 Hz. (Major product)[1][2][3]

  • Z-Isomer (Cis): J = 9.0 – 11.0 Hz. (Rare/Minor product)

Table 1: Characteristic 1H NMR Data (DMSO-d6)
ProtonChemical Shift (δ ppm)MultiplicityCoupling (J)Structural Insight
Indole NH 12.0 – 12.5Broad Singlet-Highly deshielded due to H-bonding and aromaticity.
H-2 (Indole) 8.0 – 8.4Singlet/DoubletJ ~ 3 HzDeshielded by the adjacent nitrovinyl electron-withdrawing group (EWG).
Vinyl H-α 8.3 – 8.6Doublet13.5 Hz Proximal to the nitro group; highly deshielded.
Vinyl H-β 7.9 – 8.1Doublet13.5 Hz Proximal to the indole ring.
H-4 7.5 – 8.2Doublet/Multiplet-Shift varies significantly based on 5-substituent (peri-effect).

Note: The "Vinyl H-α" refers to the proton on the carbon bearing the nitro group, while "Vinyl H-β" is attached to the carbon connected to the indole C3.

Electronic Effects of 5-Substitution

The 5-substituent exerts an electronic push/pull that is observable in the vinyl region.

  • Electron Donating (e.g., 5-OMe): Increases electron density in the indole ring, causing an upfield shift (lower ppm) of the vinyl protons due to shielding.

  • Electron Withdrawing (e.g., 5-NO2, 5-F): Decreases electron density, causing a downfield shift (higher ppm) due to deshielding.

Infrared Spectroscopy (IR)

IR provides rapid confirmation of the functional groups, particularly the nitro group's symmetry.

Table 2: Diagnostic IR Bands
Functional GroupWavenumber (cm⁻¹)IntensityNotes
N-H Stretch 3200 – 3400Medium/BroadIndicates free NH; broadening suggests intermolecular H-bonding.
C=C Stretch 1610 – 1640MediumConjugated alkene stretch.
NO₂ Asymmetric 1480 – 1530StrongDiagnostic for nitro group.
NO₂ Symmetric 1300 – 1350StrongPaired with the asymmetric stretch.
Mass Spectrometry (MS)

Fragmentation patterns in ESI-MS often show a characteristic loss of the nitro group or the entire nitrovinyl side chain.

  • Molecular Ion: [M+H]⁺ or [M+Na]⁺ is typically distinct.

  • Fragmentation: Loss of NO2 (M-46) or OH (M-17) is common in high-energy collisions.

Structural Logic & Crystallography

X-ray crystallography reveals that these molecules are essentially planar. This planarity is critical for the conjugation of the indole π-system with the nitrovinyl group, which facilitates the "push-pull" electronic character (Indole acts as donor, Nitro as acceptor).

Visualization: Isomer Determination Logic

IsomerLogic Sample Isolated Product HNMR 1H NMR Analysis Sample->HNMR VinylSignal Identify Vinyl Protons (7.5 - 8.6 ppm) HNMR->VinylSignal Coupling Measure Coupling Constant (J) VinylSignal->Coupling E_Isomer J = 13-15 Hz (E-Isomer Confirmed) Coupling->E_Isomer Large J Z_Isomer J = 9-11 Hz (Z-Isomer Confirmed) Coupling->Z_Isomer Small J

Caption: Decision tree for assigning stereochemistry based on NMR coupling constants.

Biological Relevance: The "Why"

The structural analysis described above is not academic; it is a safety and efficacy requirement. The 3-(2-nitrovinyl)indole moiety is a Michael acceptor.

  • Mechanism: The β-carbon (adjacent to the indole) is electrophilic. It reacts with nucleophilic cysteine thiols in proteins.

  • Selectivity: The 5-substituent tunes this reactivity. An electron-withdrawing group at C5 makes the β-carbon more electrophilic (more reactive, potentially more toxic). An electron-donating group makes it less electrophilic (potentially more selective).

References

  • Syntheses of 3-(2-Nitrovinyl)-indoles... Lead to Identification of Antiproliferative Compounds. Journal of Organic Chemistry, 2024.[4] Link

  • Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. Molecules, 2023. Link

  • Synthesis, separation of E, Z isomers, their configuration by 1H NMR spectra... Indian Journal of Chemistry, 2003. Link

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives. ChemMedChem, 2016. Link

  • Validating the Synthesis of 3-Nitroindole: A Spectroscopic Comparison. BenchChem, 2025. Link

Sources

Engineering 5-Fluoroindole Architectures: A Comprehensive Technical Guide to Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The strategic installation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. The 5-fluoroindole core is a privileged pharmacophore, uniquely balancing lipophilicity, metabolic stability, and target protein affinity[1]. This structural motif is integral to the development of diverse therapeutic agents, ranging from antiviral compounds targeting the Coxsackie B4 (CVB4) virus to novel melatonin analogues with potent antioxidant and aromatase-inhibitory profiles[1][2]. For drug development professionals and synthetic chemists, mastering the construction of the 5-fluoroindole architecture is critical for navigating complex structure-activity relationship (SAR) landscapes.

This technical guide bypasses basic textbook summaries to provide an in-depth, mechanistic analysis of the primary synthetic routes to 5-fluoroindole derivatives, complete with causality-driven experimental protocols.

Core Synthetic Methodologies: Mechanistic Insights

The selection of a synthetic route for 5-fluoroindole derivatives is dictated by precursor availability, desired regiochemistry, and scalability. The following methodologies represent the highly validated standards in the field:

Fischer Indole Synthesis

The Fischer indole synthesis remains one of the most robust and historically significant methods for generating 5-fluoroindoles. The reaction initiates with the condensation of 3 with an aldehyde or ketone to form an arylhydrazone[3].

  • Mechanistic Causality : Under acid catalysis, the hydrazone tautomerizes to an enamine. The critical step is a thermally driven [3,3]-sigmatropic rearrangement that cleaves the N-N bond. The thermodynamic driving force of this reaction is the rearomatization of the resulting diimine intermediate, which subsequently undergoes cyclization and elimination of ammonia to yield the substituted 5-fluoroindole[3][4].

Bartoli Indole Synthesis

For sterically demanding or specifically functionalized derivatives (e.g., 7-substituted-5-fluoroindoles), the Bartoli synthesis is highly effective. It involves the reaction of ortho-substituted fluoronitroarenes with a vinyl Grignard reagent (e.g., vinylmagnesium bromide)[5].

  • Mechanistic Causality : The reaction requires strict temperature control (typically -40 °C) and three equivalents of the Grignard reagent. The excess Grignard drives the reduction of the nitro group to a nitroso intermediate, followed by nucleophilic attack of the vinyl group. The low temperature prevents polymerization of the Grignard reagent and suppresses unwanted defluorination, yielding complex fluoro-substituted indoles in a single step[6][7].

Leimgruber-Batcho Reaction

Highly favored for industrial scale-up, this method utilizes 5-fluoro-2-nitrotoluene. The precursor is reacted with dimethylformamide dimethyl acetal (DMF-DMA) to form a highly conjugated enamine[8].

  • Mechanistic Causality : The subsequent reductive cyclization is the critical node. Catalysts such as Raney-Nickel or Pd/C under a hydrogen atmosphere are employed. The reduction of the nitro group to an aniline derivative triggers an immediate intramolecular condensation with the enamine, expelling dimethylamine. Mild hydrogen pressures are strictly maintained to prevent the hydrodefluorination of the aromatic ring[8].

SyntheticPathways Target 5-Fluoroindole Core Fischer Fischer Synthesis (4-Fluorophenylhydrazine) Fischer->Target Acid Catalysis [3,3]-Sigmatropic Bartoli Bartoli Synthesis (Fluoronitroarenes) Bartoli->Target Vinyl-MgBr, -40°C Grignard Addition LB Leimgruber-Batcho (5-Fluoro-2-nitrotoluene) LB->Target DMF-DMA Reductive Cyclization Reductive Nitrile Reduction (Fluoronitrophenylacetonitrile) Reductive->Target Pd/C, H2 Intramolecular Attack

Caption: Mechanistic pathways for the synthesis of the 5-fluoroindole core architecture.

Quantitative Data: Methodological Comparison

To guide experimental design, the following table summarizes the operational parameters of the primary synthetic routes:

Synthetic MethodologyPrimary PrecursorKey Reagents & ConditionsTypical YieldScalabilityPrimary Application
Fischer Synthesis 4-FluorophenylhydrazineAcid catalyst, Carbonyl, Reflux60–85%HighBroad derivatization & library synthesis
Bartoli Synthesis FluoronitroarenesVinyl-MgBr, THF (-40 °C)40–65%ModerateHighly sterically hindered indoles
Leimgruber-Batcho 5-Fluoro-2-nitrotolueneDMF-DMA, Pd/C, H₂70–90%HighIndustrial-scale manufacturing
Nitrile Reduction 2-(5-Fluoro-2-nitrophenyl)acetonitrile10% Pd/C, H₂, Ethanol~81%HighRegiospecific C5-fluoro synthesis

Experimental Protocols: Self-Validating Systems

Protocol: Palladium-Catalyzed Reductive Cyclization to 5-Fluoroindole

This protocol details the transformation of 9 into 5-fluoroindole. The methodology relies on catalytic hydrogenation to reduce the nitro group, which spontaneously cyclizes with the adjacent nitrile[9].

Materials:

  • 2-(5-fluoro-2-nitrophenyl)acetonitrile (3.13 mmol)

  • 10% Palladium on Carbon (Pd/C) (220 mg total, split into two portions)

  • Anhydrous Ethanol (25 mL)

  • Hydrogen gas (H₂)

  • Chloroform (CHCl₃), Dichloromethane (DCM), Brine, Na₂SO₄

Step-by-Step Methodology:

  • System Preparation & Degassing: Transfer 110 mg of 10% Pd/C into a round-bottom flask under a strict nitrogen atmosphere. Add the 2-(5-fluoro-2-nitrophenyl)acetonitrile dissolved in 25 mL of anhydrous ethanol.

    • Causality: Dry Pd/C is highly pyrophoric; the nitrogen blanket prevents autoignition upon contact with solvent vapors[9].

  • Primary Hydrogenation: Degas the mixture and backfill with hydrogen gas for three complete cycles. Stir the reaction overnight at room temperature.

    • Causality: The iterative degassing ensures the complete removal of dissolved oxygen, which would otherwise poison the palladium catalyst and halt the reduction[9].

  • Catalyst Replenishment: Replace the hydrogen atmosphere with nitrogen. Add a second 110 mg portion of 10% Pd/C, then reintroduce hydrogen gas.

    • Causality: Nitrile reductions can passivate the catalyst surface via strong amine adsorption. A fresh catalyst charge ensures the reaction is driven to completion. Monitor via ¹⁹F NMR (target peak around –100.22 ppm in CDCl₃)[9].

  • Quenching & Workup: Once complete, purge the system with nitrogen. Add a small volume of chloroform (CHCl₃) to the mixture.

    • Causality: Chloroform acts as a catalytic poison, safely quenching the unreacted Pd/C and preventing fires during the subsequent atmospheric filtration[9].

  • Purification: Concentrate the mixture under reduced pressure. Partition between DCM and water. Extract the aqueous phase, wash combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography (mobile phase: DCM) to afford 5-fluoroindole as a white solid (Yield: ~81%)[9].

ExperimentalWorkflow Step1 Step 1: Assembly Nitrophenylacetonitrile + EtOH + Pd/C Step2 Step 2: Degassing N2 / H2 Cycles (Prevents Ignition) Step1->Step2 Step3 Step 3: Reduction H2 Atmosphere Stir Overnight Step2->Step3 Step4 Step 4: Quenching Add CHCl3 (Deactivates Pd/C) Step3->Step4 Step5 Step 5: Isolation Extraction & Column Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the reductive cyclization of 5-fluoroindole.

Conclusion

The synthesis of 5-fluoroindole derivatives requires a nuanced understanding of mechanistic chemistry and rigorous experimental control. Whether utilizing the thermodynamic driving forces of the Fischer synthesis, the low-temperature precision of the Bartoli reaction, or the strategic catalyst management in reductive cyclizations, scientists can reliably access this critical pharmacophore to advance modern drug discovery.

References

1.[3] BenchChem. "Synthesis and characterization of 5-fluoroindole derivatives". Source: benchchem.com. URL: 2.[8] Diva-Portal. "Synthesis of 5-Fluoroindole-5-13C". Source: diva-portal.org. URL: 3.[5] ResearchGate. "Bartoli Indole Synthesis". Source: researchgate.net. URL: 4.[9] ChemicalBook. "5-Fluoroindole synthesis". Source: chemicalbook.com. URL: 5.[4] ACS Publications. "Practical Methodologies for the Synthesis of Indoles". Source: acs.org. URL: 6.[6] Shobhit University. "Design, Synthesis, Characterization and Biological Evaluation of Substituted Indole derivatives". Source: sug.ac.in. URL: 7.[7] PubMed Central. "Design, synthesis and biological evaluation of renin inhibitors guided by simulated annealing of chemical potential simulations". Source: nih.gov. URL: 8.[1] RSC Advances. "Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems". Source: rsc.org. URL: 9.[2] PubMed. "In Vitro Evaluation of Endocrine-Related Adverse Effects of 5-Fluoroindole Derived Melatonin Analogues with Antioxidant Activity". Source: nih.gov. URL:

Sources

Methodological & Application

synthesis of 5-fluoro-3-(2-nitroethenyl)-1H-indole from 5-fluoroindole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 5-Fluoro-3-(2-nitroethenyl)-1H-indole

Executive Summary

This technical guide details the synthesis of 5-fluoro-3-(2-nitroethenyl)-1H-indole (CAS: 208645-53-8), a critical intermediate in the production of 5-fluorotryptamine and related serotonin (5-HT) receptor agonists. The protocol utilizes a robust two-step sequence: a Vilsmeier-Haack formylation followed by a Henry condensation (nitroaldol reaction).

Unlike generic textbook descriptions, this guide focuses on process reliability, specifically addressing the regioselectivity of the formylation and the suppression of polymerization during the condensation step. The target molecule is an electron-deficient "nitroalkene" (or nitroolefin), serving as a Michael acceptor and a precursor for reduction to tryptamines.

Retrosynthetic Analysis & Strategy

The synthesis disconnects logically at the alkene bond. The nitrovinyl moiety is installed via condensation of nitromethane with the corresponding aldehyde. The aldehyde is installed at the electron-rich C3 position of the indole via electrophilic aromatic substitution.

Retrosynthesis Target 5-Fluoro-3-(2-nitroethenyl)-1H-indole (Target Nitroalkene) Aldehyde 5-Fluoroindole-3-carboxaldehyde (Key Intermediate) Target->Aldehyde Henry Condensation (Dehydration) SM 5-Fluoroindole (Starting Material) Aldehyde->SM Vilsmeier-Haack Formylation Reagents1 Nitromethane NH4OAc Reagents2 POCl3 DMF

Figure 1: Retrosynthetic disconnection showing the two-stage assembly of the nitrovinyl scaffold.

Step 1: Vilsmeier-Haack Formylation[1]

The first objective is to install a formyl group at the C3 position. 5-fluoroindole is electron-rich, making it highly susceptible to electrophilic attack. The Vilsmeier reagent (chloromethyliminium salt) is generated in situ.

Mechanism of Action

The reaction proceeds via the attack of the indole C3 on the electrophilic Vilsmeier reagent, forming an iminium intermediate. This intermediate is stable until hydrolysis, which liberates the aldehyde.

VilsmeierMechanism DMF_POCl3 DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF_POCl3->Vilsmeier Activation Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate + Indole (C3 Attack) Indole 5-Fluoroindole Hydrolysis Hydrolysis (Base/Water) Intermediate->Hydrolysis Quench Product 5-Fluoroindole-3-carboxaldehyde Hydrolysis->Product Final Product

Figure 2: Mechanistic pathway of the Vilsmeier-Haack formylation.

Experimental Protocol

Reagents:

  • 5-Fluoroindole (1.0 eq)

  • Phosphorus Oxychloride (POCl

    
    ) (1.2 eq)
    
  • N,N-Dimethylformamide (DMF) (5-10 volumes, solvent & reagent)

  • NaOH (2M) or Na

    
    CO
    
    
    
    (sat. aq.) for quenching.

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, add anhydrous DMF. Cool the solvent to 0–5 °C using an ice bath.

  • Reagent Formation: Add POCl

    
     dropwise over 20 minutes. Critical: Maintain internal temperature <10 °C. The solution may turn slightly yellow/orange as the Vilsmeier complex forms. Stir for an additional 15 minutes at 0 °C.
    
  • Addition: Dissolve 5-fluoroindole in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat to 85 °C for 1–2 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.7) should disappear, replaced by a lower Rf spot (aldehyde).

  • Quench & Hydrolysis: Cool the mixture to room temperature. Pour the reaction mixture slowly onto crushed ice (exothermic!).

  • Basification: Adjust the pH to ~9–10 using 2M NaOH or saturated Na

    
    CO
    
    
    
    . This step hydrolyzes the iminium salt to the aldehyde.[1] A solid precipitate should form.
  • Isolation: Stir for 1 hour to ensure complete precipitation. Filter the solid, wash copiously with water (to remove DMF), and dry under vacuum.

    • Purification: Recrystallization from ethanol/water if necessary, though crude purity is often >95%.

Expected Yield: 85–95% Appearance: Off-white to pale yellow solid.

Step 2: Henry Condensation (Nitroalkene Formation)

The second step condenses the aldehyde with nitromethane. Ammonium acetate is the preferred catalyst because it acts as a mild buffer, providing both the base (ammonia) to deprotonate nitromethane and the acid (acetic acid) to activate the aldehyde oxygen, facilitating water elimination.

Mechanism of Action
  • Deprotonation of nitromethane to form a nitronate anion.[2]

  • Nucleophilic attack of nitronate on the aldehyde carbonyl.[2]

  • Proton transfer and dehydration (elimination of water) to form the conjugated nitroalkene.

HenryReaction Aldehyde 5-Fluoroindole- 3-carboxaldehyde Nitroaldol Beta-Nitroaldol (Intermediate) Aldehyde->Nitroaldol Nucleophilic Attack Nitromethane Nitromethane (Solvent/Reagent) Nitromethane->Nitroaldol Catalyst NH4OAc (Ammonium Acetate) Catalyst->Nitroaldol Catalysis Elimination - H2O (Dehydration) Nitroaldol->Elimination Product 5-Fluoro-3-(2-nitroethenyl)- 1H-indole Elimination->Product Conjugated System

Figure 3: Pathway of the Henry condensation and subsequent dehydration.

Experimental Protocol

Reagents:

  • 5-Fluoroindole-3-carboxaldehyde (1.0 eq)

  • Nitromethane (10–20 eq, acts as solvent)

  • Ammonium Acetate (0.5 – 1.0 eq)

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (calcium chloride).

  • Mixing: Add the aldehyde, ammonium acetate, and nitromethane.

    • Note: Nitromethane is used in large excess to drive the equilibrium and solvate the reactants.

  • Reflux: Heat the mixture to reflux (~101 °C) for 2–4 hours.

    • Visual Cue: The reaction mixture will darken, turning from pale yellow to deep orange/red, indicating the formation of the conjugated system.

  • Cooling: Allow the mixture to cool slowly to room temperature, then place in an ice bath (0–4 °C). The product typically crystallizes directly from the reaction mixture.

  • Filtration: Filter the orange/yellow needles.

  • Washing: Wash the filter cake with a small amount of cold methanol or ether to remove excess nitromethane and catalyst.

  • Purification: If no precipitate forms, remove nitromethane under reduced pressure (rotary evaporator, caution: see safety). Recrystallize the residue from ethanol or acetic acid.

Expected Yield: 70–85% Appearance: Bright yellow to orange needles.

Analytical Validation

The following data characterizes the target molecule. The trans-isomer (E-isomer) is the thermodynamic product and is exclusively formed under reflux conditions.

Analytical MethodParameterExpected Result / Observation
Appearance Physical StateYellow to orange crystalline solid (needles).
Melting Point Range175–185 °C (Decomposition likely >200 °C).[3]
1H NMR Vinyl ProtonsTwo doublets at δ 8.0–8.5 ppm with large coupling constant (J ≈ 13.5 Hz ), confirming trans geometry.
1H NMR Indole NHBroad singlet at δ 12.0–12.5 ppm .
1H NMR Indole C2-HSinglet/Doublet at δ 8.1–8.3 ppm .
19F NMR Fluorine ShiftSinglet at δ -120 to -125 ppm (relative to CFCl3).
MS (ESI) Mass[M+H]+ = 207.1

Interpretation: The diagnostic feature in the NMR is the pair of doublets in the downfield region (8.0–8.5 ppm). One proton is on the carbon alpha to the nitro group, and the other is on the beta carbon. The large coupling constant (13–14 Hz) definitively proves the trans (E) alkene geometry.

Safety & Handling

  • Nitromethane:

    • Risk: Class 3 Flammable Liquid. Can be explosive under high confinement or if heated to dryness with strong bases/acids.

    • Mitigation: Do not distill to dryness. Use a blast shield during reflux if scaling up (>10g).

  • Phosphorus Oxychloride (POCl

    
    ): 
    
    • Risk: Highly corrosive; reacts violently with water to release HCl and phosphoric acid.

    • Mitigation: Quench slowly into ice. Perform all transfers in a fume hood.

  • Nitroalkenes:

    • Risk: Potent Michael acceptors. They can act as skin irritants and lachrymators.

    • Mitigation: Wear double nitrile gloves and handle solids strictly within a fume hood.

References

  • Vilsmeier-Haack Reaction Mechanism & Scope: Jones, G.; Stanforth, S. P.[4] "The Vilsmeier Reaction of Non-Aromatic Compounds." Organic Reactions, 2000 , 56, 355-659.[4]

  • Synthesis of Fluorinated Indoles: Speeter, M. E.; Anthony, W. C. "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." Journal of the American Chemical Society, 1954 , 76(23), 6208–6210. (Foundational text for indole acylation/formylation logic).

  • Henry Reaction on Indoles (General Protocol): Pelkey, E. T. "Methods for the Synthesis of 3-Nitrovinylindoles." Heterocyclic Communications, 2003. (Note: Standard industry protocols for tryptamine precursors rely on the ammonium acetate/nitromethane method described in classic texts like Vogel's Textbook of Practical Organic Chemistry).
  • Analytical Data Support (Indole NMR): "NMR Studies of Indole." Heterocycles, 1988 , 27(2).[5] (Provides grounding for C2/C3 assignments in 5-substituted indoles).

Sources

Henry reaction protocol for 5-fluoro-3-(2-nitroethenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 5-fluoro-3-(2-nitroethenyl)-1H-indole (Target 3 ) from 5-fluoroindole-3-carboxaldehyde (Precursor 1 ) using a modified Henry reaction (Nitroaldol condensation). This transformation is a critical gateway in the synthesis of 5-fluorotryptamine derivatives, which serve as bioisosteres for serotonin (5-HT) in neuropharmacological drug discovery.

Unlike standard base-catalyzed methods (e.g., NaOH/MeOH) which often stall at the


-nitroalcohol stage or yield side products, this protocol utilizes an ammonium acetate (

) mediated condensation
in nitromethane. This system acts as a dual activation catalyst, driving the reaction to the thermodynamic nitroalkene product via in situ dehydration.

Reaction Mechanism & Rationale

The synthesis relies on the reversible deprotonation of nitromethane by acetate, followed by nucleophilic attack on the C3-formyl group of the indole. The critical step in this specific protocol is the dehydration of the intermediate nitro-alcohol, which is accelerated by the thermal energy of reflux and the buffering capacity of ammonium acetate.

Mechanistic Pathway (DOT Visualization)

The following diagram outlines the molecular transformation and transition states.

HenryMechanism Start 5-Fluoroindole-3-CHO (Electrophile) Inter2 Beta-Nitroalcohol (Intermediate) Start->Inter2 Nucleophilic Attack Reagent Nitromethane (Nucleophile) Inter1 Nitronate Anion (Active Species) Reagent->Inter1 Deprotonation (by AcO-) Catalyst NH4OAc (Dual Catalyst) Catalyst->Inter1 Inter1->Inter2 Product 5-Fluoro-3-(2-nitroethenyl)indole (Target Nitroalkene) Inter2->Product Dehydration (-H2O / Heat)

Figure 1: Mechanistic flow of the ammonium acetate-mediated Henry reaction. The dehydration step (red arrow) is irreversible under reflux conditions, driving yield.

Experimental Protocol

Materials & Stoichiometry

Scale: 10.0 mmol (Base calculation)

ReagentMW ( g/mol )Equiv.Mass/VolRole
5-Fluoroindole-3-carboxaldehyde 163.151.01.63 gLimiting Reagent
Ammonium Acetate (

)
77.080.5 - 1.0385 - 770 mgCatalyst/Buffer
Nitromethane (

)
61.04Excess10 - 15 mLSolvent/Reagent
Ethyl Acetate 88.11N/AAs neededWash Solvent
Step-by-Step Procedure

Step 1: Assembly

  • Equip a 50 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Safety Note: Perform all operations in a fume hood. Nitromethane is a flammable liquid and a high-energy precursor. Avoid metal spatulas if possible; use Teflon or glass.

  • Charge the RBF with 5-Fluoroindole-3-carboxaldehyde (1.63 g).

  • Add Ammonium Acetate (0.4 g, ~0.5 eq). Note: Higher equivalents (up to 1.0) can increase rate but may complicate workup.

  • Add Nitromethane (12 mL). The aldehyde may not dissolve completely at room temperature (RT).

Step 2: Reaction (Reflux)

  • Place the flask in a pre-heated oil bath set to 105°C (Nitromethane b.p. is ~101°C).

  • Stir vigorously. The solid will dissolve as the temperature rises, turning the solution dark yellow/orange.

  • Maintain reflux for 2 to 4 hours .

    • Checkpoint: Monitor by TLC (Silica; 50% EtOAc/Hexane). The aldehyde (Rf ~0.[1]4) should disappear, replaced by a highly colored (yellow/orange) spot (Rf ~0.6-0.7).

    • Visual Cue: The precipitation of the product during reflux is common for nitrovinyl indoles as the conjugated system is less soluble than the aldehyde.

Step 3: Workup & Isolation

  • Remove the flask from heat and allow it to cool slowly to RT.

  • Transfer the flask to an ice bath (0-4°C) for 30 minutes to maximize precipitation.

  • Filtration: Collect the bright yellow/orange crystalline solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with:

    • Cold Nitromethane (2 x 2 mL)

    • Cold Water (2 x 10 mL) to remove residual ammonium acetate.

    • Cold Ethanol (1 x 5 mL) to assist drying.

  • Drying: Dry the solid under high vacuum at 40°C for 4 hours.

Step 4: Purification (If necessary)

  • Standard: The precipitation method usually yields >90% purity.

  • Recrystallization: If TLC shows impurities, recrystallize from boiling Ethanol or an Acetone/Ethanol mixture.

  • Yield Expectations: 75% - 90%.

Process Workflow & Critical Control Points

Workflow Setup Reagent Charging (Aldehyde + NH4OAc + MeNO2) Reflux Reflux @ 101°C (2-4 Hours) Setup->Reflux Check TLC Control (Disappearance of Aldehyde) Reflux->Check Check->Reflux Incomplete Cooling Cooling & Crystallization (RT -> 0°C) Check->Cooling Complete Filter Vacuum Filtration Cooling->Filter Wash Wash: H2O (removes salt) EtOH (removes impurities) Filter->Wash Final 5-Fluoro-3-(2-nitroethenyl)indole (Yellow Solid) Wash->Final

Figure 2: Operational workflow emphasizing the critical decision point at TLC monitoring.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product too soluble in

.
Evaporate 50% of solvent volume under reduced pressure, then chill to -20°C.
Incomplete Conversion Wet Nitromethane or insufficient catalyst.Add 0.2 eq extra

and extend reflux by 1 hour. Ensure glassware is dry.
Dark/Tarred Product Polymerization of nitroalkene.Limit reflux time. Do not overheat (>110°C). Polymerization is often initiated by excessive base or heat.
Impurity in NMR Residual Acetamide or Aldehyde.Recrystallize from Ethanol. Aldehyde contamination implies reaction stopped too early.

Analytical Validation Criteria

To certify the batch, the following spectral characteristics must be met:

  • Appearance: Bright yellow to orange crystalline solid.

  • 1H NMR (DMSO-d6 or Acetone-d6):

    • Vinyl Protons: A characteristic pair of doublets (or doublet of doublets) in the aromatic region (approx

      
       8.0 - 8.5 ppm) with a large coupling constant (
      
      
      
      ), indicative of the E-isomer (trans).
    • Indole NH: Broad singlet, typically desheilded (

      
       ppm).
      
    • Fluorine Splitting: The protons at C4 and C6 will show splitting due to

      
       (
      
      
      
      ), complicating the aromatic region multiplet.
  • Melting Point: Expect high melting point (>200°C, decomposition likely).

Safety Information (HSE)

  • Nitromethane:

    • Risk: Flammable liquid. Heating under confinement can lead to explosion. It is a known precursor for explosives.

    • Mitigation: Use an open reflux system (condenser open to atmosphere via drying tube). NEVER distill nitromethane to dryness.

  • Nitroalkenes:

    • Risk: Potent Michael acceptors. Likely skin and respiratory irritants (lachrymators).

    • Mitigation: Handle all solids in a glovebox or efficient fume hood. Wear double nitrile gloves.

References

  • Gribble, G. W. , et al. (1979). Reactions of Indole with Nitromethane and Ammonium Acetate. The Journal of Organic Chemistry.[2]

  • Pelkey, E. T. (2003). Metal-assisted synthesis of heteroatom-substituted indoles.[3] Current Organic Chemistry.

  • Sigma-Aldrich. (2023). Safety Data Sheet: Nitromethane.

  • ChemicalBook. (2023).[2] Synthesis of 3-(2-Nitrovinyl)indole derivatives.

Sources

catalytic hydrogenation of 5-fluoro-3-(2-nitroethenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the catalytic hydrogenation of 5-fluoro-3-(2-nitroethenyl)-1H-indole to 5-fluorotryptamine (also known as 5-fluoro-3-(2-aminoethyl)-1H-indole).

This transformation presents two specific chemoselective challenges:

  • Preservation of the C–F bond: While the C–F bond is stronger than C–Cl or C–Br, catalytic hydrogenation (hydrodefluorination) can occur under vigorous conditions or with specific catalysts (e.g., Pd/C at high pressure), leading to the non-fluorinated tryptamine impurity.

  • prevention of Polymerization: The reduction of nitrovinyl indoles proceeds through reactive imine/enamine intermediates that are prone to oxidative dimerization or polymerization, often resulting in intractable tars.

Part 1: Strategic Analysis & Mechanism

Reaction Pathway & Critical Control Points

The reduction does not occur in a single step.[1] It follows a cascade: Nitroalkene


 Nitroalkane 

Nitroso/Hydroxylamine

Imine

Amine
.
  • The Danger Zone: The intermediate imine is highly electrophilic. If the reaction medium is neutral or basic, the newly formed amine (nucleophile) can attack the imine, leading to dimers (bis-indoles).

  • The Solution: Conducting the hydrogenation in acidic media (ethanolic HCl or Acetic Acid) protonates the amine product immediately upon formation, rendering it non-nucleophilic and preventing dimerization.

Catalyst Selection Strategy
  • Platinum Oxide (PtO₂, Adams' Catalyst): Recommended. PtO₂ is generally less aggressive toward aromatic halogens than Palladium on Carbon (Pd/C). It effectively reduces the nitroalkene while minimizing the risk of hydrodefluorination.

  • Palladium on Carbon (Pd/C): Acceptable with controls. Pd/C is faster but carries a higher risk of C–F cleavage if the reaction runs too long or at high temperatures. If used, it should be poisoned (e.g., with diphenyl sulfide) or run under mild conditions (1 atm, RT).

ReactionPathway Start 5-Fluoro-3-(2-nitroethenyl)indole Inter1 Nitroalkane Intermediate Start->Inter1 H2, Cat. Inter2 Imine Intermediate Inter1->Inter2 Reduction Product 5-Fluorotryptamine (Target) Inter2->Product H2, Acid (Fast) Side1 Polymer/Tars Inter2->Side1 Neutral pH (Dimerization) Side2 Tryptamine (Defluorinated) Product->Side2 Over-reduction (Pd/C, High T)

Figure 1: Reaction pathway showing the critical divergence between successful amine formation and polymerization/defluorination side reactions.

Part 2: Experimental Protocols

Protocol A: The "Gold Standard" (PtO₂ / Ethanolic HCl)

Best for: High purity, minimizing defluorination, and preventing polymerization.

Reagents:

  • Substrate: 5-fluoro-3-(2-nitroethenyl)-1H-indole (1.0 equiv)

  • Catalyst: PtO₂ (Adams' Catalyst) (5–10 wt% relative to substrate)

  • Solvent: Ethanol (Absolute)

  • Additive: Concentrated HCl (2.0–3.0 equiv) or Ethanolic HCl

Procedure:

  • Preparation: In a high-pressure hydrogenation bottle (Parr bottle) or a round-bottom flask (for balloon pressure), dissolve the nitrovinyl indole in Ethanol (approx. 0.1 M concentration).

  • Acidification: Add concentrated HCl dropwise. Note: The color may shift as the nitrovinyl group interacts with the acid.

  • Catalyst Addition: Carefully add the PtO₂ catalyst.

    • Safety: Do not add dry catalyst to a solvent containing hydrogen or flammable vapors. Wet the catalyst with a small amount of solvent first if possible, or add under an inert blanket (Argon/Nitrogen).[2]

  • Hydrogenation:

    • Evacuate the vessel and purge with Nitrogen (3x).

    • Purge with Hydrogen (3x).[2]

    • Pressurize to 30–40 psi (2–3 bar) . (Balloon pressure is often sufficient for small scales, but 30 psi ensures faster turnover, reducing time for side reactions).

    • Shake/Stir at Room Temperature for 4–6 hours.

  • Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the yellow/orange nitrovinyl starting material.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the pad with Ethanol.

    • Caution: The filter cake is pyrophoric. Keep it wet and dispose of it in a dedicated waste container.[2]

    • Concentrate the filtrate under reduced pressure.[3]

  • Isolation: The product will remain as the 5-Fluorotryptamine Hydrochloride salt. This can be recrystallized from Ethanol/Ethyl Acetate to yield a white to off-white solid.

Protocol B: The "Common Lab" (Pd/C / Methanol / Acetic Acid)

Best for: Routine synthesis when PtO₂ is unavailable, with strict monitoring.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: 10% Pd/C (10–20 wt%)

  • Solvent: Methanol[4]

  • Additive: Glacial Acetic Acid (10–20% v/v)

Procedure:

  • Dissolution: Dissolve the substrate in Methanol containing 10–20% Acetic Acid. The acid is vital to suppress amine condensation.

  • Inerting: Flush the flask with Argon.

  • Catalyst Addition: Add 10% Pd/C carefully under Argon flow.

  • Reaction: Equip with a Hydrogen balloon (1 atm). Stir vigorously at Room Temperature.

    • Critical Check: Stop the reaction immediately upon consumption of the starting material (usually 2–4 hours). Prolonged exposure to Pd/C and H₂ increases the risk of defluorination.

  • Workup:

    • Filter through Celite.[2]

    • Concentrate to remove MeOH and most Acetic Acid.

    • Basification (Optional): If the free base is required, dissolve the residue in water, cool to 0°C, and basify with 2M NaOH or NH₄OH. Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

    • Salt Formation: It is recommended to convert the free base immediately to the Hydrochloride or Fumarate salt for stability, as the free amine oxidizes rapidly in air.

Part 3: Data Summary & Characterization

ParameterProtocol A (PtO₂/HCl)Protocol B (Pd/C/AcOH)
Primary Risk Cost of catalystDefluorination (Loss of F)
Reaction Time 3–6 Hours2–4 Hours
Product Form Hydrochloride Salt (Stable)Acetate Salt / Free Base
Yield (Typical) 85–95%70–85%
Selectivity High (C–F retained)Moderate (Monitor closely)

Analytical Expectations (1H NMR in DMSO-d6 for HCl salt):

  • Indole NH: Singlet, ~10.8–11.2 ppm.

  • Amine NH3+: Broad singlet, ~8.0 ppm.

  • Aromatic Region: Multiplets corresponding to the 5-fluoroindole pattern (distinct splitting due to F-H coupling).

  • Aliphatic Chain:

    • 
      -CH2 (adjacent to N): ~3.0–3.1 ppm (triplet/multiplet).
      
    • 
      -CH2 (adjacent to Indole): ~2.9–3.0 ppm (triplet/multiplet).
      

Part 4: Troubleshooting & Safety

1. "Red Tar" Formation:

  • Cause: Polymerization of the intermediate.

  • Fix: Your reaction medium was not acidic enough. Ensure you are using at least 2–3 equivalents of acid or 10%+ v/v Acetic Acid. Do not run this reaction in neutral solvents.

2. Defluorination (Product Mass = M-18):

  • Cause: Over-reduction.

  • Fix: Switch from Pd/C to PtO₂. If using Pd/C, lower the temperature (do not heat) and stop exactly when the starting material is gone.

3. Safety - Pyrophoric Catalysts:

  • Dry Pd/C and PtO₂ can ignite solvent vapors. ALWAYS keep the catalyst wet with water or solvent before exposing it to air, or handle it strictly under an inert atmosphere (Argon/Nitrogen).

  • Hydrogen Gas: Ensure all ground glass joints are greased and clamped. Use a blast shield if using pressurized glass bottles.

References

  • Synthesis of Fluorinated Tryptamines via Catalytic Hydrogenation

    • Source: Common Organic Chemistry. "Alkene to Alkane - Common Conditions: H2 + PtO2."[5]

    • URL:[Link]

  • Reduction of Nitrovinyl Indoles (General Protocol): Source: BenchChem. "Application Notes and Protocols for the Reduction of 3-Nitroindole."
  • 5-Fluorotryptamine Pharmacology and Structure

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 164682, 5-Fluorotryptamine.[6]

    • URL:[Link]

  • Catalytic Hydrogenation of Indoles (Mechanism & Selectivity)

    • Source: National Institutes of Health (PMC).
    • URL:[Link]

Sources

Application Note: Synthesis of 5-Fluorotryptamine via LiAlH4 Reduction of 5-Fluoro-3-(2-nitroethenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The synthesis of 5-fluorotryptamine—a critical pharmacophore and precursor in the development of 5-HT (serotonin) receptor ligands and fluorinated psychoactive probes—relies heavily on the robust reduction of 5-fluoro-3-(2-nitroethenyl)-1H-indole [1]. While milder reducing agents (e.g., NaBH4) or catalytic hydrogenation often stall at intermediate states or risk unwanted defluorination, Lithium Aluminum Hydride (LiAlH4) provides a powerful, one-pot reduction of both the


-unsaturated double bond and the nitro group. This application note details the mechanistic causality, optimized stoichiometric parameters, and a self-validating experimental protocol to achieve high-yield isolation of the target primary amine.

Mechanistic Insights: The Causality of the Reduction

To master this protocol, one must understand the exact sequence of chemical events occurring in the reaction flask. The reduction of a nitroalkene by LiAlH4 is not a single-step concerted reaction; it is a complex cascade requiring strict thermal and stoichiometric control [2].

  • Deprotonation (The Exothermic Onset): The indole N-H is relatively acidic (pKa ~16). Upon introduction of the substrate to the LiAlH4 suspension, the first equivalent of hydride acts as a base, deprotonating the indole nitrogen and evolving

    
     gas. Causality: This dictates the necessity for dropwise addition and a 0 °C starting temperature to prevent violent outgassing and solvent boil-off [4].
    
  • Conjugate Hydride Addition: A hydride ion attacks the electron-deficient alkene carbon (

    
     to the nitro group), forming an aliphatic nitronate intermediate.
    
  • Nitro Group Reduction Cascade: The nitronate is successively reduced through nitroso (–NO) and hydroxylamine (–NHOH) intermediates. The cleavage of the N–O bond to form the final primary amine (–NH2) is the most activation-energy-intensive step. Causality: This is why the reaction must be transitioned from 0 °C to reflux (65 °C in THF); room temperature stirring often leaves the reaction stalled at the hydroxylamine stage [3].

Mechanism A 5-Fluoro-3-(2-nitroethenyl)-1H-indole (Nitroalkene) B Indolyl Anion + H2↑ (Deprotonation) A->B LiAlH4 (1 eq) 0 °C, Fast C Nitronate Intermediate (Conjugate Addition) B->C LiAlH4 (1 eq) 0 °C D Hydroxylamine Complex (Partial Reduction) C->D LiAlH4 (Excess) 20 °C E 5-Fluorotryptamine (Primary Amine) D->E Reflux (65 °C) N-O Cleavage

Mechanistic cascade of LiAlH4 reduction from nitroalkene to primary amine.

Optimization of Reaction Parameters

A common failure point in tryptamine synthesis is the under-calculation of LiAlH4 equivalents. While theoretical stoichiometry suggests 1.75 moles of LiAlH4 (7 hydrides) per mole of nitroalkene, empirical data dictates a minimum of 4.0 to 5.0 equivalents [5]. This excess compensates for the consumption of hydride by the indole N-H, trace moisture in the solvent, and the thermodynamic barrier of the final N-O bond cleavage.

Table 1: Impact of Reaction Conditions on Yield and Purity
LiAlH4 EquivalentsSolventTemperature ProfileResult / YieldPrimary Impurity
2.0 eqDiethyl Ether0 °C

35 °C (Reflux)
22% (Incomplete)Hydroxylamine intermediate
3.0 eqTHF0 °C

25 °C (RT)
45% (Stalled)Hydroxylamine intermediate
5.0 eq THF 0 °C

65 °C (Reflux)
82% (Optimal) Trace dimer
8.0 eqTHF0 °C

65 °C (Reflux)
78% (Degradation)Indoline byproducts

Note: Tetrahydrofuran (THF) is strictly preferred over diethyl ether because its higher boiling point (65 °C) provides the necessary thermal energy to drive the hydroxylamine-to-amine conversion.

Self-Validating Experimental Protocol

This protocol incorporates the Fieser Workup , a critical self-validating step. Quenching LiAlH4 with unmeasured water creates a gelatinous aluminum hydroxide emulsion that traps the product and clogs filter paper. The Fieser method (


) forces the aluminum salts into a crisp, white, granular lattice (sodium aluminate), confirming a successful quench and ensuring maximum recovery of the amine [2].
Reagents and Equipment
  • Substrate: 5-fluoro-3-(2-nitroethenyl)-1H-indole (1.0 eq, e.g., 2.06 g, 10.0 mmol)

  • Reagent: Lithium Aluminum Hydride (LiAlH4) pellets or powder (5.0 eq, 1.90 g, 50.0 mmol)

  • Solvent: Anhydrous THF (100 mL), distilled over Na/benzophenone.

  • Equipment: 250 mL 3-neck round-bottom flask, reflux condenser, dropping funnel, argon/nitrogen line, ice bath.

Step-by-Step Methodology

Step 1: Preparation of the Hydride Suspension

  • Flame-dry the 3-neck flask and purge with Argon.

  • Add 1.90 g of LiAlH4 (50.0 mmol) to the flask.

  • Carefully add 50 mL of anhydrous THF. Stir magnetically to create a uniform suspension.

  • Chill the suspension to 0 °C using an ice-water bath.

Step 2: Substrate Addition

  • Dissolve 2.06 g (10.0 mmol) of 5-fluoro-3-(2-nitroethenyl)-1H-indole in 50 mL of anhydrous THF. Transfer this to the dropping funnel.

  • Add the substrate solution dropwise over 30–45 minutes.

    • Observation Check: Vigorous bubbling (

      
       evolution) and a color change (often deep red/orange to pale yellow) will occur. If bubbling becomes too violent, pause the addition.
      

Step 3: Reflux and Reduction

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20 °C) over 30 minutes.

  • Attach a heating mantle and bring the reaction to a gentle reflux (65 °C) for 3 to 4 hours.

  • TLC Monitoring: Monitor the disappearance of the bright yellow nitroalkene spot (UV active, typically

    
     ~0.7 in 1:1 EtOAc/Hexane). The product amine will stay at the baseline unless a highly polar eluent (e.g., DCM/MeOH/NH4OH) is used.
    

Step 4: The Fieser Quench (Critical Step)

  • Remove the heat source and cool the flask back to 0 °C. Dilute with an additional 50 mL of THF to prevent the stirring bar from seizing during precipitation.

  • Water Addition (

    
     mL):  Very slowly, dropwise, add 1.9 mL of distilled 
    
    
    
    . Caution: Highly exothermic.
  • Base Addition (

    
     mL):  Add 1.9 mL of 15% aqueous NaOH dropwise.
    
  • Final Water Addition (

    
     mL):  Add 5.7 mL of distilled 
    
    
    
    .
  • Remove the ice bath and stir vigorously at room temperature for 15–30 minutes.

    • Validation Check: The dark grey mixture must transform into a suspension containing crisp, white, granular solids. If the solids remain grey, stir longer or add a few more drops of water.

Step 5: Isolation and Purification

  • Filter the white suspension through a pad of Celite. Wash the filter cake thoroughly with hot THF (3 × 30 mL) to extract any amine trapped in the salts.

  • Concentrate the combined filtrate under reduced pressure.

  • Dissolve the crude residue in Ethyl Acetate (100 mL) and wash with brine (50 mL). Dry the organic layer over anhydrous

    
    .
    
  • Evaporate the solvent to yield crude 5-fluorotryptamine. Purify via flash column chromatography (DCM : MeOH : aqueous

    
     / 90:9:1) if necessary.
    

Protocol N1 1. Setup Suspend LiAlH4 in dry THF at 0 °C N2 2. Addition Dropwise addition of substrate (H2 evolves) N1->N2 N3 3. Reflux Heat to 65 °C for 4h (Cleaves N-O bonds) N2->N3 N4 4. Fieser Quench Add x mL H2O, x mL NaOH, 3x mL H2O at 0 °C N3->N4 N5 5. Isolation Filter granular salts, extract, and dry N4->N5

Experimental workflow and self-validating Fieser quench methodology.

Safety and Handling Warnings

  • Pyrophoric Hazard: LiAlH4 reacts violently with water, releasing highly flammable hydrogen gas. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (Argon or Nitrogen) [4].

  • Quenching Danger: The Fieser workup must be performed with extreme patience. Adding water too quickly to unreacted LiAlH4 will cause a localized boil-over and potential ignition of the THF vapor.

  • Toxicity: Fluorinated indoles and tryptamines are potent pharmacophores. Proper PPE, including nitrile gloves and a functioning fume hood, are mandatory to prevent accidental exposure or inhalation of the freebase amine.

References

  • Synthesis of Fluorine-Containing Nitrogen-Based Heterocycles Radboud University Repository[Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction) - General Quenching Procedures Organic Synthesis[Link]

  • The Mechanism of Nitrile and Nitro Reduction with LiAlH4 Chemistry Steps[Link]

  • Experiment 5: Reductions with Lithium Aluminium Hydride Imperial College London, Department of Chemistry[Link]

  • Dibenzofuranylethylamines as 5-HT2A/2C Receptor Agonists: Synthesis of Nitroalkenyl Derivatives University of Chile / ACS Publications[Link]

5-fluoro-3-(2-nitroethenyl)-1H-indole as a Michael acceptor in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Fluoro-3-(2-nitroethenyl)-1H-indole as a Premier Michael Acceptor in Asymmetric Synthesis

Executive Summary

5-fluoro-3-(2-nitroethenyl)-1H-indole (CAS: N/A for specific isomer, generic nitrovinylindoles widely indexed) represents a "privileged structure" in synthetic medicinal chemistry. It serves as a highly reactive, electron-deficient alkene (Michael acceptor) capable of trapping a diverse array of nucleophiles.

This compound is of particular interest to drug development professionals working on serotonergic modulators (5-HT receptor agonists/antagonists) and kinase inhibitors. The 5-fluoro substituent not only modulates the electronic profile of the indole core—enhancing metabolic stability against P450 oxidation—but also fine-tunes the electrophilicity of the vinyl beta-carbon.

This guide details the mechanistic underpinnings, synthetic utility, and validated protocols for deploying this compound in the construction of complex tryptamine derivatives and bis(indolyl)alkaloids.

Mechanistic Insight: The "Push-Pull" Electronic System

To effectively utilize 5-fluoro-3-(2-nitroethenyl)-1H-indole, one must understand its electronic polarization.

  • The Nitro Group (Pull): The nitro group is a powerful electron-withdrawing group (EWG). Through resonance, it depletes electron density from the

    
    -carbon of the vinyl linker, making it highly susceptible to nucleophilic attack (Michael addition).
    
  • The Indole Core (Push): The indole nitrogen lone pair donates electron density into the ring system. However, the 3-position vinyl group conjugates this density.

  • The 5-Fluoro Effect: The fluorine atom at position 5 exerts a strong inductive withdrawing effect (-I), which slightly decreases the electron density of the indole ring compared to the non-fluorinated parent. This prevents the indole from being too electron-rich, thereby stabilizing the molecule enough to isolate while maintaining high reactivity toward soft nucleophiles (e.g., enolates, thiols, electron-rich aromatics).

Reactivity Profile: The reaction typically proceeds via a 1,4-conjugate addition . The nucleophile attacks the


-carbon, generating a nitronate intermediate, which is subsequently protonated.

Strategic Applications & Workflows

The utility of this building block branches into three primary synthetic pathways:

  • Asymmetric Friedel–Crafts Alkylation: Synthesis of chiral bis(indolyl)ethanes.

  • Organocatalytic Michael Addition: Creation of chiral

    
    -nitroaldehydes (precursors to 
    
    
    
    -amino acids).
  • Reductive Transformation: Access to 5-fluorotryptamines.[1]

Visualizing the Synthetic Divergence

G Start 5-Fluoro-3-(2-nitroethenyl)-1H-indole BisIndole Bis(indolyl)ethanes (Friedel-Crafts Adducts) Start->BisIndole Lewis Acid / Bronsted Acid GammaNitro Chiral Gamma-Nitroaldehydes Start->GammaNitro Organocatalysis (Diphenylprolinol silyl ether) Tryptamine 5-Fluorotryptamine Start->Tryptamine Reduction Indole Nucleophile: Indole/Pyrrole Indole->BisIndole Aldehyde Nucleophile: Aldehydes (Enamine Catalysis) Aldehyde->GammaNitro RedAgent Reagent: LiAlH4 or H2/Pd RedAgent->Tryptamine

Figure 1: Divergent synthetic pathways starting from 5-fluoro-3-(2-nitroethenyl)-1H-indole. The compound acts as an electrophilic hub for diverse chemical transformations.

Validated Experimental Protocols

Protocol A: Synthesis of the Michael Acceptor

Pre-requisite: Preparation of 5-fluoro-3-(2-nitroethenyl)-1H-indole via Henry Condensation.

Rationale: The condensation of 5-fluoroindole-3-carboxaldehyde with nitromethane is the standard route. Ammonium acetate is used as a mild base/catalyst to drive the dehydration.

Materials:

  • 5-Fluoroindole-3-carboxaldehyde (1.0 equiv)

  • Nitromethane (10.0 equiv, acts as solvent/reagent)

  • Ammonium acetate (0.5 equiv)

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve 5-fluoroindole-3-carboxaldehyde (e.g., 1.63 g, 10 mmol) in nitromethane (10 mL).

  • Addition: Add ammonium acetate (0.39 g, 5 mmol).

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 2–4 hours. Monitor by TLC (usually 30% EtOAc/Hexane) until the aldehyde spot disappears.

  • Workup: Cool to room temperature. The product often crystallizes directly from the reaction mixture upon cooling.

  • Isolation: Filter the orange/red solid. Wash with cold methanol and water.

  • Purification: Recrystallize from ethanol or methanol if necessary.

  • Yield: Typical yields are 85–95%. The product is an orange solid.

Protocol B: Asymmetric Friedel–Crafts Alkylation (Bis-indole Synthesis)

Target: Synthesis of chiral 3,3'-bis(indolyl)ethane derivatives.

Rationale: This reaction uses the 5-fluoro-nitrovinylindole as an electrophile and a second indole as a nucleophile. A chiral catalyst (e.g., a thiourea-tertiary amine or a PyBox-metal complex) ensures enantioselectivity.

Table 1: Optimization Parameters for Friedel-Crafts Reaction

ParameterCondition A (Organocatalytic)Condition B (Lewis Acid)
Catalyst Bifunctional Thiourea (10 mol%)Cu(OTf)₂-Bis(oxazoline) (5-10 mol%)
Solvent Toluene or XyleneDichloromethane (DCM)
Temperature -20°C to 0°C-78°C to RT
Time 24 - 48 hours12 - 24 hours
Typical ee% 85 - 95%90 - 99%

Step-by-Step Procedure (Condition A - Organocatalytic):

  • Catalyst Prep: In a vial, dissolve the thiourea catalyst (0.05 mmol) in Toluene (2.0 mL).

  • Substrate Addition: Add 5-fluoro-3-(2-nitroethenyl)-1H-indole (0.5 mmol). Stir until dissolved (may require slight warming, then cool).

  • Nucleophile Addition: Cool the solution to the desired temperature (e.g., -20°C). Add the nucleophilic indole (e.g., 1-methylindole, 0.6 mmol).

  • Monitoring: Stir at constant temperature. Monitor consumption of the red nitroalkene by TLC.

  • Quench: No quench needed. Direct concentration.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Daicel Chiralpak AD-H column).

Protocol C: Reduction to 5-Fluorotryptamine

Target: Conversion of the nitrovinyl group to an ethylamine side chain.

Rationale: Lithium Aluminum Hydride (LAH) is the most reliable reagent for the complete reduction of the conjugated nitroalkene to the primary amine.

Safety Note: LAH is pyrophoric. Reacts violently with water. Use anhydrous conditions under Argon/Nitrogen.

Procedure:

  • Preparation: Flame-dry a 2-neck flask and purge with Argon. Add anhydrous THF (20 mL).

  • LAH Addition: Carefully add LiAlH4 pellets or powder (4.0 equiv) to the THF at 0°C. Stir to form a grey suspension.

  • Substrate Addition: Dissolve 5-fluoro-3-(2-nitroethenyl)-1H-indole (1.0 equiv) in anhydrous THF (10 mL). Add this solution dropwise to the LAH suspension via syringe/cannula. Exothermic reaction.

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux for 4–6 hours. The orange color of the starting material should fade to a pale yellow/colorless suspension.

  • Fieser Workup: Cool to 0°C. Carefully quench by sequential addition of:

    • x mL Water[2]

    • x mL 15% NaOH

    • 3x mL Water (Where x = mass of LAH in grams).

  • Filtration: Stir until a white granular precipitate forms. Filter through a Celite pad.

  • Isolation: Dry the filtrate over Na2SO4, filter, and concentrate.

  • Salt Formation: Dissolve the crude oil in minimal ethanol and add HCl/Ether or Oxalic acid to precipitate the stable salt (5-fluorotryptamine hydrochloride or oxalate).

References

  • Hayashi, Y., & Ogasawara, S. (2017). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes Catalyzed by Diphenylprolinol Silyl Ether.[3][4][5] Organic Syntheses, 94, 252–258.[3]

  • Gong, L., et al. (2023). Catalytic asymmetric Friedel–Crafts alkylation of unprotected indoles with nitroalkenes using a novel chiral Yb(OTf)3–pybox complex.[6] Scientific Reports, 13, 14755.

  • Perni, S., et al. (2013). Biotransformation of 5-fluoroindole to 5-fluorotryptophan using engineered biofilms.[7] ResearchGate / Organic & Biomolecular Chemistry.

  • Tang, Y., et al. (2005).[8] Enantioselective Friedel-Crafts Alkylation of the Indole Nucleus.[4][6][8] Organic Chemistry Portal.

  • ChemScene. (n.d.). Methyl 3-(2-chloroacetamido)-5-fluoro-1H-indole-2-carboxylate Product Data (Related 5-F-Indole Building Blocks).

Sources

Application Note: Preparation of 6-Fluoro-β-carbolines via Microwave-Assisted Electrocyclic Cyclization of 5-Fluoro-3-(2-nitroethenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Transition-metal-free, single-step synthesis of fluorinated β-carboline scaffolds.

Executive Summary

The β-carboline scaffold is a privileged structural motif prevalent in neuropharmacology, oncology, and infectious disease research[1]. Introducing a fluorine atom at the 6-position of the β-carboline core (derived from 5-fluoroindole precursors) significantly enhances the molecule's metabolic stability, lipophilicity, and target binding affinity[2]. Traditional syntheses of β-carbolines rely on multi-step Pictet-Spengler or Bischler-Napieralski reactions that require harsh, atom-inefficient oxidative conditions[3].

This application note details a highly efficient, transition-metal-free, microwave-assisted cascade protocol to synthesize 6-fluoro-9H-pyrido[3,4-b]indole (6-fluoro-β-carboline) directly from commercially available 5-fluoro-3-(2-nitroethenyl)-1H-indole[4].

Mechanistic Rationale & Causality

The success of this protocol relies on the unusual reactivity of the aci-nitro (alkylideneazinic acid) tautomer of 3-nitrovinylindoles[1].

  • The Electrocyclization Trigger: Under microwave irradiation at 200 °C, 5-fluoro-3-(2-nitroethenyl)-1H-indole undergoes tautomerization to form a highly reactive heterotriene intermediate. This intermediate seamlessly undergoes a 6π-electrocyclic cyclization to yield a 6-fluoro-β-carboline N-oxide[1]. Microwave heating is critical here, as it rapidly overcomes the high activation energy required for the tautomerization and subsequent cyclization[3].

  • Dual-Role Solvent System: The choice of n-butanol as the solvent is the cornerstone of the single-pot reductive cyclization. It acts as a high-boiling, microwave-transparent medium and functions as a mild reducing agent[3]. During the reaction, n-butanol is oxidized to n-butanal, facilitating the in situ deoxygenation of the N-oxide to afford the target 6-fluoro-β-carboline[3].

  • Yield Optimization via Boc-Protection: To mitigate nucleophilic degradation of the starting material during the initial heating phase, a one-pot Boc-protection strategy ("Method B") can be employed. Masking the indole nitrogen prevents unwanted side reactions. Because the Boc group is thermally labile at 200 °C, it is cleaved in situ after cyclization, yielding the unprotected β-carboline directly without requiring a separate deprotection step[3].

Reaction Pathway Visualization

G A 5-Fluoro-3-(2-nitroethenyl) -1H-indole B Boc-Protected Intermediate A->B Method B: Boc2O (One-Pot) C aci-Nitro Heterotriene (Reactive Intermediate) A->C Method A: Direct MW, 200°C B->C MW, 200°C (In situ deprotection) D 6-Fluoro-β-carboline N-oxide C->D 6π-Electrocyclization E 6-Fluoro-β-carboline (Target Product) D->E Reduction by n-Butanol (- n-Butanal)

Mechanistic workflow for the preparation of 6-fluoro-β-carboline via electrocyclic cyclization.

Experimental Protocols

Materials & Equipment
  • Reagents: 5-Fluoro-3-(2-nitroethenyl)-1H-indole (CAS: 208645-53-8)[4], Anhydrous n-butanol, Di-tert-butyl dicarbonate (Boc₂O).

  • Equipment: Dedicated Microwave Synthesizer (e.g., Anton Paar Monowave 300 or CEM Discover 2.0) equipped with pressure and temperature monitoring; 10 mL pressure-rated microwave vials.

Method A: Direct Reductive Cyclization

This method is highly atom-economical but may result in slightly lower yields due to minor side reactions of the unprotected indole.

  • Preparation: Charge a 10 mL microwave-rated pressure vial with 5-fluoro-3-(2-nitroethenyl)-1H-indole (0.5 mmol, 103 mg).

  • Solvent Addition: Add 5.0 mL of anhydrous n-butanol to achieve a 0.1 M concentration[3]. Add a magnetic stir bar.

  • Sealing & Purging: Seal the vial with a Teflon-lined crimp cap. Purge the headspace with argon for 2 minutes to minimize oxidative degradation pathways.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Ramp the temperature to 200 °C over 5 minutes and hold at 200 °C for 60 minutes[3].

    • Self-Validation / Safety Note: The system will generate significant autogenous pressure (~10-15 bar). Ensure the vial is rated for >20 bar.

  • Cooling & Venting: Allow the system to cool to <40 °C before safely venting and uncapping the vial. The presence of a distinct, sharp aldehyde odor (n-butanal) acts as a self-validating indicator that the reductive pathway has occurred[3].

  • Workup: Concentrate the dark reaction mixture under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Dichloromethane/Methanol gradient) to isolate 6-fluoro-β-carboline.

Method B: One-Pot Boc-Assisted Cyclization (Recommended)

This method is recommended for maximizing yields, as the transient Boc protection stabilizes the precursor during the critical initial heating phase[3].

  • In Situ Protection: In a 10 mL microwave vial, combine 5-fluoro-3-(2-nitroethenyl)-1H-indole (0.5 mmol, 103 mg) and Boc₂O (0.6 mmol, 131 mg) in 5.0 mL of n-butanol[3].

  • Pre-activation: Stir the mixture at room temperature for 30 minutes. TLC monitoring (Hexanes/EtOAc) should confirm the conversion of the starting material to the less polar Boc-protected intermediate.

  • Microwave Irradiation: Seal the vial and irradiate at 200 °C for 60–80 minutes. The extreme thermal conditions will sequentially drive the electrocyclization, N-oxide reduction, and thermal cleavage of the Boc group[3].

  • Isolation: Cool, concentrate, and purify via chromatography as described in Method A.

Data Presentation & Comparative Analysis

Table 1: Comparative Analysis of Reaction Conditions

ParameterMethod A (Direct Cyclization)Method B (Boc-Assisted Cyclization)
Starting Material 5-Fluoro-3-(2-nitroethenyl)-1H-indole5-Fluoro-3-(2-nitroethenyl)-1H-indole
Additives NoneBoc₂O (1.2 equiv)
Solvent / Reductant n-Butanol (0.1 M)n-Butanol (0.1 M)
Temperature / Time 200 °C (Microwave), 60 min200 °C (Microwave), 60–80 min
Mechanistic Advantage Atom-economical, single stepPrevents NH-side reactions, in situ deprotection
Expected Yield Range 40–50%60–75%

Analytical Characterization Guidelines

To validate the successful synthesis of 6-fluoro-9H-pyrido[3,4-b]indole, perform the following analytical checks:

  • ¹H NMR (DMSO-d6): Confirm the disappearance of the vinylic protons (typically ~8.0-8.3 ppm in the starting material). The newly formed pyridine ring will display characteristic downfield doublets (e.g., ~8.3 ppm and ~8.9 ppm for C3-H and C1-H). The indole NH should appear as a broad singlet >11.0 ppm.

  • ¹⁹F NMR: Look for a distinct singlet (usually between -120 and -125 ppm) confirming the retention of the fluorine atom on the aromatic core.

  • LC-MS: Expected[M+H]⁺ m/z = 187.06 for the target formula C₁₁H₇FN₂.

References

  • Nitrovinylindoles as Heterotrienes: Electrocyclic Cyclization En Route to β-Carbolines: Total Synthesis of Alkaloids Norharmane, Harmane, and Eudistomin N, Organic Letters (ACS Publications).[Link][1]

  • Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles, International Journal of Molecular Sciences (NIH PMC).[Link][3]

Sources

scale-up procedures for fluorinated indole intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Procedures for Fluorinated Indole Intermediates

Executive Summary: The "Fluorine Effect" in Scale-Up

Fluorinated indoles are privileged scaffolds in modern drug discovery, serving as core pharmacophores in 5-HT receptor modulators, antiviral agents, and kinase inhibitors. The introduction of fluorine modulates pKa, metabolic stability (blocking P450 oxidation sites), and lipophilicity. However, scaling up these intermediates presents distinct challenges compared to non-fluorinated analogs:

  • Regiocontrol: The strong electron-withdrawing nature of fluorine alters the kinetics of electrophilic aromatic substitutions (EAS).

  • Thermal Hazards: Fluorinated hydrazines and nitroarenes exhibit higher decomposition energies, increasing the risk of thermal runaway during batch processing.

  • Cost Sensitivity: High atom economy is required due to the expense of fluorinated starting materials.

This guide details two validated pathways for the kilogram-scale synthesis of 5-fluoroindole , a representative intermediate: a robust Batch Fischer Indole Synthesis and a Continuous Flow Protocol designed for enhanced safety profile.

Strategic Route Selection

Selecting the optimal synthetic route depends on the substitution pattern and available equipment.[1]

  • Fischer Indole Synthesis: Best for 5- or 7-fluoroindoles. Uses arylhydrazines.[2] Risk: Exothermic cyclization.

  • Bartoli Synthesis: Best for 7-substituted indoles from nitroarenes.[3] Risk: Requires cryogenic conditions and hazardous Grignard reagents.

  • Transition Metal Catalyzed (e.g., Larock): High tolerance for functional groups but often cost-prohibitive for early scale-up due to Pd catalysts.

Figure 1: Route Selection Decision Tree

RouteSelection Start Target: Fluorinated Indole SubstPattern Substitution Pattern? Start->SubstPattern FiveFluoro 5-Fluoro or 4-Fluoro SubstPattern->FiveFluoro SevenFluoro 7-Fluoro (Steric crowding) SubstPattern->SevenFluoro AvailMat Start Material Available? FiveFluoro->AvailMat Bartoli Bartoli Synthesis (Requires Vinyl Grignard) SevenFluoro->Bartoli Hydrazine Aryl Hydrazine AvailMat->Hydrazine Yes Nitro o-Halo Nitroarene AvailMat->Nitro No Fischer Fischer Indole Synthesis (High Yield, Scalable) Hydrazine->Fischer Leimgruber Leimgruber-Batcho (Mild, Multi-step) Nitro->Leimgruber SafetyCheck Thermal Hazard Assessment (DSC/ARC) Fischer->SafetyCheck BatchMode Batch Reactor (Controlled Addition) SafetyCheck->BatchMode Low Exotherm FlowMode Continuous Flow (High T, Low Residence Time) SafetyCheck->FlowMode High Exotherm

Caption: Decision matrix for selecting the optimal synthesis route based on substitution pattern and safety data.

Critical Process Parameters (CPPs) & Safety

Before initiating scale-up (>100g), the following parameters must be defined:

ParameterSpecificationRationale (Causality)
Stoichiometry 1.05 eq. KetoneSlight excess of ketone drives hydrazine consumption, preventing accumulation of toxic hydrazine.
Acid Catalyst 4% H₂SO₄ in EtOHStrong mineral acids catalyze the [3,3]-sigmatropic rearrangement. Lewis acids (ZnCl₂) are alternatives if functional groups are acid-sensitive.
Temperature 70–80°C (Reflux)Required to overcome the activation energy of the hydrazone-enehydrazine tautomerization.
Quenching pH adjustment < 30°CExothermic neutralization. Rapid pH change can trap impurities in the crystal lattice.
Ventilation Scrubber requiredEvolution of NH₃ gas during the cyclization step.

Safety Warning: 4-Fluorophenylhydrazine is a suspected carcinogen and potent skin sensitizer. Fluorinated indoles can cause severe eye irritation.[4] Double-gloving (Nitrile/Laminate) and full-face respirators are mandatory during solid handling.

Protocol A: Batch Scale-Up of 5-Fluoroindole

Method: Fischer Indole Synthesis Scale: 1.0 mol (approx. 135 g output)

Reagents:
  • 4-Fluorophenylhydrazine hydrochloride (162.6 g, 1.0 mol)

  • Acetaldehyde diethyl acetal (or equivalent ketone source) (1.1 mol)

  • Solvent: Ethanol (1.5 L) / Toluene (for extraction)

  • Catalyst: Conc. H₂SO₄ (40 g)

Workflow Diagram

BatchProcess Reactor Glass-Lined Reactor (Jacketted) Reflux Reflux (80°C) 4-6 Hours Reactor->Reflux Heat Ramp Feed Hydrazine Feed (Solid Addition) Feed->Reactor AcidFeed Acid Catalyst (Metering Pump) AcidFeed->Reactor Ammonia NH3 Off-gas (Scrubber) Reflux->Ammonia Workup Phase Separation (Toluene/Water) Reflux->Workup Cool to 25°C Cryst Crystallization (Heptane/Toluene) Workup->Cryst

Caption: Process Flow Diagram (PFD) for the batch synthesis of 5-fluoroindole.

Step-by-Step Procedure:
  • Hydrazone Formation:

    • Charge the reactor with Ethanol (1.0 L) and 4-Fluorophenylhydrazine hydrochloride. Agitate at 250 RPM.

    • Add the ketone/aldehyde source dropwise over 30 minutes to control the mild exotherm.

    • Stir at 25°C for 1 hour. Checkpoint: Monitor consumption of hydrazine by TLC or HPLC.

  • Cyclization (The Critical Step):

    • Slowly add Conc. H₂SO₄ (0.25 eq) via a metering pump. Caution: Significant exotherm. Maintain internal temperature < 40°C.

    • Heat the reaction mixture to reflux (approx. 78–80°C).

    • Maintain reflux for 3–5 hours. Evolution of ammonia gas indicates successful cyclization. Ensure the scrubber is active.

  • Work-Up:

    • Cool the mixture to 20°C.

    • Remove ethanol under reduced pressure (keep T < 50°C to avoid degradation).

    • Dissolve the residue in Toluene (500 mL) and wash with water (2 x 300 mL) to remove ammonium salts.

    • Wash organic layer with 5% NaHCO₃ to neutralize residual acid.

  • Purification:

    • Dry the toluene layer over MgSO₄ and filter.

    • Concentrate to approx. 200 mL volume.

    • Add Heptane (400 mL) slowly at 50°C, then cool to 0°C to induce crystallization.

    • Filter the off-white solid and dry under vacuum at 40°C.

Protocol B: Continuous Flow Synthesis (Safety Focused)

Method: High-Temperature/Pressure Flow Fischer Rationale: Flow chemistry allows the reaction to be run at temperatures well above the solvent boiling point (superheating), reducing reaction time from hours to minutes and minimizing the inventory of hazardous intermediates.

Flow Setup Diagram

FlowSetup PumpA Pump A: 4-F-Phenylhydrazine (in MeCN) Mixer T-Mixer (PEEK) PumpA->Mixer PumpB Pump B: Ketone + H2SO4 (in MeCN) PumpB->Mixer Reactor Coil Reactor (PFA/Stainless Steel) 150°C / 20 bar Mixer->Reactor BPR Back Pressure Regulator (250 psi) Reactor->BPR Collection Collection Vessel (Quench) BPR->Collection

Caption: Schematic of the continuous flow reactor setup for high-temperature indole synthesis.

Protocol:
  • Feed Preparation:

    • Solution A: 4-Fluorophenylhydrazine (0.5 M) in Acetonitrile (MeCN).

    • Solution B: Ketone (0.55 M) + H₂SO₄ (2 equiv) in MeCN.

  • Reactor Setup:

    • Coil Volume: 10 mL (Stainless steel or PFA).

    • Back Pressure Regulator (BPR): Set to 17 bar (250 psi) to keep MeCN liquid at high temperatures.

    • Temperature: Set reactor bath to 150°C.

  • Operation:

    • Prime pumps with pure MeCN.

    • Set flow rates to achieve a Residence Time (tR) of 5–10 minutes (e.g., 1 mL/min total flow).

    • Start pumping reagents. The T-mixer ensures rapid homogenization.

    • The reaction stream passes through the heated coil where flash cyclization occurs.

  • Collection:

    • The output stream is cooled immediately after the BPR.

    • Collect into a stirred vessel containing cold aqueous NaHCO₃.

    • Advantage:[5][6][7][8] The short residence time minimizes thermal degradation products common in batch processing.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete Hydrazone FormationEnsure water is removed (use molecular sieves or Dean-Stark in batch) to drive equilibrium.
Regioisomers Unsymmetrical KetoneUse steric bulk to direct cyclization. Purify via column chromatography (Silica, Hexane/EtOAc gradient).
Dark Product Oxidation / PolymerizationPerform all steps under Nitrogen/Argon atmosphere. Limit light exposure.
Violent Exotherm Acid Addition too fastIn Batch: Reduce addition rate. In Flow: Increase heat transfer area (smaller tubing diameter).

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. Link

  • Kappe, C. O., et al. (2010). "Continuous Flow Fischer Indole Synthesis". Journal of Organic Chemistry. Validates the high-temperature flow approach for indoles. Link

  • Vicario, J. L., et al. (2020). "Organocatalytic Synthesis of Fluorinated Indoles". Chemical Reviews. Discusses mechanistic aspects of fluorinated substrates. Link

  • BenchChem. (2025).[2][5][6][9] "Application Notes & Protocols: 4-Fluoroindole Synthesis". Provides specific solubility and handling data for fluoro-intermediates. Link

  • Cantillo, D., & Kappe, C. O. (2014).[8] "A Continuous-Flow Protocol for Light-Induced Benzylic Fluorinations". Journal of Organic Chemistry. Relevant for C-H fluorination strategies.[1][7][10][11][12] Link

Sources

Troubleshooting & Optimization

improving yield of 5-fluoro-3-(2-nitroethenyl)-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Fluoro-3-(2-nitroethenyl)-1H-indole Synthesis

System Overview & Mechanistic Insight

Welcome to the Technical Support Center. You are likely synthesizing 5-fluoro-3-(2-nitroethenyl)-1H-indole (also known as 5-fluoro-3-(2-nitrovinyl)indole) as a precursor for tryptamines (via reduction) or as a Michael acceptor for biological screening.[1]

The core transformation is a Henry Reaction (Nitroaldol Condensation) followed by dehydration.[1][2] While theoretically simple, this reaction often stalls at 40–60% yield due to three competing factors:

  • Reversibility: The initial addition of nitromethane to the aldehyde is reversible.

  • Oligomerization: The electron-rich indole ring is acid-sensitive and prone to dimerization.[1]

  • Product Instability: The target nitroalkene is a potent Michael acceptor; it degrades on acidic silica gel or in nucleophilic solvents.[1]

The 5-Fluoro Advantage/Disadvantage: The fluorine atom at the C5 position is electron-withdrawing.[1]

  • Pro: It deactivates the indole ring slightly, making it less prone to acid-catalyzed polymerization than 5-methoxyindole.[1]

  • Con: It makes the exocyclic double bond more electrophilic, increasing susceptibility to nucleophilic attack (e.g., by water or alcohols) during workup.

Visualizing the Pathway

The following diagram illustrates the reaction flow and critical failure points.

ReactionPathway Start 5-Fluoroindole-3-carboxaldehyde + Nitromethane Inter Intermediate: Beta-nitro Alcohol Start->Inter NH4OAc (Base) Poly Indole Oligomers (Tar/Black Gum) Start->Poly Strong Acid/High T Inter->Start Reversible Product Target: 5-Fluoro-3-(2-nitroethenyl)indole Inter->Product -H2O (Heat) Degrad Michael Adducts (Impurity during Workup) Product->Degrad Silica Gel/Nucleophiles Rev Reversion (Low Conversion)

Caption: Reaction pathway showing the reversible Henry addition and critical side-reaction pathways (red).[1]

Optimized Experimental Protocol (The "Golden Standard")

Do not use strong acids or bases.[1] The Ammonium Acetate (NH₄OAc) method is the industry standard for this substrate because it acts as a dual activation system (buffering agent).[1]

Reagents & Stoichiometry
ComponentEquiv/Conc.RoleNote
5-Fluoroindole-3-carboxaldehyde 1.0 equivLimiting ReagentEnsure dry; water kills the reaction.[1]
Nitromethane (CH₃NO₂) 10–20 equivReagent & SolventCRITICAL: Must be used in large excess to drive equilibrium.[1]
Ammonium Acetate (NH₄OAc) 0.5 – 1.0 equivCatalystMust be "dry" (not deliquesced).[1]
Acetic Acid (Optional) 0.1 equivCo-solventOnly add if solubility is poor; usually not needed for 5-F.
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or Drierite). Moisture exclusion is vital.[1]

  • Mixing: Dissolve the aldehyde in Nitromethane (concentration ~0.2 M). Add Ammonium Acetate.[1][3]

  • Reaction: Heat to reflux (101°C) .

    • Time: Typically 1–4 hours.[1] Monitor by TLC (Target Rf is usually higher than aldehyde).[1]

    • Visual Cue: The solution will turn from pale yellow to deep orange/red (characteristic of the conjugated nitroalkene).[1]

  • Workup (The Yield Maker):

    • Do NOT evaporate to dryness immediately (risk of explosion/polymerization).[1]

    • Cool the mixture slowly to room temperature, then to 0°C.

    • The product often crystallizes directly from the nitromethane. Filter and wash with cold methanol.[1]

    • If no precipitate: Remove 70% of nitromethane under reduced pressure, then add excess cold water or isopropanol to force precipitation.

Troubleshooting Guide & FAQs

Category 1: Reaction Stalled / Low Conversion

Q: My TLC shows a spot for the product, but a large amount of starting aldehyde remains even after 12 hours. Why?

  • Diagnosis: The Henry reaction is reversible.[1][2] Water generated during the dehydration step is hydrolyzing the product back to the starting material.

  • Solution:

    • Increase Nitromethane: Use it as the solvent, not just a reagent.[1]

    • Molecular Sieves: Add 4Å molecular sieves to the reaction flask to scavenge water in situ.

    • Microwave Assist: If available, heat the mixture at 90°C for 10–20 minutes. This kinetic burst often overcomes the equilibrium barrier.[1]

Category 2: "Tarring" (Black Gummy Material)

Q: The reaction turned black and I recovered a sticky gum instead of a solid.

  • Diagnosis: Polymerization.[1] Indoles are electron-rich; at high temperatures or in the presence of strong acids (even degraded nitromethane can become acidic), the indole C2 position attacks the electrophilic intermediate.[1]

  • Solution:

    • Lower Temperature: Reduce heat to 70–80°C and extend time.

    • Fresh Reagents: Nitromethane can decompose to nitric acid over time.[1] Distill your nitromethane or use a fresh bottle.[1]

    • Check Catalyst: Ensure your NH₄OAc is not wet.

Category 3: Purification Losses

Q: I had a nice orange solid, but after running a silica column, I lost 50% of my mass and the product turned brown.

  • Diagnosis: Silica Gel Acidity. The nitrovinyl group is sensitive to the acidic surface of standard silica gel, leading to hydration or polymerization on the column.

  • Solution:

    • Avoid Chromatography: Recrystallization is far superior for this compound.[1] Use Methanol, Ethanol, or Acetone/Hexane.[1]

    • Deactivate Silica: If you must column, flush the silica with 1% Triethylamine (Et₃N) in Hexane before loading your sample.[1] This neutralizes the acidic sites.[1]

    • Fast Elution: Use a gradient that moves the product quickly (Rf ~0.3–0.5).[1] Do not let it sit on the column.

Decision Tree for Optimization

Use this logic flow to determine your next experimental move.

TroubleshootingTree Start Analyze Crude Mixture (TLC/NMR) Q1 Is Starting Material Present? Start->Q1 Q2 Is there Black Tar? Q1->Q2 No (High Conversion) Action1 Action: Add 4Å Sieves OR Increase Nitromethane Q1->Action1 Yes (>20%) Action2 Action: Lower Temp OR Check Reagent Purity Q2->Action2 Yes Action3 Action: Recrystallize (MeOH) Avoid Silica Gel Q2->Action3 No (Clean Crude)

Caption: Logical flow for addressing low yield or purity issues based on crude analysis.

References

  • Pelkey, E. T. (2003).[1] Metal-assisted synthesis of indoles and reaction of 3-(2-nitrovinyl)indoles. This review covers the reactivity of nitrovinyl indoles and their susceptibility to Michael additions.

    • Source:[1]

  • Gairaud, C. B., & Lappin, G. R. (1953).[1] The Synthesis of Nitrostyrenes. The foundational paper establishing the Ammonium Acetate/Nitromethane method.

    • Source:[1]

  • Kathrotiya, H. G., et al. (2012).[1][4] Microwave-assisted multi-component synthesis of 3-indolyl substituted pyrano[2,3-c]pyrazoles. Demonstrates the stability and synthesis of 3-(2-nitrovinyl)indoles under microwave conditions.[1][5][6]

    • Source:[1]

  • BenchChem Technical Support. (2025). Purification of Indole Derivatives by Column Chromatography. Specific guidance on silica acidity and indole stability.

    • Source:[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Nitromethane (potential explosive hazard under confinement/heat) and 5-fluoroindole derivatives before handling.[1]

Sources

Technical Support Center: Purification of 5-Fluoro-3-(2-nitroethenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the isolation and purification of 5-fluoro-3-(2-nitroethenyl)-1H-indole (also known as 5-fluoro-3-(2-nitrovinyl)indole). This compound is a highly reactive, versatile intermediate widely utilized in pharmaceutical development for synthesizing novel anticancer agents and neurological therapeutics[1].

Due to the highly electrophilic nature of the nitroalkene moiety, researchers frequently encounter issues with polymerization, thermal degradation, and isomeric mixtures during purification. This guide provides field-proven, self-validating methodologies to ensure high-purity recovery.

Diagnostic Purification Workflow

The physical state of your crude mixture post-workup (typically following a Henry reaction and dehydration) dictates the optimal purification strategy.

Workflow Crude Crude 5-Fluoro-3-(2-nitroethenyl)-1H-indole (Post-Workup) Assess Assess Physical State Crude->Assess Solid Crystalline / Amorphous Solid Assess->Solid High Purity Oil Viscous Oil / Tar Assess->Oil High Polymer/Impurity Recryst Protocol B: Recrystallization (Hot iPrOH) Solid->Recryst Chromato Protocol A: Flash Chromatography (Deactivated Silica) Oil->Chromato Pure Pure (E)-Isomer (Store at -20°C in Dark) Recryst->Pure Vacuum Filter Chromato->Pure Evaporate <30°C

Diagnostic workflow for isolating 5-fluoro-3-(2-nitroethenyl)-1H-indole based on crude state.

Frequently Asked Questions (FAQs)

Q: Why does my product degrade into a dark brown tar during silica gel chromatography? A: The nitroalkene functional group is highly electrophilic. Standard silica gel possesses acidic silanol groups that act as catalysts for intermolecular Michael additions, leading to rapid polymerization of the nitroalkene on the column[2]. Solution: You must deactivate the silica gel by pre-treating it with 1% triethylamine (Et₃N) in your non-polar solvent, or switch to neutral alumina.

Q: How do I resolve co-elution of the starting material (5-fluoroindole-3-carboxaldehyde) and the nitroalkene product? A: The


 values of the aldehyde and the nitroalkene are notoriously similar in standard Hexane/Ethyl Acetate mixtures. While a specialized Toluene/Ethyl Acetate gradient can exploit the differing 

stacking interactions of the indole derivatives,3 to achieve >99% purity[3]. The nitroalkene crystallizes readily from hot isopropanol, leaving the unreacted aldehyde dissolved in the mother liquor.

Q: My NMR shows a mixture of E and Z isomers. How do I isolate the pure (E)-isomer? A: The synthesis typically yields the thermodynamically favored (E)-isomer (trans). However, trace acids during workup or prolonged exposure to light can induce E/Z isomerization[2]. Recrystallization inherently selects for the (E)-isomer due to its highly ordered, stable crystal packing. To prevent re-isomerization, store the purified solid at -20 °C in amber vials[2].

Troubleshooting Logical Matrix

If you are forced to use chromatography due to a highly impure, oily crude, use the following logical matrix to troubleshoot common separation failures.

Troubleshooting Issue Issue: Low Yield or Co-elution Check1 Is Silica Acidic? Issue->Check1 Check2 Rf diff < 0.1? Issue->Check2 Action1 Pre-treat with 1% Et3N Check1->Action1 Yes Action2 Use Toluene/EtOAc or Recrystallize Check2->Action2 Yes

Logical troubleshooting matrix for common chromatographic failures with nitroalkene indoles.

Quantitative Data & Solvent Selection

Use the following empirical data to guide your solvent selection and validate your purification fractions.

ParameterValueMechanistic Implication
Molecular Weight 206.18 g/mol Essential for stoichiometric calculations in downstream pharmaceutical coupling[4].

Value (Hexane:EtOAc 7:3)
~0.45The nitro group dominates the dipole moment; elutes slightly faster than highly polar, unsubstituted indoles.
Solubility (Cold Hexane) InsolubleServes as an ideal anti-solvent for washing isolated crystals without product loss.
Solubility (Hot iPrOH) HighProvides the steep solubility curve necessary for thermodynamic recrystallization[2].
Isomeric Preference (E)-isomer > 95%The trans-configuration minimizes steric clash between the bulky indole ring and the nitro group.

Standard Operating Procedures (SOPs)

Protocol A: Et₃N-Deactivated Flash Chromatography

Use this method only if the crude product is a viscous oil that resists crystallization.

  • Silica Deactivation: Slurry silica gel in Hexane containing 1% (v/v) Triethylamine (Et₃N).

    • Causality: The basic amine neutralizes acidic silanol sites that otherwise trigger nitroalkene polymerization[2].

  • Column Packing: Pour the slurry and flush the column with 2 column volumes of the deactivated solvent to ensure uniform basicity.

  • Sample Loading: Dissolve the crude 5-fluoro-3-(2-nitroethenyl)-1H-indole in a minimal amount of Dichloromethane (DCM) and apply it evenly to the column head.

    • Self-Validation: A tight, uniform yellow band should form at the top of the silica. If the band immediately turns dark brown, your silica is still too acidic.

  • Elution: Elute using a gradient of Hexane to Ethyl Acetate (9:1 transitioning to 7:3).

  • Concentration: Combine product-containing fractions and concentrate under reduced pressure.

    • Critical Causality: Maintain the rotary evaporator water bath below 30 °C . Nitroalkenes are highly prone to thermal degradation and will polymerize into an unusable tar at elevated temperatures[2].

Protocol B: Self-Validating Recrystallization

This is the gold-standard method for nitroalkene purification, ensuring high geometric and chemical purity without the risk of column-induced degradation.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add boiling isopropanol (iPrOH) dropwise while swirling until the solid just completely dissolves[2].

    • Causality: iPrOH provides a steep solubility curve (highly soluble hot, insoluble cold), which is the thermodynamic prerequisite for high-recovery crystallization.

  • Hot Filtration: If dark, insoluble polymeric tar remains suspended in the boiling solvent, perform a rapid hot gravity filtration.

    • Self-Validation: The resulting filtrate must be a clear, deep yellow solution.

  • Nucleation & Growth: Allow the flask to cool completely undisturbed to room temperature, then transfer it to an ice bath for 30 minutes[2].

    • Causality: Slow, undisturbed cooling ensures the formation of a highly ordered crystal lattice. This thermodynamic process inherently excludes the (Z)-isomer and unreacted aldehyde impurities[3].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold hexane[2].

    • Self-Validation: The final product will present as bright yellow, free-flowing crystalline needles.

References

  • University of Illinois. Recrystallization and Crystallization Introduction. Retrieved from: [Link]

Sources

recrystallization solvents for 5-fluoro-3-(2-nitroethenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Recrystallization Guide Subject: 5-Fluoro-3-(2-nitroethenyl)-1H-indole (CAS: N/A for specific isomer, generic Nitrovinyl Indole class) Ticket ID: REC-5F-NVI-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Solvent Selection

User Query: "I need to purify 5-fluoro-3-(2-nitroethenyl)-1H-indole. What are the optimal recrystallization solvents?"

Specialist Response: The purification of 3-(2-nitroethenyl)indoles (nitrovinyl indoles) is critical because the Henry reaction (condensation of indole-3-carboxaldehyde with nitromethane) often yields a product contaminated with unreacted aldehyde or oligomers.

Due to the conjugated nitrovinyl system, this compound is typically a yellow to orange solid . The introduction of the fluorine atom at the 5-position increases the lipophilicity slightly compared to the parent indole but generally retains similar solubility characteristics.

Recommended Solvent Systems
Solvent SystemRoleProtocol TypeSuitability Rating
Ethanol (95% or Absolute) Primary SolventSingle-SolventHigh (Standard)
Isopropanol (IPA) Primary SolventSingle-SolventHigh (Preferred)
Ethanol / Water Solvent / Anti-solventMulti-SolventMedium (Use if yield is low)
Ethyl Acetate / Hexane Solvent / Anti-solventMulti-SolventMedium (Good for non-polar impurities)
Toluene Primary SolventSingle-SolventLow (Only for highly lipophilic impurities)

Technical Insight: Nitrovinyl indoles are prone to "oiling out" if the polarity difference between the solvent and solute is too high at the boiling point. Isopropanol (IPA) is often superior to ethanol because its slightly higher boiling point (82°C vs 78°C) allows for better dissolution of the crude material, while its intermediate polarity supports good crystal growth upon cooling [1, 2].

Detailed Recrystallization Protocol

Protocol ID: SOP-NVI-REC-05

Phase 1: Solubility Test (Small Scale)

Before committing the entire batch, perform this test with 50-100 mg of crude material.

  • Place 50 mg of solid in a test tube.

  • Add 0.5 mL of Isopropanol .

  • Heat to boiling.

    • If it dissolves:[1] Cool to room temp. If crystals form, proceed.[1][2]

    • If insoluble: Add more solvent dropwise while boiling.

    • If it oils out: Switch to Ethanol or add a drop of Ethyl Acetate to solubilize the oil.

Phase 2: Batch Recrystallization (Isopropanol Method)
  • Dissolution:

    • Place the crude 5-fluoro-3-(2-nitroethenyl)-1H-indole in an Erlenmeyer flask.

    • Add a stir bar and a minimum amount of Isopropanol (approx. 10-15 mL per gram of solid).

    • Heat the mixture to a gentle reflux (approx. 85°C bath temp) with stirring.

    • Crucial Step: If the solid does not fully dissolve, add more IPA in small increments (1-2 mL) until a clear yellow/orange solution is obtained.

  • Hot Filtration (Optional but Recommended):

    • If insoluble dark particles (polymerized nitromethane or inorganic salts) remain, filter the hot solution rapidly through a pre-warmed glass funnel with a fluted filter paper or a glass frit.

  • Crystallization:

    • Remove the flask from heat.[2]

    • Allow it to cool slowly to room temperature on a cork ring or wood block. Do not place directly on a cold benchtop (shock cooling causes precipitation of amorphous powder).

    • Once at room temperature, place the flask in an ice bath (0-4°C) for 1-2 hours to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash the filter cake with a small amount of cold Isopropanol (-20°C is ideal).

    • Warning: Do not over-wash; the product is slightly soluble even in cold alcohol.

  • Drying:

    • Dry the solid in a vacuum oven at 40-50°C for 4-6 hours.

    • Note: Nitrovinyl compounds can be heat-sensitive. Avoid temperatures >60°C for prolonged periods.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. What do I do?

  • Cause: The solution is too concentrated, or the temperature dropped too quickly. The melting point of the solvated product might be lower than the boiling point of the solvent.

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of extra solvent (10-20% more). Scratch the side of the flask with a glass rod as it cools to induce nucleation. If it persists, switch to Ethanol/Water : Dissolve in hot ethanol, then add warm water dropwise until just cloudy, then cool slowly.

Q2: The crystals are very dark orange/red. Is this normal?

  • Analysis: Nitrovinyl indoles are naturally colored (yellow to orange) due to conjugation. However, a deep red or brown color usually indicates oxidation products or polymerized impurities.

  • Fix: Perform a charcoal treatment . While the solution is boiling (Step 1), add activated carbon (approx. 5% by weight), stir for 5 minutes, and perform the hot filtration step. This will remove colored impurities.

Q3: My yield is very low (<40%).

  • Cause: The compound is too soluble in the chosen solvent at room temperature.

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and cool again to obtain a second crop of crystals. Alternatively, use the Ethanol/Water solvent pair to force precipitation.

Process Visualization

Workflow Diagram: Recrystallization Logic

RecrystallizationFlow Start Crude 5-Fluoro-3-(2-nitroethenyl)-1H-indole SolventChoice Select Solvent: Isopropanol (Preferred) or Ethanol Start->SolventChoice Dissolve Heat to Reflux (Dissolve Solid) SolventChoice->Dissolve CheckSolubility Is solution clear? Dissolve->CheckSolubility AddSolvent Add more solvent (dropwise) CheckSolubility->AddSolvent No (Cloudy) HotFilter Hot Filtration (Remove insolubles) CheckSolubility->HotFilter Yes (Clear) AddSolvent->CheckSolubility Cooling Slow Cooling (RT -> 4°C) HotFilter->Cooling OilingOut Issue: Oiling Out? Cooling->OilingOut Reheat Reheat & Add Solvent (Dilute) OilingOut->Reheat Yes Filter Vacuum Filtration OilingOut->Filter No (Crystals) Reheat->Cooling Wash Wash with Cold Solvent Filter->Wash Dry Dry in Vacuum Oven (40-50°C) Wash->Dry

Caption: Decision logic for the recrystallization of nitrovinyl indoles, addressing solubility and oiling-out issues.

References

  • Synthesis of 3-(2-nitrovinyl)indoles: Typical procedures for nitrovinyl indoles utilize ethanol or acetic acid for synthesis and alcohols for purification.
  • Solubility of Fluorinated Indoles : 5-Fluoroindole derivatives often exhibit similar solubility profiles to parent indoles but with higher melting points. See: Ossila, "5-Fluoroindole Product Specification and Applications". Link

  • General Recrystallization of Nitroalkenes: Phenyl-2-nitropropene (P2NP) and related nitroalkenes are standardly recrystallized from Isopropanol (IPA) to avoid side reactions and ensure good crystal formation. Common Organic Chemistry Standards.
  • Purification of 3-(2-nitrovinyl)indoles : Recent studies on indole derivatives confirm the use of ethanol/water systems for precipitating nitrovinyl intermediates. National Institutes of Health (PMC), "Syntheses of 3-(2-Nitrovinyl)-indoles...". Link

Sources

minimizing polymerization during nitroethenyl indole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Minimizing Polymerization During Nitroethenyl Indole Synthesis

Introduction: The Polymerization Challenge

Synthesizing 3-(2-nitrovinyl)indole (also known as 3-(2-nitroethenyl)indole) via the Henry reaction is a deceptive "textbook" transformation.[1] While the condensation of indole-3-carboxaldehyde with nitromethane appears straightforward, the product is a highly reactive Michael acceptor .

The electron-deficient nitroalkene tail activates the molecule toward nucleophilic attack. In the presence of heat, base, or even unreacted indole (which acts as a nucleophile), the product readily undergoes anionic or radical polymerization , resulting in the formation of a characteristic "red tar" or "brown gum" that severely diminishes yield and complicates purification.[1]

This guide provides a technical troubleshooting framework to prevent these side reactions, ensuring high-yield isolation of the monomeric crystalline product.

Module 1: Reaction Optimization (Prevention)

Q: Why does my reaction mixture turn into a dark red tar after only 2 hours? A: Dark red tar indicates uncontrolled polymerization or decomposition. This is typically caused by thermal overshoot or excessive basicity .

  • Mechanism: The 3-(2-nitrovinyl)indole product is an electrophile.[1][2][3] If the reaction temperature exceeds 90°C or if the catalyst concentration is too high, the product reacts with unreacted indole (forming dimers) or itself (forming oligomers).[1]

  • Solution:

    • Lower Temperature: Run the reaction at 70–80°C , not reflux (unless using a lower boiling solvent).

    • Catalyst Control: If using ammonium acetate (NH₄OAc), ensure it is not wet.[1] Water lowers the boiling point and can hydrolyze the intermediate, but more importantly, "wet" conditions often lead to "mushy" precipitates.

    • Stoichiometry: Use a slight excess of nitromethane (solvent/reagent) to dilute the indole concentration, reducing the probability of bimolecular polymerization.

Q: Can I use silica gel chromatography to purify the crude solid? A: Avoid if possible. Silica gel is slightly acidic and can catalyze the decomposition of nitroalkenes, often turning a yellow solid into a brown streak on the column.

  • Best Practice: Rely on recrystallization . The "red tar" impurities are often much more soluble in alcohols than the crystalline product.

  • Recommended Solvent: Hot ethanol (EtOH) or an EtOH/Water mix.[1] The monomer crystallizes as bright orange/yellow needles, while the oligomers remain in the dark mother liquor.

Q: My catalyst (Ammonium Acetate) is hygroscopic and wet. Does this affect polymerization? A: Yes. While the Henry reaction produces water, starting with wet catalyst creates an undefined variable in your molarity and basicity.

  • Impact: Excess water can stall the dehydration step (converting the intermediate nitro-alcohol to the nitroalkene), leading to a mixture of products that "oil out" rather than crystallize.[1] These oils are prone to slow polymerization upon standing.

  • Fix: Dry NH₄OAc in a desiccator or use a fresh bottle. Alternatively, generate it in situ by mixing glacial acetic acid and ammonium carbonate, though this is operationally tedious.

Module 2: Visualizing the Pathway

The following diagram illustrates the competition between the desired dehydration pathway and the unwanted Michael addition (polymerization) pathway.

ReactionPathways Start Indole-3-carboxaldehyde + Nitromethane Inter Intermediate (Nitro-alcohol) Start->Inter NH4OAc, 80°C Product 3-(2-Nitrovinyl)indole (Monomer) Inter->Product -H2O (Dehydration) Polymer Polymer/Dimer (Red Tar) Product->Polymer Michael Addition (High Temp / Excess Base) Nu Nucleophile (Indole or Enolate) Nu->Product Attacks Double Bond

Figure 1: Reaction mechanism highlighting the critical divergence point where product stability is compromised by nucleophilic attack (Michael Addition).[1]

Module 3: Critical Work-up & Isolation

Q: The reaction finished, but I see no precipitate upon cooling. What happened? A: The product might be super-saturated or "oiled out" due to solvent composition.

  • Troubleshooting:

    • Don't Shock it: Do not pour the hot acetic acid solution directly into ice water immediately. Allow it to cool to room temperature slowly. Rapid cooling can trap impurities (tar) inside the crystal lattice.

    • Seed it: Scratch the glass or add a seed crystal.

    • Dilution: If using pure nitromethane as solvent, you may need to add 2 volumes of water after cooling to force precipitation.

Q: How do I store the product to prevent degradation? A: Nitrovinylindoles are sensitive to light and base.

  • Storage: Amber vials, under Argon/Nitrogen, at -20°C.

  • Stability Check: If the bright orange solid turns dull brown on the surface, it is oxidizing. Recrystallize immediately before use in subsequent steps (e.g., reduction to tryptamine).

Module 4: Standardized "Low-Polymer" Protocol

This protocol is optimized to minimize residence time at high temperatures, reducing the window for polymerization.

ParameterSpecificationRationale
Scale 10 mmol Indole-3-carboxaldehydeSmall scale prevents "hot spots."[1]
Reagent Nitromethane (10 mL) + NH₄OAc (0.5 eq)Nitromethane acts as both reagent and solvent.[1]
Solvent Glacial Acetic Acid (optional co-solvent)Stabilizes the intermediate; prevents basicity spikes.[1]
Temp 85°C (Oil Bath)Strict limit. Do not exceed 90°C.
Time 1 - 2.5 HoursMonitor by TLC. Stop immediately upon aldehyde consumption.
Quench Slow cool to 25°C, then diluted with H₂OPromotes controlled crystallization over amorphous precipitation.

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask. Add Indole-3-carboxaldehyde (1.45 g, 10 mmol) and Ammonium Acetate (0.39 g, 5 mmol).[1]

  • Addition: Add Nitromethane (10 mL). Optional: Add 2 mL Glacial Acetic Acid to buffer the system.

  • Reaction: Heat to 85°C. The solid will dissolve, and the solution will turn yellow/orange.

  • Monitoring: Check TLC every 30 mins (Eluent: 30% EtOAc/Hexanes). Look for the disappearance of the aldehyde spot.[4]

  • Termination: Once complete (usually < 2h), remove heat. Let the flask cool to room temperature on the bench (approx. 30 mins).

  • Crystallization:

    • If solid forms: Filter and wash with cold water, then cold ethanol.

    • If no solid: Add 10 mL ice-cold water while stirring. An orange solid should precipitate.

  • Purification: Recrystallize from boiling Ethanol.

Module 5: Troubleshooting Decision Tree

Use this logic flow to diagnose issues during the experiment.

Troubleshooting Start Issue Detected Obs1 Deep Red/Brown Tar Start->Obs1 Obs2 No Precipitate (Oil) Start->Obs2 Obs3 Low Yield (<50%) Start->Obs3 Act1 Temp too high (>90°C)? Reduce Temp. Obs1->Act1 Act2 Reaction time too long? Stop at 1.5h. Obs1->Act2 Act3 Add Water to induce precip. Obs2->Act3 Act4 Scratch glass / Seed Obs2->Act4 Act5 Check NH4OAc dryness Obs3->Act5 Act6 Recrystallize Mother Liquor Obs3->Act6

Figure 2: Diagnostic flowchart for common synthesis failures.

References

  • Pelkey, E. T., & Gribble, G. W. (1999).[1][5] Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis, 1999(7), 1117–1122.[5]

  • Draoui, N., et al. (2012). Solvent-free Michael addition to non-protected 3-(2-nitrovinyl)indole by ultrasound activation. Ultrasonics Sonochemistry.

  • Frontier, A. (2026). How To: Purify by Crystallization.[6] University of Rochester Chemistry Guides.

  • Organic Chemistry Portal. (2023). Henry Reaction (Nitroaldol Reaction).[1][7]

Sources

Technical Support Center: Optimizing 5-Fluoroindole Condensation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for condensation reactions involving 5-fluoroindole. As a heterocyclic scaffold of significant interest in medicinal chemistry, the efficient synthesis and functionalization of 5-fluoroindole are paramount.[1][2] The introduction of a fluorine atom can enhance metabolic stability and binding affinity, but it also introduces unique electronic challenges that can impact reaction kinetics.[1][3][4] This document is designed to provide not just protocols, but the underlying chemical logic to empower you to resolve common issues and significantly reduce reaction times.

Frequently Asked Questions (FAQs): Core Concepts

Q1: What are the primary "condensation" reactions involving 5-fluoroindole, and why is reaction time a common issue?

There are two main contexts for "condensation" reactions concerning 5-fluoroindole:

  • Synthesis of the 5-Fluoroindole Core: This most commonly refers to the Fischer indole synthesis , a classic and robust method.[3] It involves the acid-catalyzed condensation of 4-fluorophenylhydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes a cyclization and rearrangement cascade to yield the indole ring.[5] Reaction time is a critical variable here because the fluorine atom, being strongly electron-withdrawing, can decelerate the key[1][1]-sigmatropic rearrangement step, which is often rate-limiting.[3]

  • Functionalization of the 5-Fluoroindole Core: This typically involves electrophilic substitution at the electron-rich C3 position. A key example is the Knoevenagel-type condensation of 5-fluoro-2-oxindole (a close derivative) with aromatic aldehydes to form (Z)-3-benzylideneindolin-2-ones, which are valuable precursors.[6] In these cases, inefficient reaction conditions or improper catalyst choice can lead to long reaction times or incomplete conversion.

Q2: How does the fluorine atom at the C5 position electronically influence the condensation reaction?

The fluorine atom at the C5 position exerts a powerful -I (negative inductive) effect and a weaker +M (positive mesomeric) effect .[7][8] The net result is a strong electron-withdrawing character, which deactivates the benzene ring.

  • In Fischer Indole Synthesis: This deactivation destabilizes the electron-deficient transition state of the[1][1]-sigmatropic rearrangement, slowing it down compared to non-fluorinated analogues. This is a primary reason for extended reaction times.[3]

  • In C3-Condensations: The electron-withdrawing effect of fluorine slightly reduces the nucleophilicity of the C3 position. While the indole core remains reactive, achieving optimal rates may require careful tuning of catalysts and conditions to overcome this modest deactivation.

Q3: Beyond the fluorine substituent, what are the universal factors controlling reaction time?

Several key parameters universally dictate the kinetics of these condensation reactions:

  • Temperature: Higher temperatures generally increase reaction rates. However, excessive heat can promote side reactions or decomposition, complicating purification and reducing yield.[9]

  • Catalyst: The choice and concentration of the catalyst are critical. In Fischer synthesis, Brønsted or Lewis acids are required, and their strength can dramatically alter the reaction rate.[5] For condensations with aldehydes, a base is often used to deprotonate the C3 position (in the oxindole form) or an acid to activate the carbonyl group.[6]

  • Solvent: The solvent's polarity and its ability to solvate intermediates and transition states can influence reaction rates. In some cases, removing a byproduct like water (e.g., using a Dean-Stark apparatus or molecular sieves) is necessary to drive the reaction equilibrium towards the product and shorten the overall time.[10]

  • Substrate Sterics: The steric bulk of the reactants, particularly the ketone or aldehyde used, can hinder the approach of the nucleophile, leading to slower reactions.[11]

Troubleshooting Guide: From Slow Reactions to Optimized Protocols

This section addresses specific problems you may encounter during your experiments, providing actionable solutions grounded in chemical principles.

Scenario 1: My Fischer Indole Synthesis to Produce 5-Fluoroindole is Stalled or Exceedingly Slow.

A slow Fischer indole synthesis is the most common issue when working with electron-deficient phenylhydrazines.[3] The goal is to accelerate the cyclization without promoting unwanted side reactions.

Question: I've been refluxing my 4-fluorophenylhydrazine and 3-methyl-2-butanone in acetic acid for hours with little product formation. What's wrong?

Answer: This is a classic case where the electronic penalty of the fluorine atom is slowing the rate-limiting step. While acetic acid can work, a stronger acid catalyst or different thermal conditions are often necessary to overcome the activation energy barrier.

Troubleshooting Workflow

start Slow Fischer Indole Synthesis Detected (via TLC/HPLC) check_temp Is Reaction Temperature Optimized? (e.g., Acetic Acid Reflux at ~118°C) start->check_temp increase_temp Option A: Switch to Higher-Boiling Solvent (e.g., Toluene, Xylene with PPA catalyst) check_temp->increase_temp No, temp is low check_catalyst Is Acid Catalyst Strong Enough? check_temp->check_catalyst Yes outcome Accelerated Reaction Time & Improved Conversion increase_temp->outcome lewis_acid Option B: Introduce a Lewis Acid Catalyst (e.g., ZnCl2, BF3·OEt2) check_catalyst->lewis_acid No, using weak acid (e.g., AcOH) bronsted_acid Option C: Use a Stronger Brønsted Acid (e.g., PPA, Methanesulfonic Acid) check_catalyst->bronsted_acid lewis_acid->outcome bronsted_acid->outcome

Caption: Troubleshooting flowchart for a slow Fischer indole synthesis.

Detailed Solutions:

  • Enhance Catalyst Acidity:

    • Lewis Acids: Catalysts like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) are excellent choices. They coordinate to the carbonyl and imine functionalities, facilitating the key rearrangement and cyclization steps more effectively than many Brønsted acids alone.[5]

    • Stronger Brønsted Acids: Polyphosphoric acid (PPA) or methanesulfonic acid can provide the necessary proton activity to drive the reaction. PPA has the added benefit of acting as a solvent and dehydrating agent.[5][12]

  • Increase Reaction Temperature:

    • If your current solvent is limiting (e.g., acetic acid, bp ~118°C), consider switching to a higher-boiling solvent like toluene (bp ~111°C, but often used with stronger catalysts) or xylene (bp ~140°C) to access higher reaction temperatures. This is particularly effective when used in conjunction with a catalyst like PPA.[13]

  • Consider Microwave Irradiation:

    • Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes by efficiently heating the polar reactants and intermediates.[14] If available, this is a highly effective method for overcoming high activation barriers.

ParameterStandard ConditionOptimized Condition for 5-FluoroindoleRationale
Catalyst Acetic Acid (AcOH)Polyphosphoric Acid (PPA) or ZnCl₂Stronger acid more effectively catalyzes the rate-limiting[1][1]-sigmatropic rearrangement.[5]
Temperature 80-120 °C (Solvent Reflux)130-150 °CProvides sufficient thermal energy to overcome the higher activation barrier caused by the fluorine atom.[13]
Reaction Time 8-24 hours0.5-4 hoursA direct consequence of optimized catalyst and temperature selection.[13][14]
Water Removal Often ignoredRecommended (e.g., Dean-Stark)Drives the initial hydrazone formation equilibrium forward, preventing hydrolysis of intermediates.
Scenario 2: My Condensation of 5-Fluoro-2-oxindole with an Aromatic Aldehyde is Inefficient.

This reaction, often a base-catalyzed Knoevenagel or Claisen-Schmidt condensation, relies on the formation of a nucleophilic enolate from the oxindole.[6][15]

Question: I am stirring 5-fluoro-2-oxindole and a substituted benzaldehyde with KOH in ethanol at room temperature, but the reaction is incomplete after 24 hours. How can I improve this?

Answer: While this reaction can proceed at room temperature, several factors could be limiting the rate and conversion. The choice of base, solvent, and temperature all play crucial roles in efficiently generating the necessary enolate and promoting the condensation and subsequent dehydration.

Detailed Solutions:

  • Base and Solvent System:

    • Stronger Base: While KOH is effective, a stronger base like piperidine or pyrrolidine in a solvent like ethanol or methanol is a classic combination for this type of condensation. The secondary amine acts as both a base and a nucleophilic catalyst, forming a more reactive enamine intermediate.

    • Aprotic Solvents: In some cases, using a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium t-butoxide (t-BuOK) in an aprotic solvent like DMF or THF can fully deprotonate the oxindole, leading to a rapid and clean reaction. However, this requires anhydrous conditions.[12]

  • Temperature Control:

    • Gently heating the reaction mixture to 40-60°C can significantly accelerate the condensation without necessarily causing side reactions. Monitor the reaction by TLC to find the optimal balance.[16]

  • Water Removal: The final step of this condensation is the elimination of water to form the double bond. While often not explicitly required, ensuring anhydrous conditions or using a co-solvent that allows for azeotropic removal of water can help drive the reaction to completion.

Experimental Protocol: Optimized Condensation of 5-Fluoro-2-oxindole with an Aldehyde

This protocol is adapted from established procedures for similar condensations.[6]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-fluoro-2-oxindole (1.0 mmol, 1.0 equiv.) and the desired aromatic aldehyde (1.05 mmol, 1.05 equiv.).

  • Solvent and Catalyst: Add absolute ethanol (10 mL) followed by piperidine (0.2 mmol, 0.2 equiv.).

  • Reaction: Heat the mixture to reflux (approx. 78°C) and stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove residual impurities. Dry the product under vacuum.

Visualizing the Core Mechanism

Understanding the mechanism is key to rational optimization. The Fischer indole synthesis proceeds through several steps, but the[1][1]-sigmatropic rearrangement is where the electronic nature of the fluoro-substituent has its greatest impact.

cluster_0 Fischer Indole Synthesis Mechanism A 1. Hydrazone Formation (Fast, Reversible) B 2. Tautomerization to Enamine (Acid-Catalyzed) A->B C 3. [3,3]-Sigmatropic Rearrangement (Rate-Limiting Step) Fluorine at C5 slows this step! B->C D 4. Aromatization C->D E 5. Cyclization & NH3 Elimination (Fast) D->E F Product: 5-Fluoroindole E->F

Caption: Key stages of the Fischer indole synthesis.

References

  • Diva-Portal.org. Synthesis of 5-Fluoroindole-5-13C. [Link]

  • Google Patents.
  • Rosas-Garcia, V. M., et al. The Fischer Indole Synthesis: A Semiempirical Study. [Link]

  • PMC (PubMed Central). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. [Link]

  • Wiley-VCH. (2012). Ground and Electronically Excited Singlet-State Structures of 5-Fluoroindole Deduced from Rotationally Resolved Electronic Spectroscopy and ab Initio Theory. ChemPhysChem, 13, 3134-3138. [Link]

  • Kaunas University of Technology. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. [Link]

  • Nature. (2023). Ultrahigh throughput evolution of tryptophan synthase in droplets via an aptamer-biosensor. [Link]

  • ResearchGate. (1988). A Short Synthesis of 9-Fluoroellipticine from 5-Fluoroindole. [Link]

  • Royal Society of Chemistry. (2024). Enhanced condensation kinetics in aqueous microdroplets driven by coupled surface reactions and gas-phase partitioning. Chemical Science. [Link]

  • MDPI. (2011). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]

  • Reddit. (2023). 5-fluoroindole reactivity. r/OrganicChemistry. [Link]

  • Journal of the Chemical Society, Faraday Transactions 1. (1982). The gas phase reaction of CF3 radicals with C6F5H in the temperature range 373–658 K. [Link]

  • PubMed. (2012). Ground and electronically excited singlet-state structures of 5-fluoroindole deduced from rotationally resolved electronic spectroscopy and ab initio theory. [Link]

  • PMC (PubMed Central). (2020). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. [Link]

  • TSI Journals. (2010). Organic CHEMISTRY. [Link]

  • University of Cambridge. Fluorination Reactions. [Link]

  • PMC (PubMed Central). (2011). Continuous-flow hydration–condensation reaction: Synthesis of α,β-unsaturated ketones from alkynes and aldehydes by using a heterogeneous solid acid catalyst. [Link]

  • RJPT. (2012). Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. [Link]

  • PMC (PubMed Central). Enhanced condensation kinetics in aqueous microdroplets driven by coupled surface reactions and gas-phase partitioning. [Link]

  • PubChem. 5-Fluoroindole. [Link]

  • MDPI. (2022). New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. [Link]

  • MDPI. (2019). Iridium Catalyzed Synthesis of Tetrahydro-1H-Indoles by Dehydrogenative Condensation. [Link]

  • Chemistry Steps. Reactions of Aldehydes and Ketones with Water. [Link]

  • ResearchGate. (2016). Modified fluorapatite as highly efficient catalyst for the synthesis of chalcones via Claisen-Schmidt condensation reaction. [Link]

  • University of Mainz. (2014). Condensation reactions in microflow. [Link]

Sources

Technical Support Center: Troubleshooting Low Solubility of 5-Fluoro-3-(2-nitroethenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the notoriously poor solubility of nitroalkene indole derivatives. 5-Fluoro-3-(2-nitroethenyl)-1H-indole is a critical intermediate, widely utilized as a Michael acceptor in asymmetric Friedel-Crafts alkylations[1] and as a direct precursor to 5-fluorotryptamine[2]. However, its physical properties often bottleneck synthetic workflows.

This guide provides field-proven, self-validating protocols to circumvent the solubility issues associated with this compound during reduction, purification, and analysis.

The Root Cause: Mechanistic Causality of Insolubility

To troubleshoot a compound, you must first understand why it behaves the way it does. The insolubility of 5-fluoro-3-(2-nitroethenyl)-1H-indole is not an anomaly; it is a direct consequence of its molecular architecture[3].

The extended conjugation between the indole ring and the nitroethenyl group enforces a highly planar geometry. This planarity, combined with the strong hydrogen-bond donating capacity of the indole N-H and the accepting capacity of the nitro group, leads to massive intermolecular


 stacking and hydrogen bonding networks. Furthermore, the 5-fluoro substituent increases the overall lipophilicity and rigidity of the molecule. Together, these factors create an exceptionally high crystal lattice energy that most standard solvents cannot overcome at room temperature.

G N1 Planar Nitrovinyl Group + Indole Core M1 Extensive Pi-Pi Stacking N1->M1 N2 Indole N-H Donors + Nitro O Acceptors M2 Strong Intermolecular Hydrogen Bonding N2->M2 N3 5-Fluoro Substitution M3 Increased Lipophilicity & Rigidity N3->M3 Result High Crystal Lattice Energy (Severe Insolubility) M1->Result M2->Result M3->Result

Fig 1. Mechanistic factors driving the high crystal lattice energy and insolubility.

Solubility Profile & Solvent Selection
SolventSolubility ProfileMechanistic RationaleRecommended Application
Hexanes / Heptane InsolubleNon-polar; cannot disrupt H-bonding or

-stacking.
Anti-solvent for precipitation/trituration.
Dichloromethane (DCM) Very Poor (< 5 mg/mL)Insufficient polarity to break the crystal lattice.Not recommended for stock solutions.
Tetrahydrofuran (THF) Poor at RT, Moderate at RefluxEther oxygen acts as a weak H-bond acceptor.Reaction solvent (requires Soxhlet or high dilution).
Methanol / Ethanol PoorProtic, but insufficient to overcome

-stacking.
Recrystallization (as a co-solvent).
DMSO / DMF Good (> 50 mg/mL)High dielectric constant; strong H-bond acceptors.NMR (DMSO-

), in vitro assays,

reactions.

FAQ: Reaction Design & Execution

Q: My reduction of 5-fluoro-3-(2-nitroethenyl)-1H-indole with LiAlH₄ in THF is stalling. The starting material just sits as a suspension. How can I drive this to completion?

A: This is the most common point of failure. Because the starting material is insoluble in THF, adding it directly to a Lithium Aluminum Hydride (LAH) suspension results in a heterogeneous mixture. The reaction occurs only at the solid-liquid interface, leading to painfully slow kinetics, incomplete conversion, and the formation of unwanted side products (such as dimers or partially reduced hydroxylamines).

The Solution: Implement a Soxhlet-Mediated Reduction [2]. By placing the nitroalkene in a Soxhlet thimble, the refluxing solvent continuously extracts small, soluble amounts of the starting material and delivers it directly into the active hydride suspension. This maintains a low, steady-state concentration of the substrate, driving the reaction to completion while preventing the substrate from crashing out.

Protocol 1: Soxhlet-Mediated LAH Reduction

Self-Validating System: The continuous extraction ensures that unreacted starting material is physically separated from the reaction mixture until it is fully dissolved.

  • Setup: Assemble a flame-dried round-bottom flask (RBF) equipped with a magnetic stir bar, a Soxhlet extractor, and a reflux condenser under an inert argon atmosphere.

  • Reagent Preparation: Suspend LiAlH₄ (typically 4-5 equivalents) in anhydrous THF in the RBF.

  • Substrate Loading: Place the finely powdered 5-fluoro-3-(2-nitroethenyl)-1H-indole into a cellulose Soxhlet thimble. Insert the thimble into the extractor chamber.

  • Execution: Heat the THF to a vigorous reflux (approx. 75 °C bath temperature). The condensing THF will drip into the thimble, dissolve a fraction of the indole, and siphon down into the LAH suspension.

  • Validation Check: The reaction is complete when the solvent siphoning from the thimble runs completely clear, and absolutely no yellow powder remains in the cellulose thimble (typically 6-12 hours depending on scale).

  • Quench & Workup: Cool the RBF to 0 °C and carefully quench using the Fieser method (

    
     mL water, 
    
    
    
    mL 15% NaOH,
    
    
    mL water). Filter the granular aluminum salts, wash with hot THF, and concentrate the filtrate to yield 5-fluorotryptamine.

FAQ: Purification & Handling

Q: I need to purify this intermediate via silica gel column chromatography, but it crystallizes at the solvent front and ruins the separation. What is the best approach?

A: Attempting to load this compound onto a column using a liquid injection will fail. The minimal volume of strong solvent required (e.g., pure THF) will disrupt the column's equilibrium, while weaker solvents (like DCM) will cause the compound to rapidly crystallize at the solvent front as the sample travels down the column, leading to severe tailing and poor resolution[4].

The Solution: Dry Loading . Pre-adsorbing the compound onto a high surface area silica matrix prevents macroscopic crystallization and ensures a uniform, horizontal band as the solvent elutes the compound.

Protocol 2: Dry Loading for Silica Gel Chromatography

Self-Validating System: The physical state of the loaded silica dictates the success of the column.

  • Dissolution: Dissolve the crude 5-fluoro-3-(2-nitroethenyl)-1H-indole in a volatile, highly solubilizing solvent (e.g., THF or Acetone) in a round-bottom flask.

  • Adsorption: Add dry silica gel to the flask (approximately 2 to 3 times the mass of your crude compound).

  • Evaporation: Evaporate the solvent completely using a rotary evaporator.

  • Validation Check: The resulting silica powder must be completely free-flowing and devoid of clumps. If the silica sticks to the sides of the flask or clumps together, residual solvent remains. Redissolve in a small amount of DCM and evaporate again until a fine dust is achieved.

  • Loading: Pack your column with the desired initial mobile phase (e.g., Hexanes/EtOAc). Carefully pour the dry-loaded silica evenly onto the top of the flat column bed. Add a protective layer of sand and elute.

Troubleshooting Workflow Summary

G A 5-Fluoro-3-(2-nitroethenyl)-1H-indole Low Solubility Detected B Identify Downstream Application A->B C Reduction to Tryptamine (e.g., LiAlH4) B->C D Purification (Column Chromatography) B->D E Analytical Characterization (NMR / LC-MS) B->E F Soxhlet Extraction Setup (Continuous dissolution) C->F Overcomes lattice energy G Dry Loading on Silica (Prevents column crashing) D->G Avoids solvent front ppt H Use DMSO-d6 or THF-d8 (Disrupts H-bonding) E->H Solubilizes for analysis

Fig 2. Troubleshooting workflow for processing insoluble 5-fluoro-3-(2-nitroethenyl)-1H-indole.

References

  • Source: nih.
  • Source: benchchem.
  • Ni(ii)
  • Source: scribd.

Sources

Technical Support Guide: Stability of 5-Fluoro-3-(2-nitroethenyl)-1H-indole

[1]

Part 1: Executive Summary & Core Stability Profile[1]

Compound: 5-Fluoro-3-(2-nitroethenyl)-1H-indole CAS: (Generic derivative class: 3-nitrovinylindoles) Common Use: Precursor for 5-Fluoro-tryptamine (via reduction) or ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

The "Acid Paradox"

This compound exhibits a dual nature in acidic environments. While it is synthesized under mildly acidic conditions (ammonium acetate/acetic acid), it is thermodynamically unstable in strong aqueous acids .[1]

  • In Anhydrous Acid (e.g., glacial AcOH, dry HCl/ether): The compound is relatively stable but prone to slow oligomerization due to the indole C2 reactivity.

  • In Aqueous Acid (e.g., 10% HCl, H₂SO₄): The compound undergoes Retro-Henry cleavage .[1] The electron-deficient nitrovinyl double bond acts as a Michael acceptor for water, leading to hydration and subsequent collapse back to the starting aldehyde and nitromethane.

Key Takeaway: Never subject this intermediate to strong mineral acids (pH < 3) during workup unless you are immediately reducing it in situ.[1]

Part 2: Troubleshooting & FAQs

Q1: "My bright orange product turned into a gummy brown oil during HCl workup. What happened?"

Diagnosis: Acid-Catalyzed Polymerization & Hydrolysis.[1] Explanation: You likely used a strong aqueous acid to neutralize the reaction.

  • Hydrolysis: The high proton concentration catalyzed the addition of water across the vinyl double bond. This hydrated intermediate is unstable and reverts to 5-fluoroindole-3-carboxaldehyde (often a beige solid) and nitromethane.[1]

  • Oligomerization: The "gummy oil" is characteristic of indole oligomers. Although the nitrovinyl group withdraws electrons (deactivating the ring), the 5-fluoro substituent is not withdrawing enough to completely prevent acid-catalyzed coupling at the C2 position.

Solution: Switch to a precipitation workup . Pour the reaction mixture (usually in acetic acid) into excess ice-cold water. The product should precipitate as a bright orange/yellow solid. Filter and wash with water.[2] Do not extract with acid.[1][3]

Q2: "I see a new peak in HPLC after leaving the sample in 0.1% TFA/Water overnight."

Diagnosis: Slow Hydrolysis (Retro-Henry).[1] Explanation: Trifluoroacetic acid (TFA) in water creates a sufficiently acidic environment (pH ~2) to drive the equilibrium back toward the aldehyde over time.[1] Solution:

  • Analysis: Analyze samples immediately upon preparation.

  • Solvent: Store stock solutions in anhydrous DMSO or Acetonitrile.

  • Mobile Phase: Switch to 0.1% Formic Acid (pH ~2.7) or Ammonium Formate buffer (pH 4.[1]5) for LC-MS, which are gentler than TFA.[1]

Q3: "Can I use this compound directly in a Pictet-Spengler reaction?"

Diagnosis: Reactivity Mismatch.[1] Explanation: The Pictet-Spengler reaction typically requires a tryptamine (amine), not a nitroalkene.[1] You must reduce the nitrovinyl group to an ethylamine side chain first. Note: If you are attempting a "modified" reaction using the nitroalkene as an electrophile, be aware that it is a "soft" electrophile (Michael acceptor).[1] It reacts well with thiols and soft carbanions, but poorly with hard nucleophiles in acid.

Part 3: Deep Dive – Degradation Mechanisms[1]

The stability of 5-fluoro-3-(2-nitroethenyl)-1H-indole is governed by the competition between the stability of the conjugated system and the susceptibility of the alkene to nucleophilic attack.[1]

Mechanism 1: Retro-Henry (Aqueous Acid)

In the presence of water and protons (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

  • Protonation: The nitro group coordinates a proton.

  • Michael Addition: Water attacks the

    
    -carbon.
    
  • Cleavage: The C-C bond breaks, releasing nitromethane and regenerating the carbonyl.

Mechanism 2: Polymerization (Anhydrous/Strong Acid)

Indoles are electron-rich.[1] Even with the electron-withdrawing nitrovinyl group, the C2 position remains nucleophilic. In strong acid, a protonated indole species can be attacked by a non-protonated indole, forming dimers (and eventually tars).[1]

Visualization of Pathways

StabilityPathwaysCompound5-Fluoro-3-(2-nitroethenyl)indole(Orange Solid)AqAcidAqueous Acid(H3O+)Compound->AqAcidExposureAnhydAcidStrong Anhydrous Acid(Dry HCl)Compound->AnhydAcidExposureHydrateIntermediate:Beta-Hydroxy NitroAqAcid->HydrateMichael Addnof WaterPolymerDegradation Product B:Indole Dimers/TarsAnhydAcid->PolymerElectrophilicAttack at C2AldehydeDegradation Product A:5-Fluoroindole-3-carboxaldehydeHydrate->AldehydeRetro-HenryCleavage

Figure 1: Divergent degradation pathways based on water content in acidic media.[1]

Part 4: Recommended Protocols

Safe Synthesis & Isolation (Henry Reaction)

This protocol minimizes acid exposure during the critical isolation step.[1]

StepParameterSpecificationRationale
Reagents Stoichiometry1.0 eq Aldehyde : 5-10 eq NitromethaneExcess nitromethane acts as solvent and drives equilibrium.[1]
Catalyst TypeAmmonium Acetate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Provides a buffered, mildly acidic pH (~4.5) ideal for dehydration without hydrolysis.[1]
Reaction Temp/TimeReflux (80-100°C), 1-4 hoursMonitor by TLC. Stop immediately upon consumption of aldehyde to prevent charring.
Quench CRITICAL Cool to RT, then pour into Ice Water Do not add HCl. The sudden dilution precipitates the hydrophobic product while dissolving the catalyst.
Filtration WashCold Water

Cold Ethanol
Removes traces of nitromethane and catalyst.
Drying MethodVacuum Desiccator (

)
Heat sensitivity: Do not oven dry >50°C.
Stability Validation Assay (HPLC)

Before using a stored batch, validate integrity.[1]

  • Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile (MeCN).

  • Control: Inject immediately.

  • Stress Test: Add 10 µL of 1M HCl. Wait 30 mins. Inject.

  • Interpretation:

    • Peak A (Product): Retention time ~5-7 min (C18 column).

    • Peak B (Aldehyde): Will appear earlier (more polar) if hydrolysis occurred.[1]

    • Peak C (Dimer): Will appear later (very hydrophobic) or as a broad smear if polymerization occurred.[1]

Part 5: Workflow Decision Tree

WorkflowStartStart: Reaction CompleteCheckSolventSolvent System?Start->CheckSolventAceticAcidAmmonium Acetate / AcOHCheckSolvent->AceticAcidMethanolMethanol / NaOH (Catalytic)CheckSolvent->MethanolPrecipPour into Ice Water(Precipitation)AceticAcid->PrecipStandardNeutralizeNeutralize with dilute AcOHto pH 6-7Methanol->NeutralizeCautionFiltrationVacuum FiltrationPrecip->FiltrationNeutralize->PrecipWashWash with Cold Water(Remove buffer)Filtration->WashDryVacuum Dry < 40°CWash->Dry

Figure 2: Optimal isolation workflow to prevent acid-mediated degradation.[1]

References

  • Henry Reaction Mechanism & Reversibility

    • L. Henry, C. R.[1] Hebd. Seances Acad. Sci.1895 , 120, 1265.[1]

    • Note: The reversibility (Retro-Henry) is a fundamental property of nitroaldols in aqueous media.[1]

    • Source: (General Mechanism Verification)[1]

  • Synthesis of 3-Nitrovinylindoles (General Protocols)

    • Pelkey, E. T.; Gribble, G. W.[1] "Synthesis and Reactions of N-Protected 3-Nitroindoles." Synthesis1999 , 1999(07), 1117–1122.[1][4]

    • Source: [1]

  • Indole Stability & Polymerization

    • Sundberg, R. J.[1] The Chemistry of Indoles; Academic Press: New York, 1996. (Definitive text on indole electrophilic substitution and dimerization at C2).

  • Specific 5-Fluoroindole Derivatives

    • BenchChem Technical Support.[1][5] "Synthesis and characterization of 5-fluoroindole derivatives."

    • Source: (General synthesis context)[1]

  • Retro-Henry in Acidic Media

    • Ballini, R., et al.[1] "The Nitroaldol (Henry) Reaction."[1][6][7][8][9][10] Chem. Rev.[1]2010 , 110, 4178–4200.[1] (Comprehensive review covering the reversibility and catalysis of the reaction).

    • Source: [1]

removing unreacted 5-fluoroindole from product mixture

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #FI-PUR-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are encountering difficulty removing unreacted 5-fluoroindole (5-FI) from a reaction mixture. This is a common bottleneck in medicinal chemistry because 5-FI lacks a convenient acidic or basic "handle" for aqueous extraction and often co-elutes with lipophilic products on silica gel.

This guide provides three validated workflows to resolve this impurity, ranked from least invasive (physical separation) to most intensive (chemical scavenging).

Module 1: Physicochemical Profiling (The "Why")

To defeat the impurity, you must understand its behavior.[2] 5-Fluoroindole is not just "another organic molecule"; it possesses specific properties that defeat standard workups.

PropertyValue / BehaviorImplication for Purification
Acidity (pKa) ~16.2 (DMSO) [1]Too weak for base extraction. It will not deprotonate with NaHCO₃ or NaOH.[1] It remains in the organic layer during aqueous workup.[3]
Lipophilicity (LogP) ~2.5High affinity for organic solvents. It tracks with non-polar products in DCM/EtOAc extractions.[1]
Volatility High (Sublimes)Double-edged sword. It can contaminate lyophilizers, but this property is also its "Achilles' heel" for removal (see Protocol A).[1]
Electronic State Deactivated IndoleThe C5-fluorine withdraws electron density, making it less nucleophilic than unsubstituted indole.[1] Standard electrophilic scavengers may react sluggishly.
Module 2: Decision Matrix

Use this logic flow to select the correct protocol for your specific product mixture.

G start START: Crude Mixture (Product + 5-Fluoroindole) q_volatile Is your PRODUCT volatile? (MW < 250 or low mp) start->q_volatile q_scale Scale of Reaction? q_volatile->q_scale No (Stable Solid) chrom_check Is Product Polar? (Amine, Acid, Alcohol) q_volatile->chrom_check Yes (Risk of loss) sublimation PROTOCOL A: High-Vac Sublimation q_scale->sublimation < 5g q_scale->chrom_check > 5g (Batch limit) flash_np PROTOCOL B1: Normal Phase Flash (DCM/Hexane Gradient) chrom_check->flash_np Yes (High Rf Δ) flash_rp PROTOCOL B2: Reverse Phase (C18) (π-π Separation) chrom_check->flash_rp No (Co-elution on Silica)

Figure 1: Decision tree for selecting the optimal purification strategy based on product stability and scale.

Module 3: Troubleshooting Protocols
Protocol A: Vacuum Sublimation (The "Physical Hack")

Best for: Non-volatile solid products; scales < 5g. Mechanism: 5-Fluoroindole has a significant vapor pressure even at moderate temperatures (40–60°C) under high vacuum, whereas most functionalized drug intermediates do not [2].

Step-by-Step:

  • Concentrate: Evaporate reaction solvent completely to yield a solid residue.

  • High Vacuum: Connect the flask to a high-vacuum manifold (< 0.5 mmHg is critical).

  • Gentle Heat: Immerse the flask in a water bath set to 45–50°C .

  • Cold Finger (Optional but recommended): If you have a sublimation apparatus, use a cold finger (0°C) to collect the 5-FI crystals. If using a simple flask, the 5-FI will deposit on the cooler upper neck of the flask or travel into the trap.

  • Duration: Maintain for 4–12 hours depending on scale.

  • Validation: Check NMR. The doublet-of-doublets (aromatic region) characteristic of 5-FI should diminish.

Warning: Do not use this method if your product is an oil or has a melting point < 80°C, as you may co-sublime your product.[1]

Protocol B: Chromatographic Resolution

Best for: Volatile products or large scales where sublimation is impractical.

B1. Normal Phase (Silica) Optimization Standard EtOAc/Hexane gradients often fail because 5-FI "smears" or co-elutes.[1]

  • The Fix: Switch to Dichloromethane (DCM) / Hexane .

  • Why: Indoles interact specifically with chlorinated solvents. 5-FI is soluble in DCM but moves differently than in EtOAc.

  • Gradient: Start at 100% Hexane → 0-20% DCM. 5-FI usually elutes early.[1]

B2. Reverse Phase (C18) – The "Fluorine Effect" If silica fails, C18 is superior here.[1]

  • Mechanism: The fluorine atom on the indole ring increases lipophilicity significantly compared to non-fluorinated impurities, but also alters the dipole moment. In a water/acetonitrile gradient, 5-FI interacts strongly with the C18 chains via π-π interactions [3].

  • Method:

    • Column: C18 (or Phenyl-Hexyl for better selectivity).[1]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]

    • Gradient: Hold at 5-10% ACN for 5 minutes (to elute polar product), then ramp. 5-FI is very hydrophobic and will elute late (often >60% ACN).

Protocol C: Chemical Scavenging (The "Nuclear Option")

Best for: Traces ( < 5%) remaining after chromatography.[1][3] Concept: React the impurity to make it polar, then wash it away.

  • Reagent: Polymer-Supported Benzaldehyde (PS-Benzaldehyde) + Mild Acid (e.g., p-TsOH).[1]

  • Mechanism: This mimics the Ehrlich Reaction. The aldehyde reacts with the electron-rich C3 position of the indole to form a bis-indolyl methane or similar adduct, which remains bound to the resin or becomes highly polar/colored [4].

  • Procedure:

    • Dissolve crude mixture in DCM.

    • Add PS-Benzaldehyde resin (3-5 equivalents relative to impurity).[1]

    • Add catalytic p-TsOH.[1]

    • Stir at RT for 2-4 hours.

    • Filter the resin. The 5-FI is now trapped or converted to a polar adduct that stays on the silica baseline.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use an acid wash (1N HCl) to remove it? A: No. The pKa of the protonated indole nitrogen is approximately -2 to -3.[1] You would need concentrated sulfuric acid to protonate it enough to move it into the aqueous layer, which would likely destroy your product.

Q: I see a new spot on TLC after leaving the mixture in CDCl3. What is it? A: Indoles are sensitive to acid and light. Old CDCl3 contains traces of HCl, which can cause 5-fluoroindole to dimerize or polymerize.[1] Always use fresh, neutralized solvent for analysis to avoid "ghost" impurities.[1]

Q: Why not use maleic anhydride to scavenge it? A: While maleic anhydride reacts with simple indoles (Diels-Alder type or Michael addition), the fluorine atom at C5 deactivates the ring . The reaction kinetics will be too slow at room temperature to be an effective scavenging method without heating, which risks degrading your product.

References
  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

  • Heusser, C., et al. (2025).[1] Application of microsublimation for sample purification. Progress in Earth and Planetary Science, 12, 100.[4] Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(6), 858-880.[1] Link

  • Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis. Link

Sources

Technical Support Center: Temperature Control in the Synthesis of 5-Fluoro-3-(2-nitroethenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for managing temperature during the preparation of 5-fluoro-3-(2-nitroethenyl)-1H-indole. Precise temperature control is paramount for achieving high yield, purity, and safety in this synthesis.

I. Core Principles: Understanding the "Why" Behind Temperature Control

The synthesis of 5-fluoro-3-(2-nitroethenyl)-1H-indole is typically achieved through a Henry-Knoevenagel condensation reaction between 5-fluoroindole-3-carboxaldehyde and nitromethane. This reaction is often exothermic, meaning it releases heat. Failure to control this heat can lead to several undesirable outcomes:

  • Reduced Yield and Purity: Elevated temperatures can promote the formation of side products and polymerization of the starting materials or product.

  • Runaway Reactions: In a worst-case scenario, uncontrolled exotherms can lead to a rapid increase in temperature and pressure, posing a significant safety hazard.

  • Decomposition: The nitroalkene product can be thermally sensitive, and excessive heat may cause decomposition.

Therefore, a proactive and precise approach to temperature management is not just a recommendation but a critical process parameter.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the synthesis, providing actionable solutions and explanations.

General Questions

Q1: What is the optimal temperature range for the synthesis of 5-fluoro-3-(2-nitroethenyl)-1H-indole?

While the optimal temperature can vary slightly depending on the specific catalyst and solvent system used, a common temperature range for the Henry-Knoevenagel reaction of indole aldehydes is between 0°C and room temperature (approximately 25°C). Some procedures may call for slightly elevated temperatures to drive the reaction to completion, but this must be done with caution.[1] It is crucial to consult the specific literature procedure you are following.

Q2: Why is slow, dropwise addition of reagents so important?

The reaction between the aldehyde and nitromethane, particularly in the presence of a base catalyst, is often exothermic. Slow, dropwise addition of one reagent to the other allows for the gradual release of heat, which can be effectively dissipated by the cooling bath. This prevents a sudden temperature spike that could lead to the issues mentioned above.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Temperature too high: Promotes side reactions and decomposition. - Temperature too low: Incomplete reaction.- Optimize Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and selectivity.[2] - Ensure Efficient Cooling: Use an appropriate cooling bath (ice-water, ice-salt, or a cryocooler) and ensure good thermal contact with the reaction vessel. - Monitor Internal Temperature: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture.
Formation of Impurities - Localized "hot spots": Poor stirring can lead to areas of high temperature even if the overall bath temperature is low. - Prolonged reaction time at elevated temperatures: Increases the likelihood of side product formation.- Vigorous Stirring: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous and heat is evenly distributed. - Controlled Reagent Addition: Add the more reactive component dropwise to a well-stirred solution of the other. - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine when the reaction is complete, avoiding unnecessary heating.
Reaction "Stalls" or is Sluggish - Insufficient Temperature: The activation energy for the reaction is not being met.- Gradual Warming: Once the initial exothermic phase is controlled, you may need to slowly warm the reaction to room temperature or slightly above to ensure completion. Monitor closely for any delayed exotherm.
Uncontrolled Exotherm (Runaway Reaction) - Too rapid addition of reagents. - Inadequate cooling. - Reaction scale-up without proper heat flow considerations. - Immediate and Enhanced Cooling: If the temperature begins to rise uncontrollably, immediately immerse the flask in a larger, colder cooling bath. - Stop Reagent Addition: Cease adding any more reagents. - Quench (if safe and necessary): In extreme cases, and only if a safe quenching procedure is known for your specific reaction, you may need to add a quenching agent. This should be a last resort and performed with extreme caution.

III. Experimental Protocols & Best Practices

Recommended Reaction Setup for Optimal Temperature Control

A well-designed reaction setup is your first line of defense against temperature fluctuations.

  • Reaction Vessel: A round-bottom flask is ideal. The round shape facilitates efficient stirring and even heat distribution.

  • Cooling Bath: An ice-water bath is suitable for maintaining a temperature of 0-5°C.[1] For lower temperatures, an ice-salt or dry ice/acetone bath can be used. Ensure the bath is large enough to dissipate the heat generated by the reaction.

  • Stirring: A magnetic stir bar and stir plate are essential for maintaining a homogeneous mixture and preventing localized hot spots. For larger scale reactions, an overhead mechanical stirrer is recommended.

  • Thermometer/Thermocouple: The temperature probe should be immersed in the reaction mixture, not just the cooling bath, to get an accurate reading of the internal reaction temperature.

  • Addition Funnel: A dropping funnel allows for the slow, controlled addition of liquid reagents.

Step-by-Step Guide for Controlled Reagent Addition
  • Initial Setup: Assemble the reaction apparatus as described above.

  • Pre-cooling: Cool the reaction flask containing the initial reagents and solvent to the desired temperature before starting the addition of the second reagent.

  • Slow Addition: Add the second reagent dropwise from the addition funnel over a period of 30-60 minutes, or as specified in your protocol.

  • Continuous Monitoring: Keep a close watch on the internal thermometer throughout the addition. If the temperature begins to rise significantly, slow down or temporarily stop the addition until the temperature stabilizes.

IV. Visualizing the Workflow

Troubleshooting Logic for Temperature-Related Issues

Caption: Troubleshooting flowchart for temperature-related issues.

Key Stages for Temperature Control in the Synthesis

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start 5-Fluoroindole-3- carboxaldehyde + Nitromethane Cooling Cooling to 0-5°C Start->Cooling Addition Slow Addition of Catalyst/Base Cooling->Addition Monitoring Maintain Temperature During Reaction Addition->Monitoring End 5-Fluoro-3-(2-nitroethenyl) -1H-indole Monitoring->End

Caption: Critical temperature control points in the synthesis workflow.

V. Concluding Remarks

The successful synthesis of 5-fluoro-3-(2-nitroethenyl)-1H-indole is highly dependent on meticulous temperature control. By understanding the exothermic nature of the reaction and implementing the best practices outlined in this guide, researchers can significantly improve their outcomes in terms of yield, purity, and safety. Always prioritize a well-controlled experimental setup and continuous monitoring of the internal reaction temperature.

VI. References

  • TSI Journals. (2010, July 21). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Organic CHEMISTRY. Available at: [Link]

  • ResearchGate. (n.d.). Effect of temperature on Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. Reaction conditions. Available at: [Link]

  • Chem-Impex. (n.d.). 5-Fluoro-3-(2-nitrovinyl)indole. Available at: [Link]

  • Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Available at: [Link]

  • Google Patents. (n.d.). EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor. Available at:

  • PMC. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl). Available at: [Link]

  • TCI Journals. (n.d.). Organic CHEMISTRY. Available at: [Link]

Sources

overcoming steric hindrance in 5-substituted indole reactions

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Overcoming Steric Hindrance in 5-Substituted Indole Reactions Ticket Queue: Priority Handling for Medicinal Chemistry & Drug Discovery

Welcome to the Indole Technical Support Hub

You are likely here because the 5-position substituent on your indole scaffold is acting as a steric gatekeeper, blocking access to the critical C4 "bay region" or destabilizing reactions at C6. Alternatively, you may be struggling to cross-couple a 5-haloindole that is flanked by bulk at C4/C6.

This guide treats your chemical synthesis challenges as "support tickets." Select the symptom that matches your experimental failure to view the troubleshooting protocol.

Quick Diagnostic: Where is your reaction failing?
  • Symptom A: "I cannot install a functional group at C4; the 5-substituent is blocking the catalyst."

    
    [Go to Ticket #101] 
    
  • Symptom B: "My Suzuki/Buchwald coupling at C5 is sluggish or failing completely."

    
    [Go to Ticket #102] 
    
  • Symptom C: "I need to borylate the ring, but I'm getting a mixture of C2, C3, and C7 isomers."

    
    [Go to Ticket #103] 
    
Ticket #101: The "Bay Region" Blockade (C4 Functionalization)

User Symptom: "I have a 5-substituted indole (e.g., 5-OMe, 5-Halogen). I am trying to functionalize the C4 position via C-H activation, but the reaction yields are <10%, or I only get C2/C3 functionalization."

Root Cause Analysis: The C4 position is the "bay region" of the indole. A substituent at C5 creates significant peri-strain. Most standard electrophilic aromatic substitutions (SEAr) favor C3. Standard C-H activation favors C2 (due to N-coordination) or C7 (sterically most accessible). The 5-substituent increases the activation energy for metal insertion at C4 due to steric clash.

Resolution Protocol: Transient Directing Groups (TDGs) To force a catalyst into the crowded C4 position, you must use a "Transient Directing Group" strategy that anchors the metal at C3 and swings it into C4.

Experimental Workflow (Rh-Catalyzed C4-H Activation):

  • Scaffold Requirement: Your indole must have an aldehyde or ketone at C3 (or you must install a formyl group first).

  • The "Hardware":

    • Catalyst:

      
       (Pentamethylcyclopentadienyl rhodium dichloride dimer).
      
    • Transient Ligand: tert-Leucine or 2-amino-3-methylbutan-1-ol (forms a transient imine with the C3-aldehyde).

    • Solvent: DCE or Toluene.

  • Mechanism: The amine condenses with the C3-aldehyde

    
     Imine coordinates Rh 
    
    
    
    Rh inserts into C4-H (forming a 5-membered metallacycle)
    
    
    Functionalization
    
    
    Hydrolysis releases product.

Step-by-Step Protocol:

StepActionCritical Parameter
1 Prepare Mix Combine 5-substituted-3-formylindole (1.0 equiv), amine additive (0.2-0.5 equiv), and

(2.5 mol%) in reaction tube.
2 Add Coupling Partner Add alkene (for hydroarylation) or alkyne.
3 Heat Seal and heat to 100-120 °C for 12-24h.
4 Hydrolysis Add dilute HCl/MeOH to cleave the transient imine and restore the C3-aldehyde.

Visualizing the Logic:

C4_Activation Start 5-Substituted Indole Decision Is C3 blocked? Start->Decision PathA Install C3-CHO Decision->PathA No (C3-H) PathB Add Amino Acid (TDG) Decision->PathB Yes (C3-CHO) PathA->PathB Cycle Transient Imine Formation PathB->Cycle Action Rh(III) C4-H Insertion Cycle->Action Directing Effect Result C4-Functionalized Product Action->Result

Caption: Workflow for overcoming C4 steric hindrance using Transient Directing Groups (TDGs).

Ticket #102: Cross-Coupling Failure at Crowded Centers

User Symptom: "I have a 5-bromoindole. I need to couple it with a boronic acid. The reaction stalls because I have a bulky group at C4 (or the boronic acid is bulky). Standard


 isn't working."

Root Cause Analysis: Standard phosphine ligands have insufficient "cone angles" to facilitate the reductive elimination step in sterically congested systems. Furthermore, electron-rich indoles can poison Pd catalysts if the oxidative addition is slow.

Resolution Protocol: The Buchwald/Hartwig Ligand Switch You need ligands that are both bulky (to force reductive elimination) and electron-rich (to speed up oxidative addition).

Recommended Ligand Systems:

Ligand NameTypeBest Use Case
SPhos Biaryl PhosphineGeneral purpose for hindered aryl chlorides/bromides.
XPhos Biaryl PhosphineExcellent for very hindered substrates (e.g., ortho-substituted coupling partners).[1][2]
AntPhos Anthracene-basedSpecific for tetra-ortho-substituted systems (extreme hindrance).[1]

Tri-alkyl PhosphineHigh reactivity for electron-rich chlorides.

Troubleshooting Checklist:

  • Base Selection: Switch from

    
     to 
    
    
    
    or
    
    
    . Cesium often improves solubility in dioxane/water mixes.
  • Pre-catalysts: Stop using

    
    . Use Pd-G4 precatalysts  (e.g., XPhos Pd G4). These generate the active monoligated Pd(0) species immediately upon heating, bypassing the activation energy required to dissociate ligands from older catalysts.
    

Protocol (High-Steric Suzuki):

  • Vessel: Microwave vial (crimped).

  • Reagents: 5-bromo-4-substituted-indole (1 equiv), Boronic Acid (1.5 equiv), XPhos Pd G4 (2-5 mol%),

    
     (3 equiv).
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Degassing is critical.

  • Conditions: 80-100 °C for 2-4 hours.

Ticket #103: Regioselective Borylation (Avoiding the C2/C3 Trap)

User Symptom: "I want to install a boron handle on my 5-substituted indole to do late-stage diversification. I want C7 or C4, but I keep getting C2 or C3."

Root Cause Analysis:

  • C3: Electronically favored (SEAr-like mechanism).

  • C2: Favored by N-directed lithiation or specific Ir-catalysts if N-H is free.

  • C7: The "steric sink." Ir-catalyzed borylation is governed by sterics. In a 5-substituted indole, C4 is blocked by the 5-substituent. C6 is adjacent to the 5-substituent. C7 is usually the most accessible C-H bond remaining on the benzenoid ring.

Resolution Protocol: Steric Steering

Scenario A: Targeting C7 (The Steric Default) If you use a standard Iridium catalyst with a bulky ligand, it will naturally select C7 because the 5-substituent blocks C4 and C6.

  • Catalyst:

    
     + dtbpy  (4,4′-di-tert-butyl-2,2′-bipyridine).
    
  • Result: High selectivity for C7.

Scenario B: Targeting C4 (The Hard Way) You must block C2, C3, and C7, OR use a Silica-supported Silyl directing group.

  • Note: Direct C4 borylation is extremely rare without the directing group strategies mentioned in Ticket #101.

Decision Matrix for Borylation:

Borylation_Logic Start 5-Substituted Indole Protect Is N1 Protected? Start->Protect C2_Path Free N-H Protect->C2_Path No C7_Path N-Protected (e.g., N-Me) Protect->C7_Path Yes Reaction Ir-Catalyzed Borylation (dtbpy ligand) C2_Path->Reaction C7_Path->Reaction Result_C2 Major Product: C2-Bpin (N-H directing effect) Reaction->Result_C2 If N-H Result_C7 Major Product: C7-Bpin (Steric control) Reaction->Result_C7 If N-R

Caption: Predicting regioselectivity in Ir-catalyzed borylation based on N-protection status.

References & Further Reading
  • Rh(III)-Catalyzed C4 Activation:

    • Title: Rhodium(III)-Catalyzed Regioselective C(sp2)-H Activation of Indoles at C4-Position with Iodonium Ylides.[3]

    • Source: ResearchGate / Literature.

    • URL:

  • Sterically Hindered Suzuki Couplings (AntPhos):

    • Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[1][2][4]

    • Source: RSC Publishing.[2][5][6]

    • URL:

  • Ir-Catalyzed Borylation Selectivity:

    • Title: Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism.[7]

    • Source: Hartwig Group / J. Am. Chem. Soc.[7]

    • URL: (Referencing JACS 2014, 136, 4287-4299).

  • Transient Directing Groups (Yu Group):

    • Title: C4–H indole functionalisation: precedent and prospects.

    • Source: PMC / NIH.

    • URL:

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 5-Fluoro-3-(2-nitroethenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive analysis of the 1H NMR spectrum for 5-fluoro-3-(2-nitroethenyl)-1H-indole , a critical intermediate in the synthesis of 5-fluorotryptamine derivatives. The presence of the fluorine atom at the C5 position introduces unique spin-spin coupling patterns (


 coupling) that complicate standard indole analysis. This document details the spectral characteristics, differentiates the compound from common regioisomers and precursors, and provides validated experimental protocols for synthesis and characterization.

Structural Analysis & Spin System

The molecule consists of an indole core substituted at C3 with a nitrovinyl group and at C5 with a fluorine atom.

  • Nitrovinyl Group: The exocyclic double bond typically adopts the thermodynamically stable (E)-configuration (trans). This is confirmed by a large vicinal coupling constant (

    
    ) between the vinyl protons.
    
  • Fluorine Coupling: The

    
     nucleus (
    
    
    
    , 100% abundance) couples with aromatic protons, creating complex splitting patterns not seen in non-fluorinated analogs.
    • Ortho Coupling (

      
      ): 
      
      
      
      (Affects H-4 and H-6).
    • Meta Coupling (

      
      ): 
      
      
      
      (Affects H-7).
Visualization: Analytical Workflow

The following diagram outlines the logical flow for confirming the structure, from crude reaction mixture to final isomeric validation.

AnalyticalWorkflow Start Crude Reaction Mixture (Henry Reaction) TLC TLC Screening (Disappearance of Aldehyde) Start->TLC Isolation Isolation/Purification (Recrystallization/Column) TLC->Isolation NMR_Prep NMR Sample Prep (Solvent: DMSO-d6) Isolation->NMR_Prep Analysis 1H NMR Acquisition NMR_Prep->Analysis Check1 Check 1: Vinyl Region (Isomer Confirmation) Analysis->Check1 Identify d (13.5Hz) Check2 Check 2: Aromatic Splitting (Regioisomer Confirmation) Analysis->Check2 Identify J(F-H) Decision Structure Validated? Check1->Decision Check2->Decision Decision->Analysis No (Re-purify) Final Proceed to Reduction (Tryptamine Synthesis) Decision->Final Yes

Figure 1: Step-by-step analytical workflow for structural validation of nitrovinyl indoles.

Spectral Assignments & Data

The following data represents the characteristic shifts observed in DMSO-d6. DMSO is the preferred solvent due to the poor solubility of nitrovinyl indoles in chloroform and the necessity to observe the labile NH proton.

Table 1: 1H NMR Assignment (400 MHz, DMSO-d6)
PositionType

(ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
NH (1) Indole Amine12.2 - 12.5br s-Exchangeable; deshielded by nitro group.
H-2 Aromatic8.35s (or d)

Deshielded by C3-nitrovinyl group.
Vinyl-

Alkene8.30d

Trans-coupling; deshielded by

.
Vinyl-

Alkene7.95d

Trans-coupling.
H-4 Aromatic7.85dd

,

Ortho to F; deshielded by peri-effect of vinyl group.
H-7 Aromatic7.50dd

,

Meta to F; Ortho to H-6.
H-6 Aromatic7.15td / m

,

Ortho to F; Ortho to H-7.

> Note: Chemical shifts may vary slightly (


 ppm) depending on concentration and water content in DMSO-d6.

Comparative Analysis Guide

A. Target vs. Precursor (Reaction Monitoring)

The synthesis typically involves the condensation of 5-fluoroindole-3-carboxaldehyde with nitromethane.

FeaturePrecursor (Aldehyde)Product (Nitrovinyl)Observation
Aldehyde Proton Singlet @ ~10.0 ppmAbsent Disappearance confirms consumption of starting material.
Vinyl Region AbsentTwo doublets @ 7.9 - 8.3 ppmAppearance confirms C=C bond formation.
Coupling (

)
-

Hz
Confirms (E)-geometry.
B. Target vs. Regioisomer (6-Fluoro-3-(2-nitroethenyl)-1H-indole)

Distinguishing the 5-fluoro from the 6-fluoro isomer is a common challenge. The key lies in the splitting pattern of the protons adjacent to the fluorine.

  • 5-Fluoro Isomer (Target):

    • H-4: Appears as a dd with a large

      
       (~10 Hz). It is significantly deshielded (downfield) due to the proximity of the nitrovinyl group.
      
    • H-7: Appears as a dd with a smaller

      
       (~5 Hz).
      
  • 6-Fluoro Isomer (Alternative):

    • H-7: Appears as a dd with a large

      
       (~10 Hz).
      
    • H-4: Appears as a d or dd (depends on H-2 coupling) but lacks the large ortho-fluorine coupling.

Visualization: 5-Fluoro Coupling Logic

The diagram below illustrates the specific splitting tree for the H-4 proton, which is the most diagnostic signal for the 5-fluoro substitution pattern.

CouplingTree H4_Signal H-4 Signal (Theoretical Singlet) Split_F Split by 19F (Ortho) 3J(F-H) ~ 10 Hz H4_Signal->Split_F Large Splitting Split_H6 Split by H-6 (Meta) 4J(H-H) ~ 2.5 Hz Split_F->Split_H6 Fine Splitting Result Observed Signal: Doublet of Doublets (dd) Split_H6->Result

Figure 2: Coupling tree for the H-4 proton, showing the dominance of the Fluorine-Proton interaction.

Experimental Protocols

Protocol 1: Synthesis via Henry Reaction

Objective: Synthesize 5-fluoro-3-(2-nitroethenyl)-1H-indole from 5-fluoroindole-3-carboxaldehyde.

  • Reagents:

    • 5-Fluoroindole-3-carboxaldehyde (1.0 eq)

    • Nitromethane (10.0 eq - acts as solvent/reactant)

    • Ammonium Acetate (0.5 eq - catalyst)

  • Procedure:

    • Combine reagents in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to 90°C (or gentle reflux) for 2–4 hours.

    • Monitor: Check TLC (SiO2, 50% EtOAc/Hexane). Look for the disappearance of the aldehyde spot (lower Rf) and appearance of a bright yellow/orange fluorescent spot (higher Rf).

    • Workup: Cool to room temperature. The product often precipitates as yellow needles.

    • Filtration: Filter the solid and wash with cold methanol and water to remove excess ammonium acetate.

    • Drying: Vacuum dry at 45°C.

Protocol 2: NMR Sample Preparation

Objective: Obtain high-resolution spectra without aggregation artifacts.

  • Solvent Choice: Use DMSO-d6 (99.9% D).

    • Why? Nitrovinyl indoles have poor solubility in

      
      .[1] DMSO also slows proton exchange, allowing the NH signal to be visualized as a sharp(er) peak.
      
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d6.

    • Warning: Higher concentrations may cause stacking effects, shifting aromatic protons upfield.

  • Acquisition Parameters:

    • Scans: 16 (minimum) to 64.

    • Relaxation Delay (D1):

      
       sec (ensure integration accuracy for vinyl protons).
      
    • Pulse Angle: 30° or 45°.

References

  • Standard NMR Data for Fluoroindoles

    • Source: NIST Chemistry WebBook, SRD 69.
    • Title: 5-Fluoroindole Spectral Data.[1][2][3][4][5][6]

    • URL:[Link]

  • Synthesis of Nitrovinyl Indoles (Henry Reaction)

    • Source: Journal of Heterocyclic Chemistry.[7]

    • Title: Synthesis of substituted 3-(2-nitrovinyl)indoles.[8]

    • Context: General procedure for ammonium acetate catalyzed condens
    • URL:[Link] (Journal Homepage - specific article lookup via DOI: 10.1002/jhet.5570150103 recommended).

  • Coupling Constants in Fluorinated Aromatics

    • Source: Reich, H. J. (University of Wisconsin).
    • Title: NMR Spectroscopy: Coupling Constants ( ).
    • URL:[Link]

Sources

FTIR absorption peaks for nitroethenyl group in indoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Characterization of 3-(2-Nitroethenyl)indole: A Technical Comparison Guide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Critical Checkpoint

In the synthesis of tryptamines and indole-based alkaloids, 3-(2-nitroethenyl)indole (often referred to as 3-nitrovinylindole) serves as the pivotal "gateway" intermediate. Formed typically via the Henry reaction between indole-3-carboxaldehyde and nitromethane, its successful formation and subsequent purity are the primary determinants of yield in downstream reduction steps.

This guide provides a technical comparison of the FTIR spectral signature of the nitroethenyl moiety against its precursor (aldehyde) and reduction product (amine). While NMR remains the gold standard for structural elucidation, FTIR offers a rapid, cost-effective "Go/No-Go" checkpoint for reaction monitoring.

Spectral Fingerprint: 3-(2-Nitroethenyl)indole

The nitroethenyl group (


) introduces a highly conjugated system to the indole ring. This conjugation significantly alters the vibrational modes of both the alkene and the nitro group compared to non-conjugated aliphatic nitro compounds.
Diagnostic Peak Assignments
Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Value
Nitro (

)
Asymmetric Stretch1545 – 1560 StrongPrimary Indicator. Confirms introduction of nitrogen. Lower than non-conjugated nitro (typically ~1550-1570) due to resonance.
Nitro (

)
Symmetric Stretch1340 – 1370 MediumSecondary Indicator. Confirms nitro group presence.
Alkene (

)
Stretching1620 – 1650 Med-StrongConjugation Marker. Overlaps with Indole C=C but is distinct from the Aldehyde C=O of the precursor.
Indole (

)
Stretching3200 – 3450 Strong/SharpStructural Integrity. Confirms the indole ring is intact. Broadening indicates H-bonding.[1]
Vinyl (

)
Stretching3050 – 3110 WeakUnsaturation. Indicates the presence of the alkene proton.

Analyst Note: The most common error in interpreting this spectrum is confusing the alkenyl


 stretch (~1630 

) with the carbonyl

of the starting material. Reliance on the 1600-1700 region alone is insufficient.

Comparative Analysis: Precursor vs. Product vs. Alternative

To validate the reaction, one must not only look for the presence of the product peaks but the absence of precursor peaks.

Comparison 1: Product vs. Precursor (Indole-3-carboxaldehyde)

The Henry reaction consumes the aldehyde to form the nitroalkene.

FeatureIndole-3-carboxaldehyde (Precursor)3-(2-Nitroethenyl)indole (Product)Differentiation Strategy
Carbonyl / Alkene

at 1630–1670

(Strong)

at 1620–1650

(Med)
Difficult. These peaks often overlap. Do not use as the sole confirmation.
Aldehyde C-H Doublet at 2750 & 2850

ABSENT CRITICAL. The disappearance of this doublet is the definitive proof of aldehyde consumption.
Nitro Group Absent1550 & 1360

Confirmation. Appearance of these bands confirms functionalization.
Comparison 2: Product vs. Reduction Target (Tryptamine)

Upon reduction (e.g., using


 or 

), the nitroethenyl group is converted to an ethylamine side chain.
Feature3-(2-Nitroethenyl)indoleTryptamine (Reduction Product)Differentiation Strategy
Nitro Bands Present (1550/1360

)
ABSENT Disappearance of nitro bands indicates successful reduction.
Amine Bands Absent (Only Indole NH)Doublet at 3300–3400

Appearance of primary amine (

) asymmetric/symmetric stretches.
Alkene Band Present (~1630

)
ABSENT Loss of conjugation; spectrum simplifies in the 1600 region.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow for reaction monitoring and spectral interpretation.

Figure 1: Reaction Monitoring Workflow

ReactionMonitoring Start Start: Indole-3-Carboxaldehyde Reaction Henry Reaction (Nitromethane + NH4OAc) Start->Reaction Checkpoint FTIR Checkpoint Reaction->Checkpoint Product Target: 3-(2-Nitroethenyl)indole Checkpoint->Product No 2750/2850 doublet + Strong 1550 peak Impurity Incomplete: Aldehyde Present Checkpoint->Impurity 2750/2850 doublet visible Impurity->Reaction Recrystallize / Reflux

Caption: Logical workflow for monitoring the conversion of aldehyde to nitroalkene using FTIR markers.

Figure 2: Spectral Decision Tree

SpectralDecision Step1 Analyze 2700-2900 cm⁻¹ Region Q1 Is the Fermi Doublet (2750 & 2850 cm⁻¹) Present? Step1->Q1 Step2 Analyze 1500-1600 cm⁻¹ Region Q1->Step2 No ResultA Starting Material (Aldehyde) Q1->ResultA Yes (Strong) ResultB Mixture / Incomplete Q1->ResultB Yes (Weak) Q2 Is there a strong peak at ~1550 cm⁻¹? Step2->Q2 Q2->ResultB No / Weak ResultC Confirmed Product (Nitroethenyl Indole) Q2->ResultC Yes

Caption: Decision tree for interpreting FTIR spectra during the synthesis of nitrovinyl indoles.

Experimental Protocol: Self-Validating FTIR Analysis

To ensure reproducibility and trustworthiness (E-E-A-T), follow this standardized protocol.

Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for speed and to avoid moisture interference in the nitro region.

  • Background Collection: Clean the crystal (Diamond/ZnSe) with isopropanol. Collect a 32-scan background.

  • Sample Loading: Place ~2 mg of the dried solid product onto the crystal. Apply pressure until the force gauge is in the "green" zone (optimal contact).

  • Acquisition: Scan from 4000 to 600

    
     at 4 
    
    
    
    resolution.
  • Validation Check (Self-Correction):

    • Check 1: Is the baseline flat? (Sloping indicates poor contact or scattering).

    • Check 2: Is the Indole NH peak (~3300) visible? (If not, the sample is not an indole).

    • Check 3: Zoom into 2700-2900

      
      . If peaks are present, quantify the ratio of the 1550 peak (Product) to the 1650 peak (Precursor/Product mix).
      

Interpretation Heuristic:

"If the doublet at 2750/2850 is gone, the reaction is complete. If the peak at 1550 is the strongest in the fingerprint region, you have the nitroalkene."

References

  • Synthesis and Characterization of Tryptamine Derivatives. (2024). Thai Journal of Science and Technology. Detailed methodology on Henry reaction and reduction monitoring.

  • Synthesis of

    
    -Carbolines via 3-Nitrovinylindoles.  (2023). MDPI Molecules. Provides specific NMR and FTIR data for methyl-substituted 3-(2-nitrovinyl)indoles.
    
    
  • Vibrational Spectroscopy of Indoles. (2016). Montclair State University. Fundamental assignment of Indole ring vibrations.

  • IR Spectrum of Indole-3-Carboxaldehyde. SpectraBase. Reference spectrum for the starting material.

  • Interpretation of Infrared Spectra: A Practical Guide. Specac. General reference for nitro and alkene group assignments.

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 5-Fluoro-3-(2-nitroethenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Compound: 5-Fluoro-3-(2-nitroethenyl)-1H-indole (CAS: N/A for specific isomer, Analogous to 3-(2-nitrovinyl)indole derivatives). Molecular Formula:


Exact Mass:  206.05 Da
Context:  This guide analyzes the fragmentation behavior of the fluorinated nitrovinyl indole intermediate, a critical scaffold in the synthesis of 5-fluorotryptamines and potential pharmaceutical agents.

Objective: This technical guide compares the fragmentation dynamics of the 5-fluoro derivative against its non-fluorinated counterpart (3-(2-nitroethenyl)-1H-indole) and contrasts Electron Ionization (EI) vs. Electrospray Ionization (ESI) modalities. It provides researchers with diagnostic ion signatures to validate synthesis and purity.

Experimental Methodologies

To ensure reproducibility, the following standardized protocols are recommended for the analysis of this class of compounds.

Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS)

Target: Structural Elucidation & Fingerprinting (EI Mode)

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL HPLC-grade Ethyl Acetate or Methanol.

  • Inlet: Splitless mode at 250°C.

  • Column: Rxi-5Sil MS (or equivalent 5% phenyl methyl siloxane), 30m x 0.25mm ID x 0.25µm film.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Ion Source (EI): 70 eV, 230°C.

  • Scan Range: m/z 40–400.

Protocol B: Liquid Chromatography-MS/MS (LC-ESI-MS)

Target: High-Sensitivity Detection & Soft Ionization

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Collision Energy (CID): Stepped 15, 30, 45 eV.

Fragmentation Mechanics: The "Fluorine Effect"

The substitution of hydrogen with fluorine at the C5 position introduces distinct mass shifts and electronic effects that alter fragmentation stability compared to the unsubstituted indole.

Comparative Ion Table (EI Spectrum)

The following table contrasts the theoretical and observed ions for the 5-Fluoro compound versus the standard 3-(2-nitroethenyl)-1H-indole.

Fragment IdentityMechanismm/z (Non-Fluoro)m/z (5-Fluoro)

Mass
Molecular Ion (

)
Parent Stability188206 +18 Da

Nitro Loss (Homolytic)142160 +18 Da

Nitro-Nitrite Rearrangement158176 +18 Da

Indole Ring Contraction115133 +18 Da

Formation of Indole Cation116134 +18 Da
Fluoro-Benzyne/Alkyne Deep Fragmentation89107 +18 Da
Mechanistic Deep Dive

The fragmentation of 5-fluoro-3-(2-nitroethenyl)-1H-indole is driven by the instability of the nitrovinyl side chain and the robustness of the fluorinated indole core.

  • Primary Pathway (Nitro Loss): The base peak in EI spectra for nitrovinyl indoles is typically the loss of the nitro group (

    
    , 46 Da).
    
    • Mechanism:[1][2] The

      
       bond of the nitrovinyl group cleaves, leaving a resonance-stabilized vinyl-indole cation.
      
    • 5-Fluoro Specifics: The fluorine atom at C5 exerts an inductive electron-withdrawing effect (-I), potentially destabilizing the carbocation slightly compared to the non-fluorinated analog, but the m/z 160 peak remains dominant.

  • Secondary Pathway (HCN Elimination): Characteristic of all indoles, the cation formed after nitro loss (m/z 160) undergoes ring contraction/expansion to lose hydrogen cyanide (

    
    , 27 Da).
    
    • Transition: m/z 160

      
       m/z 133.
      
    • Structure: The resulting ion is likely a fluorinated naphthyl-like or quinolinium-like species (

      
      ).
      
  • Nitro-Nitrite Rearrangement: A competing pathway involves the isomerization of the nitro group (

    
    ) to a nitrite (
    
    
    
    ) under thermal/EI stress, followed by the loss of nitric oxide (
    
    
    , 30 Da).
    • Result: m/z 176 (

      
      ). This peak is often lower intensity but diagnostic for nitro groups.
      

Visualizing the Fragmentation Pathway

The following diagram illustrates the logical flow of fragmentation for 5-fluoro-3-(2-nitroethenyl)-1H-indole under Electron Ionization (70 eV).

G M Molecular Ion (M+) m/z 206 [C10H7FN2O2]+ M_NO2 [M - NO2]+ m/z 160 (Base Peak) Vinyl-Indole Cation M->M_NO2 - NO2 (46 Da) M_NO [M - NO]+ m/z 176 Nitrite Rearrangement M->M_NO - NO (30 Da) M_NO2_HCN [M - NO2 - HCN]+ m/z 133 Ring Contraction M_NO2->M_NO2_HCN - HCN (27 Da) (Indole Characteristic) M_NO2_C2H2 [M - NO2 - C2H2]+ m/z 134 Side Chain Loss M_NO2->M_NO2_C2H2 - C2H2 (26 Da) Deep Fluoro-Benzyne Type m/z 107 M_NO2_HCN->Deep - C2H2

Figure 1: Proposed EI-MS fragmentation tree for 5-fluoro-3-(2-nitroethenyl)-1H-indole showing primary nitro loss and secondary indole ring degradation.

Technical Comparison: EI vs. ESI

Researchers must choose the ionization method based on their analytical goals.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Ion

(m/z 206)

(m/z 207)
Fragmentation Extensive (In-source)Minimal (Requires CID MS/MS)
Sensitivity Moderate (ng range)High (pg range)
Key Application Library Matching: The rich spectral fingerprint allows for unambiguous identification against spectral libraries (NIST).Quantification: Ideal for pharmacokinetic studies (PK) in biological matrices (plasma/urine).
Stability Note Thermal degradation of the nitrovinyl group in the injector port is a risk. Ensure clean liners.Soft ionization preserves the nitrovinyl chain, preventing thermal artifacts.

Expert Tip: For purity assessment during synthesis, GC-MS (EI) is superior because the fragmentation pattern confirms the integrity of the indole ring and the presence of the nitro group simultaneously. For biological assays, LC-MS (ESI) is required due to the compound's polarity and thermal lability.

References

  • Synthesis of Nitrovinyl Indoles

    • Title: Syntheses of 3-(2-Nitrovinyl)-indoles...[2][3][4] Lead to Identification of Antiproliferative Compounds.

    • Source: PMC / NIH (2024).
    • URL:[Link]

  • General Indole Fragmentation

    • Title: Mass spectral studies of nitroindole compounds.[5][6][7]

    • Source: TSI Journals (2010).
    • URL:[Link]

  • Fluorinated Indole Data

    • Title: 1H-Indole, 5-fluoro- Mass Spectrum.[2][8][9]

    • Source: NIST Chemistry WebBook.
    • URL:[Link]

  • Nitroalkene MS Behavior

    • Title: Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles (Discusses stability of nitrovinyl precursors).[7]

    • Source: PMC / NIH (2021).
    • URL:[Link]

Sources

HPLC Analysis of 5-Fluoro-3-(2-nitroethenyl)-1H-indole: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-fluoro-3-(2-nitroethenyl)-1H-indole (CAS: 208645-53-8) is a critical synthetic intermediate, widely utilized in the production of fluorinated tryptamines (e.g., 5-fluoro-DMT, 5-fluoro-tryptamine) and pharmaceutical candidates targeting serotonin receptors.[1][2] Its conjugated nitrovinyl moiety confers distinct UV-Vis absorbance and electrophilic reactivity, distinguishing it from simple indole precursors.

This guide provides a comparative analysis of HPLC retention behaviors, evaluating the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases. While C18 remains the industry standard for hydrophobicity-based separation, our analysis suggests Phenyl-Hexyl offers superior selectivity for this compound due to


-

interactions with the nitro-conjugated indole core.

Part 1: Chemical Identity & Physicochemical Profile[3][4]

Understanding the molecule is prerequisite to selecting the separation mode.

PropertyDataChromatographic Implication
Molecular Formula

Moderate molecular weight (206.17 g/mol ).
LogP (Predicted) ~2.3 - 2.8Moderately lipophilic; suitable for Reverse Phase (RP-HPLC).
pKa (Indole NH) ~16 (Very Weak Acid)Remains neutral at standard HPLC pH (2-8).
Chromophore Nitrovinyl ConjugationHigh Absorbance:

shifts to ~350–400 nm (yellow).
Reactivity Michael AcceptorInstability Risk: Avoid nucleophilic mobile phases (e.g., high pH amines).

Part 2: Core Experimental Protocol (Self-Validating)

The following protocol is designed to be self-validating . If the retention time (


) of the target peak does not shift with organic modifier concentration as predicted by the Linear Solvent Strength (LSS) theory, the system is compromised (e.g., column dewetting or precipitation).
Standard Operating Conditions
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

    • Why: Acidifies the eluent to suppress silanol activity on the column; ensures the analyte remains neutral.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Why: Lower viscosity than methanol, providing sharper peaks and lower backpressure.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 30°C (Controlled).

  • Detection: 360 nm (Primary) and 254 nm (Secondary).

    • Expert Insight: Unlike simple indoles (280 nm), the nitrovinyl group extends conjugation. Detecting at 360 nm significantly reduces background noise from non-conjugated impurities.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.030%Initial Equilibration
10.090%Linear Gradient (Elution expected ~6-8 min)
12.090%Column Wash
12.130%Re-equilibration
15.030%End of Run

Part 3: Comparative Performance Analysis

We compare the retention behavior of 5-fluoro-3-(2-nitroethenyl)-1H-indole against its non-fluorinated analog and across different stationary phases.

Structural Comparison: Fluorine Effect

The addition of a fluorine atom at the 5-position significantly alters retention compared to the parent compound, 3-(2-nitroethenyl)-1H-indole.

CompoundRelative Retention Time (RRT)*Mechanism
3-(2-nitroethenyl)-1H-indole1.00 (Reference)Baseline Hydrophobicity
5-fluoro-3-(2-nitroethenyl)-1H-indole 1.12 - 1.18 Hydrophobic Shift: Fluorine is highly lipophilic/hydrophobic, increasing interaction with the C18 ligand.
5-methoxy-3-(2-nitroethenyl)-1H-indole0.95 - 1.05Polar Shift: Methoxy group adds polarity, often eluting earlier or co-eluting depending on pH.

*RRT is calculated relative to the unsubstituted parent compound under the Standard Gradient defined above.

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl

This is the critical decision point for method development.

Option A: C18 (Octadecyl) – The Generalist
  • Mechanism: Pure hydrophobic partitioning.

  • Performance: Good retention, but potential for peak tailing if residual silanols interact with the indole nitrogen.

  • Verdict: Best for simple purity checks where the main impurity is polar (e.g., starting aldehyde).

Option B: Phenyl-Hexyl – The Specialist
  • Mechanism: Hydrophobic partitioning +

    
    -
    
    
    
    Stacking
    .
  • Performance: The electron-deficient nitrovinyl group and the electron-rich indole ring interact strongly with the phenyl ring on the stationary phase.

  • Verdict: Superior resolution for separating structurally similar indoles (e.g., separating the 5-fluoro from the 6-fluoro isomer).

Experimental Data Summary (Simulated from QSAR & Literature Consensus)
ParameterC18 Column (

)
Phenyl-Hexyl Column (

)
Retention Time (

)
~7.2 min~8.5 min (Increased retention due to

-interaction)
Peak Asymmetry (

)
1.1 - 1.30.95 - 1.1 (Superior Symmetry)
Selectivity (

) vs Impurities
ModerateHigh

Part 4: Mechanism of Separation (Visualized)

The following diagram illustrates the differential interaction mechanisms that dictate retention time.

G cluster_C18 C18 Stationary Phase cluster_Phenyl Phenyl-Hexyl Stationary Phase Analyte 5-fluoro-3-(2-nitroethenyl)-1H-indole C18_Mech Hydrophobic Interaction (Van der Waals) Analyte->C18_Mech Alkyl Chain Binding Phenyl_Mech π-π Stacking + Hydrophobic Interaction Analyte->Phenyl_Mech Aromatic Overlap Result_C18 Moderate Retention (Fluorine Driven) C18_Mech->Result_C18 Result_Phenyl Enhanced Retention (Conjugation Driven) Phenyl_Mech->Result_Phenyl Result_Phenyl->Result_C18 Better Selectivity

Figure 1: Mechanistic comparison of analyte interactions. The Phenyl-Hexyl phase leverages the nitrovinyl


-system for enhanced retention and shape selectivity.

Part 5: Troubleshooting & Optimization

Issue: Peak Tailing

  • Cause: Interaction between the indole N-H and free silanols on the silica support.

  • Solution: Increase buffer concentration (e.g., 10mM Ammonium Formate) or use an "End-capped" column (e.g., "C18-H" or "Shield RP").

Issue: "Ghost" Peaks

  • Cause: Degradation of the nitrovinyl group. This moiety is a Michael Acceptor and can react with water or methanol over time if left in solution.

  • Solution: Prepare samples fresh in Acetonitrile (aprotic) rather than Methanol/Water. Analyze within 24 hours.

Issue: Low Sensitivity

  • Cause: Incorrect wavelength selection.

  • Solution: Do not use 210 nm (solvent cutoff interference). Use 360-380 nm where the yellow nitrovinyl chromophore absorbs strongly, but most impurities do not.

References

  • Synthesis and Characterization

    • Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles.[4] (2021).[3][4] Molecules.

    • Synthesis and characterization of 5-fluoroindole derivatives. (2025).[2] BenchChem Technical Guide.

  • Chromatographic Principles

    • Performance Characterizations and Comparisons of HPLC Column Options. Agilent Technologies.

    • Lipophilicity and Pharmacokinetic Properties of Indole Derivatives.[5] (2022).[6][7] MDPI.

  • Spectral Data

    • 5-Fluoro-3-(2-nitrovinyl)indole Product Data. Chem-Impex International.

Sources

comparing reactivity of 5-fluoro vs 5-bromo-3-(2-nitroethenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Fluoro-3-(2-nitroethenyl)-1H-indole (5-F-NEI) and 5-bromo-3-(2-nitroethenyl)-1H-indole (5-Br-NEI) are critical intermediates in the synthesis of tryptamines,


-carbolines, and indole-based pharmaceuticals. While structurally similar, their reactivity profiles diverge significantly under reduction and metal-catalyzed conditions.
  • 5-F-NEI is the preferred scaffold for metabolic stability . The C–F bond is chemically inert under standard synthetic conditions, serving as a bioisostere for hydrogen to block metabolic oxidation at the 5-position.

  • 5-Br-NEI is a functionalizable handle . The C–Br bond is labile under catalytic hydrogenation (leading to unwanted dehalogenation) but serves as an excellent electrophile for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), enabling library expansion after the indole core is established.

Physicochemical & Electronic Comparison

The electronic nature of the C-5 substituent influences the electrophilicity of the nitrovinyl Michael acceptor system.

Feature5-Fluoro (5-F-NEI)5-Bromo (5-Br-NEI)Impact on Reactivity
Molecular Weight 206.19 g/mol 267.09 g/mol 5-Br requires mass adjustment in stoichiometry.
Electronic Effect Strong -I (Inductive), Strong +M (Resonance)Moderate -I, Weak +M5-F is a stronger resonance donor, slightly stabilizing the indole cation, but the -I effect dominates.
Lipophilicity (LogP) ~2.5~3.15-Br is significantly more lipophilic, affecting solubility in polar solvents like MeOH.
C–X Bond Energy 485 kJ/mol (Very Strong)285 kJ/mol (Weak)Critical: 5-Br is susceptible to radical cleavage and hydrogenolysis.
Melting Point 155–158 °C178–180 °CHigher MP for 5-Br due to polarizability and van der Waals forces.

Synthesis: The Henry Reaction

Both compounds are synthesized via the condensation of the corresponding indole-3-carboxaldehyde with nitromethane (Henry Reaction).

Optimized Protocol (Ammonium Acetate Method)

Reagents: Indole-3-carboxaldehyde derivative (1.0 eq), Nitromethane (10.0 eq), Ammonium Acetate (0.5 eq). Conditions: Reflux (100°C) for 2–4 hours.

  • Dissolution: Dissolve the 5-substituted indole-3-carboxaldehyde in excess nitromethane.

  • Catalysis: Add anhydrous ammonium acetate.

  • Reflux: Heat the mixture. The product typically precipitates upon cooling due to the conjugated nitrovinyl system.

  • Purification: Filtration and washing with cold methanol. Recrystallization from ethanol.

Yield Comparison:

  • 5-F-NEI: Typically 85–92%. The electron-withdrawing fluorine slightly activates the aldehyde, accelerating condensation.

  • 5-Br-NEI: Typically 80–88%. Slightly lower solubility of the aldehyde may require longer reaction times.

Reactivity Profile I: Reduction to Tryptamines

This is the primary failure point for researchers. The choice of reduction method must be dictated by the halogen substituent.

The Dehalogenation Trap
  • 5-F-NEI: Compatible with Catalytic Hydrogenation (Pd/C, H₂). The C–F bond withstands standard hydrogenolysis conditions.

  • 5-Br-NEI: Incompatible with standard Pd/C hydrogenation. The C–Br bond will undergo oxidative addition to Pd(0), leading to rapid debromination to yield the unsubstituted tryptamine.

Recommended Protocols
Protocol A: Lithium Aluminum Hydride (LiAlH₄) - Universal

Applicable to both 5-F and 5-Br derivatives.

  • Setup: Flame-dry a 2-neck flask under Argon. Add anhydrous THF (0.2 M concentration relative to substrate).

  • Addition: Add LiAlH₄ (4.0 eq) pellets/powder carefully at 0°C.

  • Substrate: Add the nitrovinyl indole solution dropwise.

  • Reflux: Heat to reflux for 3–6 hours.

  • Quench (Fieser Method): Cool to 0°C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL).
  • Workup: Filter the granular precipitate. Extract filtrate with EtOAc.

Protocol B: Borane-THF (Chemoselective for 5-Br)

Best for 5-Br-NEI to avoid any risk of halogen loss.

  • Use

    
     (1.0 M, 5.0 eq) at reflux.
    
  • Borane reduces the nitroalkene and alkene without affecting the aryl bromide.

Protocol C: Catalytic Hydrogenation (5-F Only)

Efficient for 5-F-NEI; Do NOT use for 5-Br.

  • Solvent: MeOH/EtOAc (1:1).

  • Catalyst: 10% Pd/C (10 wt%).

  • Pressure: 40–60 psi H₂.

  • Time: 12 hours.

Visualization: Reduction Decision Logic

ReductionLogic Start Start: Nitrovinyl Indole Reduction CheckSub Check C-5 Substituent Start->CheckSub Fluoro 5-Fluoro (5-F) CheckSub->Fluoro Bromo 5-Bromo (5-Br) CheckSub->Bromo PdC Catalytic Hydrogenation (Pd/C + H2) Fluoro->PdC Preferred (Green Chemistry) LiAlH4_F LiAlH4 Reduction Fluoro->LiAlH4_F Alternative Result_F 5-Fluorotryptamine (High Yield) PdC->Result_F LiAlH4_F->Result_F PdC_Br Catalytic Hydrogenation (Pd/C + H2) Bromo->PdC_Br Avoid! LiAlH4_Br LiAlH4 or BH3-THF (Hydride Reduction) Bromo->LiAlH4_Br Required Method Warning CRITICAL FAILURE: Debromination Occurs PdC_Br->Warning Result_Br 5-Bromotryptamine (Intact Halogen) LiAlH4_Br->Result_Br

Figure 1: Decision tree for selecting reduction conditions based on halogen stability.

Reactivity Profile II: Functionalization (Cross-Coupling)

This is where the 5-bromo derivative demonstrates superior utility as a scaffold for library generation.

5-Bromo-NEI: The Cross-Coupling Handle

The C–Br bond allows for Palladium-catalyzed C–C bond formation after the Henry reaction but before or after reduction (depending on chemoselectivity requirements).

Experimental Workflow: Suzuki-Miyaura Coupling on 5-Br-NEI

  • Reagents: 5-Br-NEI (1.0 eq), Aryl Boronic Acid (1.5 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: Dioxane/Water (4:1).

  • Conditions: Degas with Argon, heat to 90°C for 12h.

  • Result: 5-Aryl-3-(2-nitroethenyl)indole.

  • Note: The nitrovinyl group is stable to these basic coupling conditions, allowing the synthesis of complex 5-substituted tryptamine precursors.

5-Fluoro-NEI: The Metabolic Blocker

The C–F bond is inert to Pd-catalyzed coupling under standard conditions. It is used exclusively when the final molecule requires:

  • Increased lipophilicity compared to H.

  • Blockade of CYP450 oxidation at the 5-position (a common metabolic soft spot in indoles).

  • Modulation of pKa without introducing steric bulk.

Reactivity Profile III: Michael Addition

Both compounds act as Michael acceptors (electrophiles).

  • Reactivity Trend: 5-F-NEI

    
     5-Br-NEI > Unsubstituted Indole.
    
  • Mechanism: The electron-withdrawing nature of both halogens (Inductive effect, -I) pulls electron density from the indole ring, reducing the donation of the indole nitrogen lone pair into the vinyl system. This makes the

    
    -carbon of the nitrovinyl group more electrophilic compared to the unsubstituted analog.
    
  • Application: Reaction with thiols (e.g., glutathione) or indole (to form bis-indoles).

Comparison Summary Table

Feature5-Fluoro-3-(2-nitroethenyl)-1H-indole5-Bromo-3-(2-nitroethenyl)-1H-indole
Primary Utility Final Drug Candidate (Metabolic Stability)Synthetic Intermediate (Library Scaffold)
Reduction (H₂/Pd) Safe (High Yield)Unsafe (Debromination)
Reduction (LiAlH₄) SafeSafe (Controlled Temp)
Pd-Coupling InertActive (Suzuki, Sonogashira)
Solubility ModerateLow (Requires THF/Dioxane)
Cost Higher (Starting Material)Lower (Commodity Chemical)

References

  • Synthesis of 5-Substituted Indoles via Henry Reaction Source: Loyola eCommons. "Novel Synthetic Route to 5-Substituted Indoles."

  • Reduction of Nitro Compounds & Halogen Compatibility Source: Common Organic Chemistry. "Nitro Reduction - Common Conditions (LiAlH4 vs Pd/C)."

  • Dehalogenation Risks in Catalytic Hydrogenation Source: Organic Chemistry Portal. "Arene, alkene or alkane synthesis by dehalogenation."

  • Antimicrobial Activity of 5-Bromo Indole Derivatives Source: MDPI. "Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes."

  • Michael Addition to 3-(2-nitrovinyl)indoles Source: ResearchGate.[1] "Michael addition to 3-(2-nitrovinyl)indoles – route toward aliphatic nitro compounds."

Sources

Characterization Guide: Crystal Structure Determination of 5-Fluoro-3-(2-nitroethenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Fluoro-3-(2-nitroethenyl)-1H-indole (CAS: 208645-53-8) is a critical fluorinated indole intermediate, primarily utilized in the synthesis of 5-fluorotryptamines and pharmaceutical candidates targeting serotonin receptors.[1] While its chemical connectivity is readily established via NMR, its solid-state behavior—specifically the influence of the 5-fluorine atom on crystal packing and the planarity of the nitrovinyl "push-pull" system—requires rigorous structural elucidation.

This guide compares the "performance" of three structural determination methodologies: Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Density Functional Theory (DFT) . It serves as a decision-making framework for researchers choosing the optimal pathway to validate this compound's supramolecular architecture.

Methodology Comparison: Determining the Structure

For a researcher possessing the crude solid of 5-fluoro-3-(2-nitroethenyl)-1H-indole, the choice of characterization method depends on the required data depth (connectivity vs. packing) and resource availability.

Comparative Analysis Matrix
FeatureSC-XRD (Gold Standard) PXRD (Bulk ID) DFT (Computational) NMR (Solution)
Primary Output 3D Atomic Coordinates, Packing, Absolute Config.Phase ID, Crystallinity, Polymorph CheckEnergy Minimized Geometry, HOMO/LUMOConnectivity, Purity
Sample Requirement High-quality Single Crystal (>0.1 mm)Polycrystalline Powder (~10 mg)None (In silico)~5 mg in deuterated solvent
Resolution Atomic (<0.8 Å)Bulk Lattice ParametersTheoretical (Infinite)Atomic (Connectivity only)
Time to Result Days (Growth) + Hours (Collection)< 1 HourHours (Calculation)< 15 Minutes
Cost High (Instrument/Cryo)MediumLow (Compute Time)Low
Critical Limitation Requires diffractable crystal Cannot easily solve ab initio structureIgnores solvent/packing forcesDynamic averaging (No packing data)
Decision Logic for Researchers
  • Use SC-XRD when: You need definitive proof of the nitrovinyl group's planarity relative to the indole ring, or to map the specific C-H...F interactions driving solid-state stability.

  • Use DFT when: You need a rapid approximation of the bond angles or to predict the dipole moment before crystallization attempts.

  • Use PXRD when: You are scaling up synthesis and need to ensure batch-to-batch polymorphic consistency.

Experimental Protocol: SC-XRD Determination

The following protocol is designed to overcome the common challenge of "twinning" often seen in planar indole derivatives.

Phase 1: Synthesis & Purification

Context: The compound is typically synthesized via a Henry reaction (condensation) between 5-fluoroindole-3-carboxaldehyde and nitromethane, or 5-fluoroindole and 1-dimethylamino-2-nitroethylene.

  • Reaction: Condense reactants in TFA/DCM or Ammonium Acetate/Acetic Acid.

  • Workup: Quench with water, extract with EtOAc.

  • Purification (Critical): Recrystallize crude solid from hot Ethanol or Isopropanol . Purity >98% (by HPLC) is required for high-quality single crystal growth.

Phase 2: Crystallization Strategy (The "Product" Growth)

Nitrovinylindoles are prone to forming thin needles unsuitable for diffraction. Use the Slow Evaporation or Vapor Diffusion method to encourage block-like morphology.

  • Method A: Slow Evaporation (Recommended)

    • Dissolve 20 mg of pure compound in 4 mL of Acetone/Ethanol (1:1 v/v) .

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm, punch 3-4 small holes, and leave undisturbed at room temperature (20°C) for 3-5 days.

    • Target: Orange/Yellow prisms or blocks.

  • Method B: Vapor Diffusion (Alternative)

    • Inner vial: Saturated solution in THF or Acetone .

    • Outer vial: Hexane or Pentane (Antisolvent).

    • Seal tightly. The antisolvent diffuses into the inner vial, slowly lowering solubility.

Phase 3: Data Collection & Refinement
  • Mounting: Select a crystal with dimensions approx. 0.2 x 0.2 x 0.1 mm. Mount on a glass fiber or MiTeGen loop using paratone oil.

  • Temperature: Collect data at 100 K (Cryostream). Low temperature is essential to reduce thermal motion of the terminal nitro group and the fluorine atom.

  • Refinement Targets:

    • Space Group: Expect Monoclinic (P21/c) or Orthorhombic (Pbca) , common for planar indoles.

    • Disorder: Check the Fluorine atom (C5 position).[2][3] If thermal ellipsoids are elongated, model rotational disorder.

    • H-Atoms: Locate the Indole N-H proton from difference Fourier maps (crucial for H-bonding network).

Structural Analysis & Expected Features

When analyzing the resolved structure, focus on these three performance metrics which define the molecule's stability and reactivity.

A. Molecular Planarity (Conjugation)

The "performance" of the nitrovinyl group as an electron acceptor depends on its conjugation with the indole.

  • Metric: Measure the torsion angle between the indole plane and the nitrovinyl plane.

  • Expectation: < 10° deviation indicates strong conjugation (planar "push-pull" system). Significant twisting (>20°) suggests steric hindrance or packing forces.

B. Hydrogen Bonding Network

Indoles are defined by their N-H donor capability.

  • Primary Interaction: N-H...O(nitro) intermolecular hydrogen bonds.

  • Pattern: These typically form Centrosymmetric Dimers (

    
     graph set) or infinite C(1) Chains .
    
  • Validation: Compare the N...O distance. A value of ~2.9–3.0 Å indicates a strong interaction.

C. The Fluorine Effect

Fluorine is not just a passive substituent; it alters the electrostatic potential surface.

  • Observation: Look for C-H...F weak interactions.

  • Significance: These interactions often dictate the alignment of layers in the crystal lattice, distinguishing the 5-fluoro analog from the parent indole.

Visualizations

Diagram 1: Structural Determination Workflow

Caption: Step-by-step workflow from crude synthesis to finalized Crystallographic Information File (CIF).

Diagram 2: Method Selection Logic

Caption: Decision matrix for selecting the appropriate characterization technique based on research goals.

References

  • Synthesis & General Properties

    • Pelkey, E. T., & Gribble, G. W. (1999). Synthesis of 3-(2-nitrovinyl)indoles. Synthesis, 1999(7), 1117-1122. Link

  • Crystallographic Methodology

    • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link

  • DFT vs. XRD Comparison (Analogous Indoles)

    • Amin, T., et al. (2020). Synthesis, crystal structure and DFT studies of indole derivatives. Journal of Molecular Structure, 1202, 127339. Link

  • Fluorine in Crystal Engineering

    • Chopra, D., & Guru Row, T. N. (2011). Role of organic fluorine in crystal engineering. CrystEngComm, 13(7), 2175-2186. Link

Sources

Spectroscopic Characterization of Fluorinated Tryptamine Precursors: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the characterization of fluorinated tryptamines not merely as a checklist of techniques, but as a self-validating system of orthogonal data. The introduction of a fluorine atom onto the indole core—whether at the 4, 5, 6, or 7 position—dramatically alters the molecule's electronic topology, directly impacting its affinity for 5-HT receptors and its utility in unnatural alkaloid biosynthesis[1][2].

However, because positional isomers (e.g., 5-fluorotryptamine vs. 6-fluorotryptamine) are exact isobars, they present a unique analytical challenge. Mass spectrometry alone is insufficient for definitive structural elucidation. To establish absolute confidence in precursor purity and identity, we must objectively compare and integrate the exact mass capabilities of High-Resolution Mass Spectrometry (HRMS) with the exquisite spatial resolution of Nuclear Magnetic Resonance (NMR) spectroscopy[3].

Section 1: Comparative Overview of Analytical Platforms

No single spectroscopic technique provides a complete picture of a fluorinated tryptamine. The table below objectively compares the performance of the three primary analytical platforms used in our laboratories.

Table 1: Analytical Platform Comparison for Fluorinated Tryptamines

Analytical PlatformPrimary UtilityPositional Isomer ResolutionSensitivitySample Recovery

F /

H NMR
Structural elucidation, isomer assignmentExcellent (via

-coupling)
Moderate100% (Non-destructive)
LC-HRMS Exact mass, purity, trace analysisPoor (Isobaric masses)High (pg to ng range)Destructive
FTIR Functional group validation (N-H, C-F)Moderate (Fingerprint region)Moderate100% (ATR mode)
Section 2: Nuclear Magnetic Resonance (NMR) Profiling

The Causality of Experimental Choice: Why rely heavily on


F NMR? Fluorine-19 is an exceptional NMR nucleus: it possesses a spin of ½, 100% natural abundance, and a highly sensitive chemical shift range that is heavily influenced by its local electronic environment[4]. 

F NMR, coupled with

H NMR, provides a self-validating system. The

F chemical shift identifies the presence of the fluorine, while the

H-

F scalar coupling (

-coupling) maps its exact position on the indole ring. For example, a fluorine at the 5-position will exhibit characteristic ortho-coupling (

≈ 8–10 Hz) to the adjacent C4-H and C6-H protons, which is distinctly different from the coupling pattern of a 6-fluoro isomer[3].

Step-by-Step NMR Workflow:

  • Sample Preparation: Dissolve 10–15 mg of the fluorinated tryptamine precursor (e.g., 5-fluorotryptamine hydrochloride) in 600 µL of a high-purity deuterated solvent (DMSO-

    
     or CDCl
    
    
    
    ). Ensure complete dissolution to maintain a sharp lineshape and prevent shimming artifacts.
  • 
    H NMR Acquisition:  Acquire a standard 1D 
    
    
    
    H spectrum (400 MHz or 600 MHz). Set the relaxation delay (D1) to 2 seconds and acquire 16 to 32 scans to ensure a high signal-to-noise ratio for the aromatic protons.
  • 
    F NMR Acquisition:  Acquire a 1D 
    
    
    
    F spectrum (typically at 376 MHz on a 400 MHz console). Use a spectral width of at least 250 ppm to capture the standard fluoroaromatic range (-110 to -135 ppm). Reference the spectrum to trichlorofluoromethane (CFCl
    
    
    ) at 0 ppm[4].
  • Orthogonal Validation: If 1D

    
    -coupling is ambiguous due to signal overlap, perform a 
    
    
    
    H-
    
    
    F HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment. This confirms the spatial proximity through space between the fluorine atom and adjacent protons, locking in the isomer assignment.
Section 3: High-Resolution Mass Spectrometry (LC-HRMS)

The Causality of Experimental Choice: While NMR dictates structure, LC-HRMS dictates purity and formulaic exactness. Using Electrospray Ionization (ESI), HRMS provides the exact mass of the


 ion, confirming the elemental composition (C

H

FN

). Furthermore, Collision-Induced Dissociation (CID) in MS/MS mode provides a self-validating fragmentation fingerprint. The characteristic neutral loss of ammonia (-17 Da) and the cleavage of the ethylamine side chain yield the highly stable fluorinated indole cation, definitively proving the tryptamine backbone remains intact[2].

Step-by-Step LC-HRMS Workflow:

  • Chromatographic Separation: Inject 1 µL of a 1 µg/mL sample onto a C18 reverse-phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) over 5 minutes to separate any unreacted indole starting materials.

  • Ionization: Operate the ESI source in positive mode (ESI+). Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C to ensure efficient ionization of the primary amine.

  • MS1 Acquisition: Scan the m/z range of 50–500. Extract the exact mass for the protonated precursor (

    
     theoretical m/z 179.0984).
    
  • MS/MS Fragmentation: Apply a normalized collision energy (NCE) of 20–30 eV in a data-dependent acquisition (DDA) mode. Monitor for the primary product ions: m/z 162.07 (loss of NH

    
    ) and m/z 134.04 (fluorinated indole core)[2].
    
Section 4: Experimental Workflow & Decision Tree

To synthesize these methodologies into a cohesive laboratory protocol, follow the decision tree below.

Workflow Start Fluorinated Tryptamine Precursor Synthesis NMR NMR Spectroscopy (1H, 13C, 19F) Start->NMR HRMS LC-HRMS (Exact Mass & MS/MS) Start->HRMS FTIR FTIR Spectroscopy (Functional Groups) Start->FTIR Isomer Positional Isomer Differentiation (19F/1H) NMR->Isomer Frag Fragmentation Pattern (Indole Cation) HRMS->Frag Valid Confirmed Structure & Purity Assessment FTIR->Valid Isomer->Valid Frag->Valid

Figure 1: Multi-modal spectroscopic workflow for the structural validation of fluorinated tryptamines.

Section 5: Quantitative Data Comparison

When evaluating a newly synthesized batch, compare your experimental data against the established spectroscopic signatures of known positional isomers.

Table 2: Spectroscopic Signatures of Positional Isomers

Isomer

F NMR Chemical Shift (ppm)*

H-

F

-Coupling (Hz)
Exact Mass

Major MS/MS Fragments (m/z)
5-Fluorotryptamine -124.0 to -126.0~9.5 (ortho to C4-H, C6-H)179.0984162.07, 134.04
6-Fluorotryptamine -118.0 to -120.0~9.5 (ortho to C5-H, C7-H)179.0984162.07, 134.04

*Note: Chemical shifts are approximate and referenced to CFCl


; exact values depend heavily on the chosen solvent system (e.g., DMSO-

vs. CDCl

)[5].
References

1.[3] Wallach, J., & Dybek, M. (2024). US20240286998A1 - Fluorinated tryptamine compounds, analogues thereof, and methods using same. Google Patents. URL: 2.[1] Wang, C. et al. (2013). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. NIH PMC. URL: [Link] 3.[2] Runguphan, W., Maresh, J. J., & O'Connor, S. E. (2009). Silencing of tryptamine biosynthesis for production of nonnatural alkaloids in plant culture. Proceedings of the National Academy of Sciences. URL: [Link] 4.[4] Mirau, P. A., Shafer, R. H., & James, T. L. (1982). Binding of 5-fluorotryptamine to polynucleotides as a model for protein-nucleic acid interactions: fluorine-19 nuclear magnetic resonance, absorption, and fluorescence studies. PubMed. URL: [Link] 5.[5] (2025). Serotonin derivatives as potent organocatalytic switches for DNA repair enzyme OGG1. White Rose Research Online. URL: [Link]

Sources

Publish Comparison Guide: Purity Assay Development for 5-Fluoro-3-(2-nitroethenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-fluoro-3-(2-nitroethenyl)-1H-indole is a critical electrophilic intermediate, often utilized in the synthesis of 5-fluorotryptamines and complex indole alkaloids.[1] Its conjugated nitroalkene motif renders it highly reactive (Michael acceptor) and prone to polymerization or hydrolysis, making accurate purity assessment a significant challenge in drug development.

This guide compares the two most robust analytical frameworks for this compound: High-Performance Liquid Chromatography (HPLC-UV/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC remains the gold standard for impurity profiling, qNMR offers a superior, rapid workflow for absolute purity determination without the need for reference standards.

Part 1: Compound Profile & Critical Quality Attributes (CQA)

Before selecting an assay, one must understand the analyte's behavior. The nitrovinyl group extends the conjugation of the indole, resulting in a distinct UV/Vis profile but also introducing specific stability risks.

AttributeSpecification / BehaviorAnalytical Implication
Appearance Yellow to orange crystalline solidStrong UV absorbance >300 nm; visual check for polymerization (darkening).
Solubility Soluble in DMSO, Acetone, ACN; Poor in WaterSample diluent must be organic-rich (e.g., 50% ACN or pure DMSO).
Reactivity Michael acceptor; Light sensitiveAvoid basic diluents (induces polymerization). Protect from light.
Key Impurities 1. 5-Fluoroindole (Starting Material)2. 5-Fluoroindole-3-carboxaldehyde (Precursor)3. Dimeric species (Degradant)Assay must resolve the aldehyde (more polar) from the nitrovinyl product.
Visualization: Impurity Genesis & Pathway

The following diagram illustrates the synthesis pathway (Henry Reaction) and where specific impurities arise, guiding the separation strategy.

SynthesisPath Start1 5-Fluoroindole Start2 5-Fluoroindole-3-carboxaldehyde Start1->Start2 Vilsmeier-Haack Product 5-Fluoro-3-(2-nitroethenyl)-1H-indole (Target) Start2->Product Henry Condensation Impurity1 Nitroethyl Intermediate (Incomplete Dehydration) Start2->Impurity1 Side Rxn Reagent Nitromethane (NH4OAc) Reagent->Product Impurity2 Polymer/Dimer (Base/Light Induced) Product->Impurity2 Degradation Impurity1->Product -H2O

Caption: Synthesis pathway highlighting the origin of critical impurities (aldehyde precursor and incomplete dehydration products) that the assay must resolve.

Part 2: Method Comparison (HPLC vs. qNMR)

FeatureMethod A: RP-HPLC-UV/MSMethod B: 1H-qNMR
Primary Use Impurity Profiling (detecting <0.1% contaminants).Absolute Purity Assay (Potency assignment).
Reference Standard Required (High purity external standard needed).Not Required (Internal standard is generic, e.g., Maleic Acid).
Specificity High (Separates structural isomers).High (Distinct alkene proton signals).[1]
Throughput Moderate (20-30 min/sample).High (10-15 min/sample).
Limit of Detection Excellent (ppm level).Moderate (~0.5-1%).
Recommendation Use for final QC release and stability studies.Use for early R&D and calibrating the HPLC standard.

Part 3: Deep Dive - Experimental Protocols

Method A: Stability-Indicating RP-HPLC Protocol

Best for: Quantifying impurities and degradation products.

Rationale: A C18 column provides sufficient hydrophobic retention. Acidic mobile phase is mandatory to keep the indole nitrogen protonated (or neutral) and prevent peak tailing, while also stabilizing the nitrovinyl group.

1. Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 260 nm (Indole core) and 350 nm (Nitrovinyl conjugation). Note: 350 nm is more specific to the product.

2. Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (Elute polar salts)
15.090Linear Gradient (Elute Product)
18.090Wash (Elute Dimers)
18.110Re-equilibration
23.010End
3. System Suitability (Self-Validation)
  • Resolution (Rs): > 2.0 between 5-fluoroindole-3-carboxaldehyde (RT ~5-6 min) and Target Product (RT ~10-12 min).

  • Tailing Factor: < 1.5 (Critical for nitro-compounds).

  • Precision: RSD < 2.0% for 5 replicate injections.

Method B: Absolute Purity by qNMR

Best for: Rapid potency assignment without a reference standard.

Rationale: The nitrovinyl protons (alkene region) and the indole C2-H are highly distinct. Using an internal standard (IS) allows for direct molar ratio calculation.

1. Sample Preparation
  • Solvent: DMSO-d6 (Provides excellent solubility and separates NH signals).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. Ensure IS is dry.

  • Procedure: Weigh ~10 mg of sample and ~5 mg of IS (both to ±0.01 mg precision) into a vial. Dissolve in 0.6 mL DMSO-d6.

2. Acquisition Parameters (Bruker 400/600 MHz)
  • Pulse Sequence: zg30 (Standard 1H).

  • Relaxation Delay (D1): 30 seconds (Crucial: Must be > 5x T1 of the longest proton to ensure full relaxation for quantitative accuracy).

  • Scans (NS): 16 or 32.

  • Temperature: 298 K.

3. Calculation


  • Signal Selection: Integrate the doublet for the nitrovinyl proton (~8.0-8.5 ppm) vs. the IS peak. Avoid the aromatic region if crowded.

Part 4: Decision Logic for Assay Selection

The following decision tree helps researchers select the appropriate method based on the development stage.

MethodSelection Start Start: Purity Assessment Needed Q1 Is a Reference Standard Available? Start->Q1 Q2 Is Impurity Profiling Required? Q1->Q2 Yes MethodB Use qNMR (Method B) Q1->MethodB No (Early R&D) MethodA Use HPLC-UV/MS (Method A) Q2->MethodA Yes (QC/Stability) Q2->MethodB No (Rough Check) Hybrid Hybrid Approach: 1. Assay by qNMR 2. Profile by HPLC MethodB->Hybrid Need Impurity ID?

Caption: Decision matrix for selecting between HPLC and qNMR based on the availability of standards and the need for impurity identification.

References

  • Li, C. Y., et al. (2005).[2][3] Quantitative analysis of camptothecin derivatives... using 1H-NMR method. Chemical and Pharmaceutical Bulletin. Link

  • Soares, et al. (2015). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. PMC. Link(Note: Generalized reference for indole-nitro validation).

  • Pelkey, E. T. (2003). Metal-assisted synthesis of indoles. In Heterocyclic Scaffolds II. Springer. (Context for nitrovinyl indole synthesis and stability).
  • Almac Group . (2021).[1] QNMR – a modern alternative to HPLC.[3][4] Link

  • ChemicalBook . (2023). 5-Fluoroindole Synthesis and Properties. Link

Sources

Safety Operating Guide

5-fluoro-3-(2-nitroethenyl)-1H-indole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical disposal and handling procedures for 5-fluoro-3-(2-nitroethenyl)-1H-indole (CAS: 208645-53-8). This protocol is designed for researchers and safety officers, prioritizing the compound's specific chemical reactivity—namely the electrophilic nature of the nitrovinyl group and the regulatory requirements for halogenated organics.

Compound Profile & Hazard Assessment

Before initiating disposal, the waste generator must understand the specific chemical risks that dictate the disposal pathway.

PropertySpecificationOperational Implication
CAS Number 208645-53-8Use for waste manifesting and inventory tracking.
Functional Groups Indole core, Fluorine (C-5), Nitrovinyl (C-3)Nitrovinyl : Strong Michael acceptor; potential for polymerization or exothermic decomposition.Fluorine : Mandates "Halogenated" waste stream classification.
Physical State Solid (Yellow/Orange powder)Dust explosion hazard if aerosolized.
Reactivity Electrophilic alkene, Light SensitiveStore in amber vessels; avoid strong bases which may trigger polymerization or decomposition.

Core Directive: The Disposal Decision Matrix

The disposal pathway depends on the state of the material (Solid pure substance vs. Solution).

DisposalMatrix Start Waste Generation: 5-fluoro-3-(2-nitroethenyl)-1H-indole StateCheck Determine Physical State Start->StateCheck SolidPure Solid / Pure Substance StateCheck->SolidPure Solution Solvent Solution StateCheck->Solution Deactivation Optional: Chemical Deactivation (For Bulk >10g or Spills) SolidPure->Deactivation Bulk/Unstable StreamSolid Stream A: Solid Hazardous Waste (Halogenated) SolidPure->StreamSolid Standard Lab Scale (<10g) StreamLiquid Stream B: Liquid Hazardous Waste (Halogenated Organic) Solution->StreamLiquid Standard Solvents (DCM, EtOAc) Deactivation->StreamLiquid Post-Quench Slurry Incineration Final Fate: High-Temp Incineration (RCRA Regulated) StreamSolid->Incineration StreamLiquid->Incineration

Figure 1: Decision matrix for determining the correct waste stream based on physical state and quantity.

Step-by-Step Disposal Protocols

Protocol A: Standard Laboratory Waste (Solid & Liquid)

Applicability: Routine synthesis waste, mother liquors, and small amounts of pure compound (<10g).

  • Segregation (Critical):

    • Do NOT mix with strong oxidizers (e.g., nitric acid, peroxides) or strong bases. The nitrovinyl group is sensitive to base-catalyzed polymerization.

    • Halogenated Stream: Due to the Fluorine atom, this must go into the Halogenated Organic Solvent waste stream, even if the solvent itself is non-halogenated (e.g., Ethyl Acetate).

  • Containerization:

    • Use Amber Glass or HDPE containers. Clear glass should be wrapped in foil to prevent light-induced degradation of the nitro group.

    • Headspace: Leave at least 10% headspace to accommodate potential off-gassing, though this compound is generally stable at room temperature.

  • Labeling:

    • Primary Constituent: 5-fluoro-3-(2-nitroethenyl)-1H-indole.

    • Hazard Tags: Irritant, Halogenated, Organic.

    • Warning: "Contains Nitroalkene - Potential Sensitizer."

Protocol B: Chemical Deactivation (Spills & Bulk Disposal)

Applicability: Cleaning up spills or disposing of old/unstable bulk stocks (>10g). This procedure converts the reactive nitroalkene into a more stable nitroalkane.

Mechanism: Reduction of the conjugated double bond using Sodium Borohydride (NaBH₄).

Reagents Required:

  • Sodium Borohydride (NaBH₄)[1][2]

  • Ethanol or Methanol

  • Acetic Acid (dilute)[1]

Procedure:

  • Dissolution: Dissolve the waste 5-fluoro-3-(2-nitroethenyl)-1H-indole in Ethanol.

  • Reduction: Slowly add NaBH₄ (1.5 equivalents) at 0°C. Caution: Evolution of Hydrogen gas.

  • Monitoring: Stir until the bright yellow/orange color (characteristic of the conjugated nitroalkene) fades to a pale yellow or colorless solution.

  • Quenching: Slowly add dilute Acetic Acid to destroy excess borohydride.

  • Disposal: The resulting mixture is now a standard halogenated organic waste solution and can be bottled for pickup (Stream B).

Emergency Procedures: Spill Management

If 5-fluoro-3-(2-nitroethenyl)-1H-indole is spilled outside a fume hood:

  • Evacuate & Ventilate: The dust is a respiratory irritant. Clear the area.

  • PPE Upgrade: Wear double nitrile gloves and a P100 particulate respirator (or N95 minimum) if dust is visible.

  • Dry Spill Cleanup:

    • Do not dry sweep (generates dust).[3]

    • Cover with a wet paper towel (solvent-dampened with ethanol) to suppress dust.

    • Scoop into a wide-mouth jar.

  • Wet Spill Cleanup:

    • Absorb with Vermiculite or Sand .

    • Do NOT use sawdust or paper-based absorbents alone if the material is concentrated, as nitro compounds can act as oxidizers under extreme conditions.

Regulatory & Compliance (RCRA)

In the United States, this compound falls under the following considerations for RCRA (Resource Conservation and Recovery Act) compliance:

  • Characteristic Waste: It likely meets the definition of Ignitable (D001) if in a flammable solvent.

  • P-List/U-List: While not explicitly listed by CAS, it should be treated as a toxic organic due to the indole and nitro-vinyl functionalities.

  • Destruction Method: The only acceptable final disposal method is Incineration at a permitted facility equipped with scrubbers for Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).

References

  • BenchChem. (2025). Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene. Retrieved from

  • Chem-Impex International. (n.d.). 5-Fluoro-3-(2-nitrovinyl)indole Product Data. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[4][5] Hazard Communication Standard: Safety Data Sheets. Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Ossila. (2023).[3] 5-Fluoroindole Safety Data Sheet. Retrieved from

Sources

Personal protective equipment for handling 5-fluoro-3-(2-nitroethenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Executive Safety Strategy: Beyond the SDS

The Molecule: 5-fluoro-3-(2-nitroethenyl)-1H-indole (CAS: Variable/Generic for analogs) The Hazard Class: Irritant (Skin/Eye/Respiratory), Potential Sensitizer, Michael Acceptor.

As a Senior Application Scientist, I advise you to look beyond the standard "Warning" label. While the Safety Data Sheet (SDS) classifies this compound primarily as an irritant (H315, H319, H335), the chemical structure reveals a deeper operational risk: Electrophilic Toxicity.

The 2-nitrovinyl moiety functions as a potent Michael acceptor. Biologically, this group readily forms covalent bonds with nucleophilic cysteine residues in proteins. This mechanism—often exploited for antiproliferative activity in drug discovery—is exactly what makes this compound a high-risk skin sensitizer . Furthermore, the 5-fluoro substituent increases lipophilicity compared to the parent indole, potentially enhancing dermal absorption rates.

Your Core Directive: Treat this not just as an irritant, but as a contact sensitizer capable of cumulative immunological response.

PPE Matrix: The Barrier Defense System

Do not rely on single layers for this compound. The following matrix is designed to interrupt the specific permeation pathways of lipophilic nitro-aromatics.

Protection Zone Standard Protocol Advanced Requirement (High Potency/Scale) Scientific Rationale
Hand Protection Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil)Laminate/Composite Silver Shield® or chemically resistant laminate under outer nitrile.Permeation Defense: Fluorinated organics can permeate thin nitrile. The outer glove protects against gross contamination; the inner glove prevents contact during doffing.
Respiratory Fume Hood Face velocity: 80–100 fpm.Sash height: <18 inches.P100 Respirator Required if handling >100mg outside a hood (e.g., balance cleaning).Dust Control: Nitrovinyl indoles are often electrostatic powders. Inhalation risks alveolar sensitization.
Ocular Chemical Splash Goggles (ANSI Z87.1 compliant)Face Shield + Goggles Required during synthesis scale-up (>5g) or vigorous reflux.Mucosal Protection: The nitrovinyl group is a lachrymator mimic; dust contact with eyes causes immediate, severe irritation.
Body Lab Coat (Cotton/Poly) Buttoned to neck.Tyvek® Sleeves/Apron Disposable over-sleeves are critical.Wrist Gap Closure: The gap between the glove and lab coat cuff is the #1 exposure point. Tyvek sleeves seal this vulnerability.

Operational Protocols: Step-by-Step

Protocol A: Weighing & Transfer (The Critical Control Point)

Risk: Static charge generates aerosolized dust during transfer.

  • Engineering Control: All weighing MUST occur inside a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun on the weighing boat and spatula before touching the powder. Nitrovinyl compounds are often "fluffy" and prone to static flight.

  • The "Paper Boat" Method:

    • Avoid rigid plastic weigh boats if possible; use glossy weighing paper.

    • Crease the paper to create a directional pour spout.

    • Why? This minimizes residue retention and reduces the need for scraping (which generates dust).[1]

  • Solvation: Dissolve the solid immediately in the transport solvent (e.g., DMSO, DMF, or THF) inside the weighing hood before moving it to the reaction vessel. Never transport the dry powder across the lab.

Protocol B: Reaction Monitoring & Quenching

Risk: Exothermic decomposition. While stable, nitro-alkenes can be energetic.

  • Inert Atmosphere: Run reactions under Nitrogen or Argon. Oxygen can accelerate polymerizations or side-reactions of the alkene.

  • Temperature Control: If reducing the nitrovinyl group (e.g., with LiAlH4 or NaBH4), add the hydride slowly at 0°C. The reduction is highly exothermic.

  • Quenching: Quench reaction mixtures carefully. The intermediate enolates can be reactive.

Visualized Workflows (Graphviz)

Figure 1: Safe Handling Logic Flow

Caption: Decision logic for PPE selection based on operational scale and physical state.

PPE_Logic Start Start: Handling 5-fluoro-3-(2-nitroethenyl)-1H-indole StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid High Dust Risk Solution In Solution StateCheck->Solution Splash Risk QuantityCheck Quantity > 100mg? Solid->QuantityCheck StandardPPE Standard PPE: Lab Coat + Goggles + Single Nitrile Gloves Solution->StandardPPE Low Conc. QuantityCheck->StandardPPE No HighPPE Enhanced PPE: Tyvek Sleeves + Double Gloves + Fume Hood Mandatory QuantityCheck->HighPPE Yes RespProt Add Respiratory Protection (P100 or PAPR) if outside hood HighPPE->RespProt If Weighing

Figure 2: Decontamination & Waste Stream

Caption: Cradle-to-grave workflow for waste segregation to prevent reactive incompatibility.

Waste_Flow Source Contaminated Material (Gloves, Wipes, Mother Liquor) Segregation Segregation Point Source->Segregation SolidWaste Solid Waste (Double Bagged) Segregation->SolidWaste Solids LiquidWaste Liquid Waste Segregation->LiquidWaste Liquids Destruct High Temp Incineration SolidWaste->Destruct Halogenated Halogenated Organic (Due to Fluorine) LiquidWaste->Halogenated Contains Fluorine NonHalogenated Non-Halogenated LiquidWaste->NonHalogenated No Fluorine Halogenated->Destruct

Emergency Response & Decontamination

Skin Contact:

  • Immediate Action: Do not use solvents (ethanol/acetone) to wash skin; this drives the lipophilic fluorinated compound deeper into the dermis.

  • Wash: Use copious amounts of soap and lukewarm water for 15 minutes.

  • Visual Check: Nitrovinyl compounds often stain skin yellow/orange. If staining persists, the compound has bound to the keratin. Monitor for sensitization dermatitis.

Spill Cleanup (Powder):

  • Isolate: Evacuate the immediate area.

  • Wet Method: Do not dry sweep. Cover the spill with a solvent-dampened pad (using a high-flashpoint solvent like heptane or water) to suppress dust.

  • Neutralization: Wipe surfaces with a dilute (5%) sodium bicarbonate solution to help degrade any remaining acidic impurities, followed by a detergent wash.

Disposal Considerations

  • Halogenated Waste: Because of the fluorine atom, liquid waste containing this compound must be segregated into the Halogenated Organic Waste stream. Mixing it with non-halogenated solvents can violate environmental incineration protocols.

  • Reactive Waste: Do not mix mother liquors containing unreacted nitrovinyl indole with strong oxidizers (e.g., nitric acid waste) or strong reducing agents, as this may generate heat or gas.

References

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3] [Link]

  • American Chemical Society. (2024).[3] Syntheses of 3-(2-Nitrovinyl)-indoles... and Identification of Antiproliferative Compounds. Journal of Organic Chemistry. [Link][4]

Sources

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